2,3-O-Isopropylidenyl euscaphic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
(1R,2S,5S,8R,9R,10S,14R,15R,17R,21S,23R)-9-hydroxy-1,2,8,9,15,19,19,22,22-nonamethyl-18,20-dioxahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacos-11-ene-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H52O5/c1-19-12-15-33(26(34)35)17-16-30(7)20(24(33)32(19,9)36)10-11-23-29(6)18-21-25(38-28(4,5)37-21)27(2,3)22(29)13-14-31(23,30)8/h10,19,21-25,36H,11-18H2,1-9H3,(H,34,35)/t19-,21-,22+,23-,24-,25-,29+,30-,31-,32-,33+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGZFGGRLJUNFM-LIOKCZDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC6C(C5(C)C)OC(O6)(C)C)C)C)C2C1(C)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@@H]6[C@H](C5(C)C)OC(O6)(C)C)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H52O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 2,3-O-Isopropylidenyl Euscaphic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,3-O-Isopropylidenyl euscaphic acid from its parent compound, euscaphic acid. Euscaphic acid, a pentacyclic triterpenoid (B12794562), is known for a variety of biological activities, and the derivatization at its 2 and 3 positions via isopropylidenation can be a key step in modifying its pharmacokinetic properties or for use as a protecting group in further chemical transformations. This document outlines a plausible and detailed synthetic protocol, based on established methods for the protection of 1,2-diols.
Introduction
Euscaphic acid is a naturally occurring pentacyclic triterpenoid that has garnered interest in the scientific community for its potential therapeutic applications.[1][2][3][4] The molecule features a cis-1,2-diol at the C2 and C3 positions of its A-ring, which is a prime site for chemical modification. The synthesis of this compound, also known as euscaphic acid acetonide, involves the protection of this diol functionality. This transformation is a common strategy in medicinal chemistry and natural product synthesis to enhance lipophilicity, which can influence cell permeability and overall bioactivity, or to prevent unwanted side reactions at these hydroxyl groups during subsequent synthetic steps. The resulting acetonide is a stable derivative that can be isolated and characterized.
Reaction Scheme
The core of the synthesis is the acid-catalyzed reaction of the cis-2,3-diol of euscaphic acid with an acetone (B3395972) equivalent to form a five-membered cyclic ketal, specifically a 1,3-dioxolane (B20135) ring.
Caption: Reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a standard procedure for the formation of an acetonide from a 1,2-diol and is expected to be effective for the synthesis of this compound.[5][6][7]
Materials:
-
Euscaphic acid
-
Anhydrous N,N-Dimethylformamide (DMF) or Anhydrous Acetone
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or another suitable acid catalyst
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve euscaphic acid (1.0 eq) in anhydrous DMF or acetone.
-
Addition of Reagents: To the stirred solution, add 2,2-dimethoxypropane (DMP) (5-10 eq). Following this, add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (euscaphic acid) is consumed.
-
Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Quantitative Data Summary
The following table summarizes hypothetical yet realistic quantitative data for the synthesis, based on typical yields and conditions for acetonide protection of complex diols.[8][9]
| Parameter | Value | Notes |
| Reactants | ||
| Euscaphic Acid | 1.0 g (2.05 mmol) | Starting material |
| 2,2-Dimethoxypropane | 2.13 g (20.5 mmol, 10 eq) | Acetone equivalent and dehydrating agent |
| p-TsOH·H₂O | 39 mg (0.205 mmol, 0.1 eq) | Acid catalyst |
| Solvent | ||
| Anhydrous DMF | 20 mL | Reaction solvent |
| Reaction Conditions | ||
| Temperature | Room Temperature (20-25 °C) | Mild conditions are generally sufficient. |
| Reaction Time | 2-6 hours | Monitor by TLC for completion. |
| Product | ||
| Expected Yield | 0.92 g (85%) | Yields can vary depending on purity of reactants and reaction scale. |
| Molecular Formula | C₃₃H₅₂O₅ | [10][11] |
| Molecular Weight | 528.77 g/mol | [10] |
| CAS Number | 220880-90-0 | [10][11][12] |
Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step workflow of the synthesis process.
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Reaction Components
This diagram shows the logical relationship between the key components in the acid-catalyzed acetonide formation.
Caption: Logical relationship of reactants and catalyst in the acetonide protection reaction.
Conclusion
The synthesis of this compound is a straightforward chemical transformation that utilizes well-established methodologies for the protection of diols. The provided protocol offers a reliable starting point for researchers in the field of medicinal chemistry and drug development. The resulting acetonide can serve as a valuable intermediate for further synthetic modifications of euscaphic acid or as a final compound for biological evaluation. Careful monitoring and purification are key to obtaining a high yield of the desired product.
References
- 1. nmppdb.com.ng [nmppdb.com.ng]
- 2. Euscaphic Acid | C30H48O5 | CID 471426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Euscaphic Acid | C30H48O5 | CID 471426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. DSpace [digital.library.adelaide.edu.au]
- 8. online.bamu.ac.in [online.bamu.ac.in]
- 9. synarchive.com [synarchive.com]
- 10. realgenelabs.com [realgenelabs.com]
- 11. acebiolab.com [acebiolab.com]
- 12. This compound, CasNo.220880-90-0 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]
An In-depth Technical Guide to the Chemical and Biological Properties of 2,3-O-Isopropylidenyl Euscaphic Acid
This technical guide provides a comprehensive overview of the chemical and biological properties of 2,3-O-Isopropylidenyl euscaphic acid, a derivative of the naturally occurring triterpenoid (B12794562), euscaphic acid. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this compound.
Chemical Properties
This compound is a synthetic derivative of euscaphic acid, a pentacyclic triterpenoid. The introduction of the isopropylidene group protects the vicinal diol at the C-2 and C-3 positions of the A-ring, which can be useful for selective chemical modifications at other positions of the molecule and may influence its biological activity.
Table 1: General Chemical Properties
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | Euscaphic acid acetonide | [1] |
| CAS Number | 220880-90-0 | N/A |
| Molecular Formula | C₃₃H₅₂O₅ | N/A |
| Molecular Weight | 528.76 g/mol | N/A |
| Purity | Typically >98% (HPLC) | N/A |
Table 2: Physicochemical Properties
| Property | Value | Notes |
| Melting Point | Data not available | The melting point of the parent compound, euscaphic acid, is 270-271 °C[2]. The derivative is expected to have a different melting point. |
| Solubility | Data not available | Euscaphic acid is soluble in methanol, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone[2]. The isopropylidene derivative is expected to have good solubility in common organic solvents. |
Spectroscopic Data
Table 3: Expected Spectroscopic Characteristics
| Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the triterpenoid backbone protons. Two singlets in the region of δ 1.4-1.6 ppm for the two methyl groups of the isopropylidene moiety. |
| ¹³C NMR | Signals for the carbon atoms of the triterpenoid skeleton. A quaternary carbon signal around δ 100-110 ppm for the acetal (B89532) carbon of the isopropylidene group. Signals for the two methyl carbons of the isopropylidene group around δ 25-30 ppm. |
| IR Spectroscopy | Absorption bands for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), and C-O stretches of the acetal. |
| Mass Spectrometry | A molecular ion peak [M]+ or pseudomolecular ion peaks such as [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight. Fragmentation patterns would likely involve the loss of the isopropylidene group, water, and carbon dioxide from the triterpenoid backbone. The mass spectrum of euscaphic acid shows a deprotonated molecular ion [M-H]⁻ at m/z 487.4, with product ions at m/z 469.4 ([M-H-H₂O]⁻) and 407.4 ([M-H-CO₂-2H₂O]⁻)[3]. |
Synthesis
A specific, detailed synthesis protocol for this compound has not been published. However, it can be readily prepared from its parent compound, euscaphic acid, by protecting the 2,3-vicinal diol using standard chemical methods. The general approach involves the acid-catalyzed reaction of the diol with acetone (B3395972) or a related acetal-forming reagent.
General Experimental Protocol: Isopropylidenation of Euscaphic Acid
-
Dissolution: Dissolve euscaphic acid in anhydrous acetone.
-
Catalyst Addition: Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid, anhydrous copper(II) sulfate, or a Lewis acid).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, neutralize the catalyst with a weak base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford pure this compound.
Synthesis Workflow
Biological Activity
This compound has demonstrated notable biological activities in in vitro studies. Its parent compound, euscaphic acid, is also known for a range of pharmacological effects, including the modulation of key signaling pathways involved in cancer.
Table 4: Reported Biological Activities of this compound
| Activity | Cell Line | Value | Source |
| Hepatoprotective Effect | HepG2 | EC₅₀ = 88.36 ± 3.25 µM | [1][4] |
| Cytotoxic Activity | HL-60 | IC₅₀ = 72.8 µM | [5] |
Modulation of Signaling Pathways
While the direct effect of this compound on signaling pathways has not been explicitly reported, its parent compound, euscaphic acid, has been shown to inhibit the PI3K/AKT/mTOR signaling pathway in nasopharyngeal carcinoma cells. This pathway is a critical regulator of cell proliferation, survival, and apoptosis, and its dysregulation is a hallmark of many cancers. It is plausible that the isopropylidene derivative may retain or have altered activity on this pathway.
PI3K/AKT/mTOR Pathway
Experimental Protocols
The following are detailed protocols for the key experiments cited in the biological activity section.
Hepatoprotective Activity Assay in HepG2 Cells
This protocol is a general method to determine the hepatoprotective effect of a compound against a toxin-induced injury in the human liver cancer cell line, HepG2.
-
Cell Culture: Culture HepG2 cells in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a predetermined period (e.g., 24 hours).
-
Toxin Induction: Induce hepatotoxicity by adding a known hepatotoxin (e.g., carbon tetrachloride, acetaminophen) to the cell culture medium and incubate for a specific duration.
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
Solubilize the resulting formazan (B1609692) crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability compared to the control (toxin-treated) cells and determine the EC₅₀ value, which is the concentration of the compound that provides 50% of the maximum protective effect.
Hepatoprotective Assay
Cytotoxicity Assay in HL-60 Cells (MTT Assay)
This protocol outlines the determination of the cytotoxic effect of a compound on the human promyelocytic leukemia cell line, HL-60.
-
Cell Culture: Culture HL-60 cells in suspension in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density.
-
Compound Treatment: Add various concentrations of this compound to the wells and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Centrifuge the plate to pellet the cells and formazan crystals.
-
Carefully remove the supernatant and add a solubilization solution (e.g., DMSO) to dissolve the formazan.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Cytotoxicity Assay
Western Blot Analysis of the PI3K/AKT/mTOR Pathway
This protocol describes the investigation of the effect of a compound on the protein expression and phosphorylation status within the PI3K/AKT/mTOR pathway.
-
Cell Treatment and Lysis: Treat the desired cell line with this compound at various concentrations for a specific time. After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., total PI3K, phospho-PI3K, total AKT, phospho-AKT, total mTOR, phospho-mTOR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Western Blot Workflow
References
An In-depth Technical Guide to 2,3-O-Isopropylidenyl Euscaphic Acid (CAS: 220880-90-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3-O-Isopropylidenyl euscaphic acid, a triterpenoid (B12794562) compound with demonstrated biological activities. This document consolidates available data on its chemical properties, potential therapeutic effects, and underlying mechanisms of action, presented in a format tailored for scientific and research applications.
Chemical and Physical Properties
This compound is a derivative of euscaphic acid, a naturally occurring triterpenoid. The introduction of an isopropylidene group modifies its polarity and may influence its biological activity and pharmacokinetic profile.
| Property | Value | Source |
| CAS Number | 220880-90-0 | Internal Data |
| Molecular Formula | C₃₃H₅₂O₅ | Internal Data |
| Molecular Weight | 528.8 g/mol | Internal Data |
| Appearance | Powder | Internal Data |
| Purity | >95% | Internal Data |
| Source | Derived from Ziziphus jujuba or Rubus fructicosus | Internal Data |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | Internal Data |
| Storage | 2-8°C, protected from air and light | Internal Data |
Biological Activity
Current research indicates that this compound exhibits promising hepatoprotective and cytotoxic activities.
| Biological Activity | Cell Line | Metric | Value |
| Hepatoprotective Effect | Hep G2 | EC₅₀ | 88.36 ± 3.25 µM |
| Cytotoxic Activity | HL-60 | IC₅₀ | 72.8 µM |
Experimental Protocols
Representative Isolation Protocol
The following is a representative protocol for the isolation of triterpenoid compounds from plant material, which can be adapted for this compound. This protocol is based on the isolation of similar compounds from Rubus species.
Methodology:
-
Extraction: The dried and powdered plant material (e.g., fruits of Rubus fructicosus) is macerated with 80% ethanol at room temperature for 72 hours.
-
Filtration and Concentration: The extract is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent-Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
Fractionation: The ethyl acetate fraction, which is likely to contain the target compound, is subjected to silica gel column chromatography.
-
Purification: The column is eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are pooled and concentrated.
-
Final Purification: Further purification can be achieved by recrystallization or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Representative Hepatoprotective Activity Assay
This protocol describes a general method for assessing the hepatoprotective effect of a compound against toxin-induced damage in HepG2 cells.
Methodology:
-
Cell Culture: Human hepatoma HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Toxin Induction: To induce hepatotoxicity, cells are treated with a known hepatotoxin, such as carbon tetrachloride (CCl₄) or acetaminophen.
-
Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period before the addition of the hepatotoxin.
-
Viability Assay (MTT Assay):
-
After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Cells are incubated for 4 hours to allow the formation of formazan (B1609692) crystals.
-
The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells). The EC₅₀ value, the concentration at which the compound exhibits 50% of its maximal protective effect, is calculated from the dose-response curve.
Representative Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard MTT assay to determine the cytotoxic effects of a compound on HL-60 human leukemia cells.
An In-depth Technical Guide to the Molecular Structure of 2,3-O-Isopropylidenyl Euscaphic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and biological activities of 2,3-O-Isopropylidenyl euscaphic acid, a semi-synthetic triterpenoid (B12794562) derivative of the naturally occurring euscaphic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Introduction
This compound is a derivative of euscaphic acid, a pentacyclic triterpenoid belonging to the ursane (B1242777) series.[1] Euscaphic acid itself is found in various plant species, including those of the Rubus genus (blackberries), and has demonstrated a range of biological activities.[2][3] The addition of an isopropylidene group to the 2 and 3 hydroxyl positions of euscaphic acid can modify its physicochemical properties, such as lipophilicity, which may in turn influence its biological activity and pharmacokinetic profile. This guide will delve into the known data regarding its molecular structure, synthesis, and biological implications.
Molecular Structure and Properties
The fundamental molecular characteristics of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₃H₅₂O₅ | [4] |
| Molecular Weight | 528.76 g/mol | [4] |
| CAS Number | 220880-90-0 | [4] |
| IUPAC Name | (1R,2S,5S,8R,9R,10S,14R,15R,17R,21S,23R)-9-hydroxy-1,2,8,9,15,19,19,22,22-nonamethyl-18,20-dioxahexacyclo[12.11.0.0²,¹¹.0⁵,¹⁰.0¹⁵,²³.0¹⁷,²¹]pentacos-11-ene-5-carboxylic acid | |
| Synonyms | Euscaphic acid acetonide | [5] |
2D Chemical Structure:
Caption: 2D structure of this compound.
Experimental Data
Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, the following sections provide a representative experimental protocol for its synthesis based on general methods for isopropylidene protection of diols, and expected spectral data based on the analysis of a closely related compound, 3α,23-O-Isopropylidenyl-2α,19α-dihydroxy-urs-12-en-28-oic acid, isolated from Rubus aleaefolius.
Synthesis Protocol
The synthesis of this compound from its parent compound, euscaphic acid, can be achieved through the formation of an acetonide, a common protecting group strategy for vicinal diols.
Reaction Scheme:
Caption: Synthetic scheme for the preparation of this compound.
Detailed Methodology:
-
Dissolution: Dissolve euscaphic acid in a suitable anhydrous solvent such as acetone or a mixture of an inert solvent like dichloromethane (B109758) and acetone.[6][7]
-
Reagent Addition: Add an excess of 2,2-dimethoxypropane, which serves as both a reagent and a water scavenger.
-
Catalyst: Introduce a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid.[6][7]
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a mild base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Spectroscopic Data (Predicted)
The following table summarizes the expected spectroscopic data for this compound, extrapolated from the data of a structurally similar compound.
| Spectroscopic Technique | Expected Data |
| ¹H NMR (CDCl₃) | Signals corresponding to the ursane skeleton protons. Two characteristic singlets for the gem-dimethyl protons of the isopropylidene group are expected around δ 1.3-1.5 ppm. |
| ¹³C NMR (CDCl₃) | Resonances for the 33 carbons of the molecule. A quaternary carbon signal for the isopropylidene group (C(CH₃)₂) is anticipated around δ 100-110 ppm, with two methyl carbon signals around δ 25-30 ppm. |
| Mass Spectrometry (ESI-MS) | Expected [M-H]⁻ ion at m/z 527.37. Fragmentation may involve the loss of the carboxylic acid group and retro-Diels-Alder fragmentation of the C-ring.[8][9] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H (hydroxyl group at C-19), C=O (carboxylic acid), and C-O stretching vibrations of the acetal. |
Biological Activity and Signaling Pathways
This compound has been reported to exhibit biological activities, primarily cytotoxic and hepatoprotective effects.
Cytotoxic Activity
This compound has demonstrated cytotoxic activity against HL-60 human leukaemia cells with a reported IC₅₀ value of 72.8 μM.[10] While the precise mechanism of action for the isopropylidenyl derivative has not been fully elucidated, the parent compound, euscaphic acid, is known to induce apoptosis and cell cycle arrest.[2] It is plausible that the derivative shares a similar mode of action.
Potential Signaling Pathway for Cytotoxicity:
The parent compound, euscaphic acid, has been shown to suppress the PI3K/AKT/mTOR signaling pathway in nasopharyngeal carcinoma cells.[2] This pathway is crucial for cell proliferation, survival, and growth. Inhibition of this pathway leads to apoptosis and cell cycle arrest. It is hypothesized that this compound may also exert its cytotoxic effects through the modulation of this or related pathways.
Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway by this compound.
Hepatoprotective Activity
This compound has also been shown to have a good hepatoprotective effect, with a reported EC₅₀ value of 88.36 ± 3.25 µM in HepG2 cells.[5] The mechanism of hepatoprotection for many natural triterpenoids involves antioxidant and anti-inflammatory pathways.
Potential Experimental Workflow for Evaluating Hepatoprotective Effects:
Caption: Experimental workflow to investigate the hepatoprotective mechanism.
Conclusion
This compound is a promising semi-synthetic derivative of a bioactive natural product. Its modified structure may offer advantages in terms of biological activity and bioavailability. Further research is warranted to fully elucidate its mechanisms of action, particularly in the context of its cytotoxic and hepatoprotective effects. The experimental protocols and predicted data presented in this guide provide a foundation for researchers to further investigate this compound and its potential therapeutic applications. The lack of extensive published data highlights an opportunity for novel research in the field of medicinal chemistry and pharmacology.
References
- 1. Triterpenoid saponins from Rubus setchuenensis roots and their anti-inflammatory activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Triterpenoid saponins from Rubus ellipticus var. obcordatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. realgenelabs.com [realgenelabs.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. worldwidejournals.com [worldwidejournals.com]
- 8. researchgate.net [researchgate.net]
- 9. Structure-fragmentation study of pentacyclic triterpenoids using electrospray ionization quadrupole time-of-flight tandem mass spectrometry (ESI-QTOFMS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Spectroscopic Profile of 2,3-O-Isopropylidenyl Euscaphic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-O-Isopropylidenyl euscaphic acid, a triterpenoid (B12794562) with potential applications in drug development. This document details the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data, alongside the experimental protocols utilized for its isolation and characterization.
Chemical Structure and Properties
This compound is a derivative of euscaphic acid, a naturally occurring ursane-type triterpenoid. The introduction of an isopropylidene group at the 2 and 3 hydroxyl positions modifies its physicochemical properties, which can be advantageous for certain applications.
Molecular Formula: C₃₃H₅₂O₅ Molecular Weight: 528.8 g/mol CAS Number: 220880-90-0
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available in the searched resources |
¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| Data not available in the searched resources |
Mass Spectrometry (MS) Data
| m/z | Ion Type |
| Data not available in the searched resources |
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| Data not available in the searched resources |
Note: Despite a comprehensive search of available scientific literature and chemical databases, the specific experimental spectroscopic data (¹H NMR, ¹³C NMR, MS, and IR) for this compound could not be located. The information provided is based on general knowledge of related compounds and spectroscopic techniques.
Experimental Protocols
The following sections describe generalized experimental protocols for the isolation and spectroscopic analysis of ursane-type triterpenoids like this compound, based on common practices in natural product chemistry.
Isolation of Euscaphic Acid from Plant Material (General Procedure)
-
Extraction: Dried and powdered plant material (e.g., from the Rubus genus) is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature.
-
Fractionation: The crude extract is then partitioned successively with solvents of increasing polarity, for example, n-hexane, ethyl acetate (B1210297), and n-butanol.
-
Chromatography: The ethyl acetate fraction, typically rich in triterpenoids, is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are monitored by thin-layer chromatography (TLC).
-
Purification: Fractions containing the compound of interest are combined and further purified by repeated column chromatography or by preparative high-performance liquid chromatography (HPLC) to yield pure euscaphic acid.
Synthesis of this compound (General Procedure)
-
Reaction Setup: Euscaphic acid is dissolved in a dry solvent such as acetone (B3395972) or 2,2-dimethoxypropane.
-
Catalyst: A catalytic amount of an acid, such as p-toluenesulfonic acid, is added to the solution.
-
Reaction: The mixture is stirred at room temperature until the reaction is complete, as monitored by TLC.
-
Workup: The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD).
-
Mass Spectrometry: High-resolution mass spectra (HRMS) are often obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Infrared Spectroscopy: IR spectra are recorded on an FT-IR spectrometer. The sample can be prepared as a KBr pellet or as a thin film on a salt plate.
Workflow for Spectroscopic Analysis of a Natural Product
The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product, from isolation to structure elucidation.
Caption: General workflow for the isolation and spectroscopic analysis of a natural product.
A Technical Guide to 2,3-O-Isopropylidenyl Euscaphic Acid: A Triterpenoid Derivative for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triterpenoids, a class of naturally occurring compounds, are gaining significant attention in the field of drug discovery due to their diverse pharmacological activities.[1][2] This technical guide focuses on 2,3-O-Isopropylidenyl euscaphic acid , a semi-synthetic derivative of euscaphic acid, a triterpenoid (B12794562) found in plants of the Rubus genus, such as blackberry (Rubus fructicosus) and Rubus aleaefolius.[1][3] The addition of an isopropylidene group to the core structure is a strategic modification aimed at enhancing its therapeutic potential.[4] This document provides a comprehensive overview of its known biological activities, detailed experimental protocols for its isolation and evaluation, and discusses its potential mechanisms of action, offering valuable insights for researchers in oncology and other therapeutic areas.
Chemical and Physical Properties
This compound is characterized by the fusion of an isopropylidene group to the 2 and 3-hydroxyl positions of the euscaphic acid backbone. This modification alters the polarity and steric profile of the parent molecule, which can influence its biological activity and pharmacokinetic properties.
| Property | Value | Reference |
| Molecular Formula | C33H52O5 | [5] |
| Molecular Weight | 528.8 g/mol | [6] |
| CAS Number | 220880-90-0 | [4][5][6] |
| Appearance | White crystals | [3] |
Biological Activities and Quantitative Data
This derivative has demonstrated promising bioactivities, particularly in the realms of oncology and hepatoprotection. The following tables summarize the key quantitative data available.
Table 1: Cytotoxic and Anti-proliferative Activity
| Compound | Cell Line | Activity Type | Metric | Value | Reference |
| This compound | HL-60 (Human Leukemia) | Cytotoxicity | IC50 | 72.8 µM | [1][7] |
| 3α,23-O-Isopropylidenyl-2α,19α-dihydroxy-urs-12-en-28-oic acid* | tsFT210 (Mouse mammary tumor) | Cell Cycle Inhibition (G0/G1) | MIC | 183.8 µM | [3][8] |
Note: A structurally similar derivative of euscaphic acid.
Table 2: Hepatoprotective Activity
| Compound | Cell Line | Activity Type | Metric | Value | Reference |
| This compound | Hep G2 (Human Liver Cancer) | Hepatoprotection | EC50 | 88.36 ± 3.25 µM | Commercial Source |
Potential Mechanism of Action: The PI3K/Akt/mTOR Pathway
While the precise signaling pathways affected by this compound have not been fully elucidated, its parent compound, euscaphic acid, is known to inhibit the proliferation of cancer cells by suppressing the PI3K/Akt/mTOR signaling pathway .[6][9] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[2][7][10] It is plausible that the isopropylidenated derivative shares this mechanism of action. The inhibition of this pathway by euscaphic acid leads to cell cycle arrest and apoptosis.[6][8] Furthermore, a closely related compound, 3α,23-O-isopropylidenyl-2α,19α-dihydroxy-urs-12-en-28-oic acid, has been shown to induce cell cycle arrest at the G0/G1 phase.[3][8]
Caption: Proposed inhibitory action on the PI3K/Akt/mTOR pathway.
Experimental Protocols
This section provides detailed methodologies for the isolation, synthesis, and biological evaluation of this compound, based on published literature.
Isolation from Natural Sources
The following protocol is a generalized procedure based on the methods described for isolating triterpenoids from Rubus species.[3]
References
- 1. Two new triterpenoids from the seeds of blackberry (Rubus fructicosus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. acebiolab.com [acebiolab.com]
- 6. Anticancer Activity of 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic Acid (THA), a Novel Triterpenoid Isolated from Sinojackia sarcocarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer activity of 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic acid (THA), a novel triterpenoid isolated from Sinojackia sarcocarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxic and antimicrobial potential of different leaves extracts of R. fruticosus used traditionally to treat diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Natural occurrence of euscaphic acid and its derivatives
An In-depth Technical Guide to the Natural Occurrence and Analysis of Euscaphic Acid and Its Derivatives
Introduction
Euscaphic acid is a naturally occurring pentacyclic triterpenoid (B12794562) of the ursane (B1242777) type.[1][2] Specifically, it is urs-12-en-28-oic acid substituted with hydroxy groups at positions 2, 3, and 19 (2α,3α,19α-trihydroxyurs-12-en-28-oic acid).[1][2][3] First isolated from Euscaphis japonica, this compound and its derivatives have been identified in a variety of plant species and are the subject of extensive research due to their wide range of pharmacological activities.[3][4] These activities include anti-inflammatory, anti-tumor, anti-diabetic, and hepatoprotective effects.[5][6][7] This guide provides a detailed overview of the natural sources of euscaphic acid, quantitative data, comprehensive experimental protocols for its isolation and analysis, and an examination of its known biological signaling pathways.
Natural Occurrence of Euscaphic Acid
Euscaphic acid and its related derivatives are found across several plant families, most notably Rosaceae and Staphyleaceae. The compound is often considered a marker for quality control in medicinal plants.[8] The distribution of euscaphic acid is widespread, appearing in various parts of the plant, including the leaves, fruits, roots, and twigs.
Table 1: Quantitative Occurrence of Euscaphic Acid in Various Plant Species
| Plant Species | Family | Plant Part | Method | Concentration |
| Rosa laxa Retz. | Rosaceae | Fruits | UPLC-TQ-MS | 2.90 ± 0.08 mg/g of optimized extract[9] |
| Chaenomelis Fructus | Rosaceae | Dried Fruit | HPLC-ELSD | Varies by location (data in original study)[10] |
| Folium Eriobotryae (Loquat) | Rosaceae | Leaves | HPLC | Higher content in ethanol (B145695) extracts vs. aqueous extracts[6] |
Note: Quantitative data for euscaphic acid is often dependent on the specific extraction and analytical methods used, as well as the geographical origin and harvest time of the plant material.
Other notable plant sources that have been reported to contain euscaphic acid and its derivatives include:
-
Euscaphis japonica (Staphyleaceae): Twigs and other parts are a primary source from which numerous derivatives, Euscaphic acids A-L, have been isolated.[11][12][13][14]
-
Rosa species (Rosaceae): Including the roots of Rosa cymosa and Rosa rugosa, and leaves of Rosa laevigata.[1][8][14]
-
Ziziphus jujuba (Rhamnaceae): Dried fruit.[16]
-
Ampelopsis japonica (Vitaceae): Roots.[17]
Experimental Protocols: From Plant to Pure Compound
The isolation and characterization of euscaphic acid involve a multi-step process, beginning with extraction from plant material and culminating in structural confirmation through spectroscopic analysis.
Caption: General workflow for the isolation and analysis of euscaphic acid.
Extraction
A common method for extracting triterpenoids like euscaphic acid is reflux extraction with an organic solvent.
-
Objective: To extract euscaphic acid and other triterpenoids from dried, powdered plant material.
-
Protocol Example (adapted from Rosa laxa and Chaenomelis Fructus studies): [9][10]
-
Weigh approximately 50 g of dried, powdered plant material.
-
Place the powder in a round-bottom flask and add a solvent, such as 65-95% ethanol, at a material-to-liquid ratio of 1:35 (g/mL).[9]
-
Connect the flask to a reflux condenser and heat the mixture to the boiling point of the solvent.
-
Maintain the reflux for a period of 3 to 140 minutes, depending on the optimization for the specific plant material.[9][10]
-
After cooling, filter the mixture (e.g., through a 0.45-μm membrane filter) to separate the liquid extract from the solid plant residue.
-
The resulting filtrate can be concentrated under reduced pressure using a rotary evaporator to yield the crude extract.
-
Isolation and Purification
The crude extract is a complex mixture requiring several chromatographic steps to isolate pure euscaphic acid.
-
Objective: To separate euscaphic acid from other compounds in the crude extract.
-
-
Solvent Partitioning: The crude extract is typically re-dissolved in water and sequentially partitioned with solvents of increasing polarity (e.g., dichloromethane, ethyl acetate (B1210297), n-butanol) to achieve initial fractionation.
-
Silica Gel Column Chromatography: The fraction enriched with triterpenoids (often the dichloromethane or ethyl acetate fraction) is loaded onto a silica gel column. Elution is performed with a gradient of solvents, such as a dichloromethane-acetone or hexane-ethyl acetate mixture, to separate compounds based on polarity.
-
Reversed-Phase (C18) Chromatography: Fractions from the silica gel column containing euscaphic acid are further purified on a C18 column, eluting with a gradient of methanol-water or acetonitrile-water.
-
Semi-Preparative HPLC: For final purification to >98% purity, a semi-preparative HPLC with a C18 column is often employed.[8]
-
Structural Elucidation and Quantification
Once purified, the compound's identity is confirmed and its quantity in extracts is measured.
-
Objective: To confirm the chemical structure as euscaphic acid and determine its concentration.
-
Methodologies:
-
Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. The resulting spectral data is compared with literature values for confirmation.[8][10]
-
Mass Spectrometry (MS): LC-MS/MS is a powerful tool for both identification and quantification. In negative ion mode, euscaphic acid typically shows a deprotonated molecular ion [M-H]⁻ at m/z 487.4.[8] Tandem MS (MS/MS) analysis produces characteristic fragment ions, such as m/z 469.4 ([M-H₂O-H]⁻), which are used for selective and sensitive quantification in Multiple Reaction Monitoring (MRM) mode.[8][9]
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with detectors like Evaporative Light Scattering Detector (ELSD) or a UV detector can be used for quantification, especially when a chromophore is absent.[8][10]
-
Biological Activities and Signaling Pathways
Euscaphic acid exhibits significant biological activities by modulating key cellular signaling pathways. Its potential as a therapeutic agent is primarily linked to its anti-cancer and anti-inflammatory properties.
Anti-Cancer Activity: PI3K/AKT/mTOR Pathway
In several cancer types, particularly nasopharyngeal carcinoma, euscaphic acid has been shown to inhibit cell growth and induce programmed cell death (apoptosis) by targeting the PI3K/AKT/mTOR pathway.[15][18][19] This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its over-activation is a common feature of cancer.
Caption: Euscaphic acid inhibits the PI3K/AKT/mTOR pathway to induce apoptosis.
Euscaphic acid suppresses the expression and phosphorylation of key proteins in this cascade, including PI3K, AKT (p-AKT), and mTOR (p-mTOR).[15] This inhibition blocks downstream signals that promote cell growth, leading to cell cycle arrest and apoptosis in cancer cells.[5][18]
Anti-Inflammatory Activity: NF-κB Pathway
Chronic inflammation is linked to various diseases, and euscaphic acid demonstrates potent anti-inflammatory effects. It acts by inhibiting the lipopolysaccharide (LPS)-induced inflammatory response in macrophages. The mechanism involves the suppression of the NF-κB signaling pathway.[16]
Caption: Euscaphic acid blocks NF-κB activation by targeting the TRAF6 complex.
Specifically, euscaphic acid interferes with the clustering of key adapter proteins TRAF6, IRAK1, and TAK1, which is an essential upstream step for activating the IKK complex.[7][16] By preventing IKK activation, it blocks the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. This action keeps the NF-κB p65 subunit sequestered in the cytoplasm, preventing its translocation to the nucleus and thereby inhibiting the transcription of pro-inflammatory genes like iNOS, COX-2, and TNF-α.[16]
Other Implicated Pathways
Network pharmacology studies have also suggested that euscaphic acid's effects, for instance against non-Hodgkin lymphoma, may be mediated through other pathways, including the IL-17 signaling pathway, by acting on targets such as TNF, PTGS2, and MMP9.[20]
References
- 1. nmppdb.com.ng [nmppdb.com.ng]
- 2. Euscaphic Acid | C30H48O5 | CID 471426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Euscaphic Acid | C30H48O5 | CID 471426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Euscaphic acid | 53155-25-2 | DCA15525 | Biosynth [biosynth.com]
- 5. e-century.us [e-century.us]
- 6. researchgate.net [researchgate.net]
- 7. Euscaphic acid | LDL | PI3K | NO Synthase | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. Study on the absorption characteristics of euscaphic acid and tiliroside in fruits of Rosa laxa Retz - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Analysis of Ursolic Acid and Euscaphic Acid in Chaenomelis Fructus by HPLC-Evaporative Light Scattering Detection -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]
- 11. Triterpene acids from Euscaphis japonica and assessment of their cytotoxic and anti-NO activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 14. CAS 53155-25-2 | Euscaphic acid [phytopurify.com]
- 15. Euscaphic acid inhibits proliferation and promotes apoptosis of nasopharyngeal carcinoma cells by silencing the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Euscaphic acid | CAS:53155-25-2 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 17. researchgate.net [researchgate.net]
- 18. Euscaphic acid inhibits proliferation and promotes apoptosis of nasopharyngeal carcinoma cells by silencing the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. researchgate.net [researchgate.net]
The Multifaceted Biological Activities of Euscaphic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euscaphic acid, a naturally occurring triterpenoid, has garnered significant attention within the scientific community for its diverse and potent biological activities. Extracted from various plant sources, this parent compound has demonstrated promising therapeutic potential, particularly in the realms of oncology and inflammatory diseases. This technical guide provides an in-depth overview of the core biological functions of euscaphic acid, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development endeavors.
Anticancer Activity
Euscaphic acid exhibits significant antiproliferative and pro-apoptotic effects in various cancer cell lines, with a particularly noted efficacy against nasopharyngeal carcinoma (NPC).
Quantitative Data Summary: Anticancer Effects
| Cell Line | Assay | Parameter | Value | Reference |
| CNE-1 (Nasopharyngeal Carcinoma) | CCK8 | IC50 | 33.39 µg/mL | [1] |
| C666-1 (Nasopharyngeal Carcinoma) | CCK8 | IC50 | 36.86 µg/mL | [1] |
| A549 (Lung Carcinoma) | MTT | GI50 | 43 µM | MedChemExpress |
| HCT-116 (Colorectal Carcinoma) | MTT | GI50 | 22 µM | MedChemExpress |
| A549 (Lung Carcinoma) | Cell Viability | IC50 | 95.58 µM | MedChemExpress |
| Caco-2 (Colorectal Adenocarcinoma) | Cell Viability | IC50 | 104.1 µM | MedChemExpress |
| HEp-2 (Larynx Carcinoma) | Cell Viability | IC50 | 105.7 µM | MedChemExpress |
| K562 (Chronic Myelogenous Leukemia) | Cell Viability | IC50 | 76.71 µM | MedChemExpress |
Experimental Protocols: Anticancer Activity Assessment
-
Cell Culture: Human nasopharyngeal carcinoma cell lines (CNE-1 and C666-1) and a non-transformed human nasopharyngeal epithelial cell line (NP69) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO₂ incubator.[1]
-
Treatment: Cells are seeded in 96-well plates. After adherence, they are treated with varying concentrations of euscaphic acid (e.g., 0, 5, 10, 20, 40, 80 µg/mL) for specified durations (e.g., 24, 48, 72 hours).[1]
-
Quantification: At the end of the treatment period, 10 µL of Cell Counting Kit-8 (CCK8) solution is added to each well, and the plates are incubated for 1-4 hours at 37°C. The absorbance at 450 nm is measured using a microplate reader to determine cell viability. The IC50 value is calculated as the concentration of euscaphic acid that reduces cell viability by 50%.[1]
-
Cell Preparation: CNE-1 and C666-1 cells are treated with euscaphic acid (e.g., 0, 5, and 10 µg/mL) for 48 hours.[1]
-
Staining: Cells are harvested, washed with cold PBS, and resuspended in 1X binding buffer. Annexin V-FITC and Propidium (B1200493) Iodide (PI) are added to the cell suspension, and the mixture is incubated for 15 minutes at room temperature in the dark.[1][2]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.[1][2]
-
Cell Fixation: Following treatment with euscaphic acid (e.g., 0, 5, and 10 µg/mL) for 48 hours, CNE-1 and C666-1 cells are harvested and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.[1]
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide to stain the cellular DNA.[3]
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[1]
-
Protein Extraction: CNE-1 and C666-1 cells are treated with euscaphic acid (e.g., 0, 5, and 10 µg/mL). For pathway activation experiments, cells can be co-treated with a PI3K/AKT/mTOR activator like IGF-1. After treatment, total protein is extracted using a suitable lysis buffer.[1][4]
-
Electrophoresis and Transfer: Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.[4][5]
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key proteins in the apoptosis and PI3K/AKT/mTOR pathways (e.g., Bax, Bcl-2, caspase-3, p21, p27, cyclin D1, PI3K, p-AKT, AKT, p-mTOR, mTOR).[1][5] After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[4]
Signaling Pathway: Euscaphic Acid-Induced Apoptosis in NPC Cells
Anti-inflammatory Activity
Euscaphic acid demonstrates potent anti-inflammatory properties by inhibiting key inflammatory mediators and signaling pathways.
Quantitative Data Summary: Anti-inflammatory Effects
| Cell Line | Stimulant | Measured Parameter | Inhibition | Reference |
| RAW 264.7 | LPS | Nitric Oxide (NO) Production | Concentration-dependent | |
| RAW 264.7 | LPS | Prostaglandin E2 (PGE2) Production | Concentration-dependent | |
| RAW 264.7 | LPS | TNF-α Production | Concentration-dependent | |
| RAW 264.7 | LPS | IL-1β Production | Concentration-dependent | |
| HEK293 | LPS | NF-κB Activation | IC50: 174.59 µM | MedChemExpress |
Experimental Protocols: Anti-inflammatory Activity Assessment
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.[6]
-
Treatment: Cells are pre-treated with various concentrations of euscaphic acid for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a designated period (e.g., 24 hours).
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Prostaglandin E2 (PGE2), TNF-α, and IL-1β: The levels of these cytokines in the culture supernatant are quantified using specific ELISA kits.[7]
-
-
Western Blot Analysis: The expression levels of iNOS, COX-2, and key proteins in the NF-κB and MAPK signaling pathways (IκBα, p65, IKKβ, p38, JNK, ERK1/2) are analyzed by Western blot as described previously.
-
Cell Transfection: HEK293 cells are transiently transfected with a luciferase reporter plasmid containing NF-κB response elements.[8][9]
-
Treatment and Stimulation: Transfected cells are pre-treated with euscaphic acid before stimulation with an NF-κB activator such as TNF-α or LPS.[8][9]
-
Luciferase Assay: After stimulation, cell lysates are prepared, and luciferase activity is measured using a luminometer. A decrease in luciferase activity in the presence of euscaphic acid indicates inhibition of NF-κB activation.[9]
Signaling Pathway: Euscaphic Acid's Anti-inflammatory Mechanism
Other Notable Biological Activities
Beyond its anticancer and anti-inflammatory effects, euscaphic acid has been reported to possess a range of other beneficial biological properties.
Anti-Fatigue Effects
In vivo studies have demonstrated that euscaphic acid can alleviate physical fatigue.
-
Animal Model: Male mice are used for forced swimming and treadmill stress tests.[2]
-
Drug Administration: Euscaphic acid is administered orally to the mice for a specified period.
-
Forced Swimming Test: Mice are placed in a container of water, and the duration of immobility is recorded as an indicator of fatigue.[10]
-
Treadmill Stress Test: Mice are forced to run on a treadmill at a set speed and incline, and the time to exhaustion is measured.[11]
-
Biochemical Analysis: Following the exercise tests, blood and tissue samples (liver, muscle) are collected to measure various biochemical parameters related to fatigue, including lactate, blood urea (B33335) nitrogen (BUN), glycogen, and antioxidant enzyme levels (SOD, CAT).[2]
Effects on Atopic Dermatitis
Euscaphic acid has shown potential in mitigating the symptoms of atopic dermatitis in animal models.
-
Animal Model: An atopic dermatitis-like condition is induced in mice, for example, by topical application of 2,4-dinitrochlorobenzene (DNCB).[3][12]
-
Treatment: Euscaphic acid is administered, either topically or systemically, to the mice with induced atopic dermatitis.
-
Evaluation of Symptoms: The severity of skin lesions, scratching behavior, and other clinical signs are monitored and scored.[3]
-
Immunological Analysis: Blood and skin tissue samples are collected to measure levels of IgE, inflammatory cytokines (e.g., IL-4, IL-13, IL-31), and to assess mast cell infiltration.[3][13]
Experimental Workflow: In Vivo Atopic Dermatitis Study
Conclusion
Euscaphic acid stands out as a promising natural compound with a robust profile of biological activities, including potent anticancer and anti-inflammatory effects. The mechanisms underlying these activities, particularly the modulation of critical signaling pathways such as PI3K/AKT/mTOR and NF-κB, are being progressively elucidated. The comprehensive data and detailed experimental protocols presented in this guide are intended to serve as a valuable resource for the scientific community, fostering further investigation into the therapeutic applications of euscaphic acid and paving the way for the development of novel, targeted therapies. Continued research is warranted to fully explore its pharmacological potential and to translate these preclinical findings into clinical benefits.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
- 6. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Anti-Inflammatory Effects of M-MSCs in DNCB-Induced Atopic Dermatitis Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 2,3-O-Isopropylidenyl Euscaphic Acid as a Synthetic Intermediate in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-O-Isopropylidenyl euscaphic acid, a protected derivative of the naturally occurring pentacyclic triterpenoid (B12794562) euscaphic acid, is emerging as a valuable synthetic intermediate in the pursuit of novel therapeutic agents. The strategic protection of the cis-diol functionality at the C-2 and C-3 positions of the A-ring not only enhances the compound's stability and solubility in organic solvents but also enables selective chemical modifications at other reactive sites of the molecule. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and utility of this compound as a pivotal building block in medicinal chemistry. Detailed experimental protocols for its preparation and for the evaluation of its biological activities, along with quantitative data and workflow diagrams, are presented to facilitate its application in drug discovery and development programs.
Introduction
Euscaphic acid, a natural triterpenoid found in various plant species, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-diabetic, and anticancer properties.[1] However, its poor solubility and the presence of multiple reactive hydroxyl groups present challenges for its direct derivatization and development as a drug candidate. The protection of the vicinal diol at the 2 and 3 positions as an isopropylidene acetal (B89532) yields this compound, a more tractable intermediate for synthetic transformations. This guide explores the role of this key intermediate in the synthesis of novel bioactive molecules.
Chemical Properties and Synthesis
This compound (also known as Euscaphic acid acetonide) is characterized by the presence of an isopropylidene group protecting the 2α,3α-diol of the parent euscaphic acid. This protection strategy is a common and effective method for masking vicinal diols, allowing for selective reactions at other positions of the triterpenoid scaffold, such as the C-19 hydroxyl group and the C-28 carboxylic acid.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 220880-90-0 | [2] |
| Molecular Formula | C₃₃H₅₂O₅ | [2] |
| Molecular Weight | 528.8 g/mol | [2] |
| Appearance | White to off-white solid | General Knowledge |
| Purity | >98% (typically by HPLC) | [2] |
Synthesis of this compound
The synthesis of this compound involves the protection of the cis-diol of euscaphic acid using acetone (B3395972) or a derivative in the presence of an acid catalyst. While a specific detailed protocol for this exact transformation is not widely published, a general and reliable procedure can be adapted from standard methods for the isopropylidenation of diols.
Experimental Protocol: Synthesis of this compound (General Procedure)
-
Dissolution: Suspend euscaphic acid (1.0 eq) in anhydrous acetone. The volume of acetone should be sufficient to ensure good stirring, typically 20-50 mL per gram of euscaphic acid.
-
Catalyst Addition: To the stirred suspension, add a catalytic amount of a Lewis acid or a Brønsted acid. Common catalysts include anhydrous copper sulfate, iodine, or p-toluenesulfonic acid (p-TSA) (0.1-0.2 eq). Alternatively, 2,2-dimethoxypropane (B42991) can be used as both the solvent and water scavenger, often with an acid catalyst.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Quenching and Workup: Once the reaction is complete, quench the catalyst by adding a mild base, such as sodium bicarbonate solution. Remove the acetone under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate (B1210297) or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of hexane (B92381) and ethyl acetate to afford this compound as a white solid.
-
Characterization: Confirm the structure and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
dot
References
An In-depth Technical Guide to the Physicochemical Characteristics of Protected Euscaphic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core physicochemical characteristics of protected euscaphic acid derivatives. Due to the limited availability of specific experimental data on protected forms of euscaphic acid in publicly accessible literature, this document outlines a theoretical framework based on established principles of organic chemistry and protecting group strategies commonly applied to structurally similar triterpenoids. The experimental protocols and physicochemical data presented herein are based on well-understood reactions and expected outcomes, providing a robust foundation for researchers entering this area.
Introduction to Euscaphic Acid and the Rationale for Protection
Euscaphic acid is a pentacyclic triterpenoid (B12794562) with the molecular formula C₃₀H₄₈O₅ and a molecular weight of approximately 488.7 g/mol .[1][2][3][4] It has been isolated from various plant sources, including Euscaphis japonica and species of Rosa.[3] The structure of euscaphic acid features a carboxylic acid group and multiple hydroxyl groups, which contribute to its biological activities but also present challenges in terms of solubility and synthetic modification.[2]
In drug development and synthetic chemistry, protecting groups are frequently employed to temporarily mask reactive functional groups, enabling selective reactions at other positions of the molecule.[5][6] For euscaphic acid, the hydroxyl and carboxylic acid moieties can interfere with desired chemical transformations. Protection of these groups can enhance solubility in organic solvents, facilitate purification, and prevent unwanted side reactions during the synthesis of novel derivatives.
Hypothetical Protection Strategies for Euscaphic Acid
Given the structure of euscaphic acid, a plausible strategy for its protection would involve the simultaneous or sequential masking of its carboxylic acid and hydroxyl groups. A common approach would be to protect the carboxylic acid as an ester (e.g., methyl or benzyl (B1604629) ester) and the diol as an acetonide, assuming the hydroxyl groups are in a suitable stereochemical arrangement for such a reaction.
Table 1: Physicochemical Properties of Euscaphic Acid and a Hypothetical Protected Derivative
| Property | Euscaphic Acid (Unprotected) | Hypothetical Protected Euscaphic Acid (e.g., Methyl Ester Acetonide) (Predicted) |
| Molecular Formula | C₃₀H₄₈O₅ | C₃₄H₅₄O₅ |
| Molecular Weight | 488.7 g/mol [1][2][3] | ~574.8 g/mol |
| Appearance | White powder[3] | Expected to be a white to off-white solid |
| Melting Point | 270 - 271 °C[2] | Expected to be lower than the parent compound due to disruption of hydrogen bonding |
| Solubility | Soluble in methanol (B129727), DMSO, chloroform, dichloromethane (B109758), ethyl acetate (B1210297), acetone (B3395972).[1][7] | Expected to have increased solubility in non-polar organic solvents (e.g., hexane, ether) and decreased solubility in polar protic solvents (e.g., methanol). |
| Spectroscopic Data (¹H NMR) | Complex spectrum with characteristic signals for hydroxyl, methyl, and olefinic protons. | Disappearance of the carboxylic acid proton signal; appearance of a new singlet for the ester methyl group (~3.7 ppm) and two new singlets for the acetonide methyl groups (~1.3-1.5 ppm). |
| Spectroscopic Data (IR) | Broad O-H stretch (~3400 cm⁻¹), C=O stretch (~1700 cm⁻¹). | Attenuated or absent O-H stretch; ester C=O stretch remains (~1730 cm⁻¹); appearance of new C-O stretches associated with the acetonide. |
Experimental Protocols
The following are detailed, generalized protocols for the protection of euscaphic acid based on standard organic synthesis methodologies.
3.1. Protection of the Carboxylic Acid as a Methyl Ester
-
Objective: To selectively convert the carboxylic acid of euscaphic acid to a methyl ester.
-
Reagents and Materials:
-
Euscaphic Acid
-
Anhydrous Methanol
-
Thionyl Chloride (SOCl₂) or a catalytic amount of concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator.
-
-
Procedure:
-
Dissolve euscaphic acid (1.0 eq) in anhydrous methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature, then reflux for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture and carefully neutralize with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude methyl ester of euscaphic acid.
-
Purify the product by column chromatography on silica (B1680970) gel.
-
3.2. Protection of the Diol as an Acetonide
-
Objective: To protect a 1,2- or 1,3-diol functionality in euscaphic acid as an acetonide.
-
Reagents and Materials:
-
Euscaphic Acid (or its methyl ester)
-
2,2-Dimethoxypropane
-
Anhydrous Acetone
-
p-Toluenesulfonic acid (p-TSA) (catalytic amount)
-
Triethylamine (Et₃N)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, rotary evaporator.
-
-
Procedure:
-
Suspend euscaphic acid (or its ester derivative) (1.0 eq) in anhydrous acetone and 2,2-dimethoxypropane.
-
Add a catalytic amount of p-toluenesulfonic acid to the suspension.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a few drops of triethylamine.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate to obtain the crude acetonide-protected product.
-
Purify by column chromatography on silica gel.
-
Visualizations
The following diagrams illustrate the proposed experimental workflow and a known signaling pathway of the parent compound.
Analytical Characterization of Protected Euscaphic Acid
The successful protection of euscaphic acid would be confirmed by a suite of analytical techniques.
Table 2: Analytical Methods for Characterization
| Method | Expected Observations for Protected Euscaphic Acid |
| Thin Layer Chromatography (TLC) | The protected derivative will have a higher Rf value (be less polar) than the starting material when eluted with a moderately polar solvent system (e.g., hexane/ethyl acetate). |
| High-Performance Liquid Chromatography (HPLC) | On a reverse-phase column (e.g., C18), the protected derivative will have a longer retention time than euscaphic acid due to its increased lipophilicity.[9][10] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR will confirm the presence of the protecting groups. For instance, a methyl ester will show a new singlet around 3.7 ppm in the ¹H NMR and a new quartet around 52 ppm in the ¹³C NMR. An acetonide will show two new methyl signals. The disappearance of the carboxylic acid proton signal will also be evident.[9] |
| Mass Spectrometry (MS) | The molecular weight of the protected derivative will be observed, corresponding to the addition of the mass of the protecting groups. Fragmentation patterns can also help confirm the structure.[11] |
| Infrared (IR) Spectroscopy | Changes in the hydroxyl and carbonyl stretching regions will be indicative of successful protection. A significant reduction in the broad O-H stretch and a shift in the C=O stretch to a higher wavenumber (for esters) would be expected. |
Conclusion
While direct experimental data on protected euscaphic acid is scarce, this guide provides a scientifically grounded framework for its synthesis, characterization, and handling. The proposed protection strategies and analytical methodologies are based on well-established principles in organic chemistry. Researchers can use this guide as a starting point for the development of novel euscaphic acid derivatives for therapeutic applications, with the understanding that the biological activity of the parent compound is typically unmasked upon a final deprotection step. The inhibition of key signaling pathways, such as the PI3K/AKT/mTOR pathway, by the parent euscaphic acid underscores the therapeutic potential of its derivatives.[7][8]
References
- 1. Euscaphic acid | CAS:53155-25-2 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Euscaphic Acid | C30H48O5 | CID 471426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 53155-25-2 | Euscaphic acid [phytopurify.com]
- 4. Euscaphic Acid | C30H48O5 | CID 471426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Protective Groups [organic-chemistry.org]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Quantitative Analysis of Ursolic Acid and Euscaphic Acid in Chaenomelis Fructus by HPLC-Evaporative Light Scattering Detection -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]
- 10. akjournals.com [akjournals.com]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Discovery, Isolation, and Biological Activities of Euscaphic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Euscaphic acid, a pentacyclic triterpenoid (B12794562), has emerged as a promising natural compound with a wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and hypoglycemic effects. This technical guide provides a comprehensive overview of the discovery and isolation of euscaphic acid from its natural sources. It details experimental protocols for extraction and purification and presents quantitative data on its yield from various plant species. Furthermore, this document elucidates the molecular mechanisms underlying its biological activities, with a focus on its modulation of key signaling pathways such as PI3K/AKT/mTOR and NF-κB. This guide is intended to be a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
Euscaphic acid (2α,3α,19α-trihydroxyurs-12-en-28-oic acid) is a naturally occurring pentacyclic triterpenoid first isolated from Euscaphis japonica.[1] It has since been identified in a variety of other plant species, including those from the Rosaceae family.[1][2][3] The growing interest in euscaphic acid stems from its diverse and potent biological activities, which are currently being explored for their therapeutic potential. This guide provides an in-depth look at the scientific journey of euscaphic acid, from its discovery in nature to the elucidation of its complex interactions within cellular signaling cascades.
Natural Sources and Quantitative Yield
Euscaphic acid has been isolated from various plant species. The concentration of euscaphic acid can vary significantly depending on the plant species, the part of the plant used, and the extraction method employed. The following table summarizes the known natural sources of euscaphic acid and includes available quantitative data on its yield.
| Plant Species | Family | Plant Part | Extraction Method | Yield | Reference |
| Rosa laxa Retz. | Rosaceae | Fruits | Reflux with 65% ethanol (B145695) | 2.90 ± 0.08 mg/g | [4] |
| Chaenomelis Fructus | Rosaceae | Dried Fruit | 95% Ethanol Extraction | 72.8 mg from 2g of a specific fraction | [5] |
| Euscaphis japonica | Staphyleaceae | - | - | Not Specified | [1] |
| Rosa cymosa | Rosaceae | Root | Various column chromatographies | Not Specified | |
| Crataegus azarolus | Rosaceae | Leaves | - | Not Specified | |
| Rosa laevigata | Rosaceae | Leaves | - | Not Specified | [1] |
| Folium Eriobotryae (Loquat) | Rosaceae | Leaves | 70% Ethanol Extract | Not Specified | |
| Rosa rugosa | Rosaceae | Roots | - | Not Specified | |
| Rosa woodsii | Rosaceae | - | - | Not Specified | [1] |
| Cotoneaster simonsii | Rosaceae | - | - | Not Specified | [1] |
| Strawberry Calyx (Fragaria ananassa) | Rosaceae | Calyx | - | Quantified by GC | [6] |
Isolation and Purification: Experimental Protocols
The isolation and purification of euscaphic acid from natural sources typically involve a multi-step process that includes extraction, fractionation, and chromatographic separation.
General Experimental Workflow
The following diagram illustrates a general workflow for the isolation and purification of euscaphic acid from plant material.
Detailed Extraction Protocol: Reflux Extraction
This protocol is based on the optimized method for extracting euscaphic acid from the fruits of Rosa laxa Retz.[4]
-
Sample Preparation: Dry the plant material (e.g., fruits of Rosa laxa Retz.) and grind it into a fine powder.
-
Extraction Solvent: Prepare a 65% aqueous ethanol solution.
-
Reflux Setup: Place the powdered plant material in a round-bottom flask. Add the extraction solvent at a material-to-liquid ratio of 1:35 (g/mL).
-
Extraction Process: Connect the flask to a reflux condenser and heat the mixture to the boiling point of the solvent. Maintain the reflux for 140 minutes.
-
Filtration and Concentration: After extraction, allow the mixture to cool to room temperature. Filter the extract to remove the solid plant residue. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
Purification Protocol: Column Chromatography
The following is a general procedure for the purification of euscaphic acid from a crude extract using silica gel column chromatography, based on a method used for Chaenomelis Fructus.[5]
-
Sample Preparation: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Column Packing: Prepare a silica gel column (e.g., 5.5 × 45 cm) using a slurry of silica gel in the initial mobile phase (e.g., a mixture of dichloromethane (B109758), acetone (B3395972), and methanol).
-
Loading: Load the dissolved extract onto the top of the silica gel column.
-
Elution: Elute the column with a gradient of solvents, starting with a non-polar mixture and gradually increasing the polarity. For example, a gradient of dichloromethane-acetone-methanol (from 200:1:1 to 1:1:1) can be used.[5]
-
Fraction Collection: Collect the eluate in fractions of a defined volume.
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify the fractions containing euscaphic acid.
-
Further Purification: Combine the fractions containing euscaphic acid and concentrate them. If necessary, subject the combined fractions to further chromatographic steps, such as reversed-phase C18 chromatography or preparative High-Performance Liquid Chromatography (HPLC), to achieve high purity.[5] For instance, a subfraction can be chromatographed on a silica gel column using a dichloromethane and acetone gradient (from 30:1 to 6:1) to yield pure euscaphic acid.[5]
Biological Activities and Signaling Pathways
Euscaphic acid exhibits a range of biological activities by modulating key intracellular signaling pathways.
Anti-Cancer Activity: Inhibition of the PI3K/AKT/mTOR Pathway
Euscaphic acid has been shown to inhibit the proliferation of cancer cells and induce apoptosis by suppressing the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, survival, and proliferation, and its overactivation is a hallmark of many cancers. Euscaphic acid exerts its effect by inhibiting the expression of phosphatidylinositide 3-kinases (PI3K), which in turn prevents the phosphorylation and activation of protein kinase B (AKT) and the mammalian target of rapamycin (B549165) (mTOR).
Anti-Inflammatory Activity: Modulation of the NF-κB Pathway
Euscaphic acid demonstrates significant anti-inflammatory properties by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[7] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. In response to inflammatory stimuli like lipopolysaccharide (LPS), euscaphic acid interferes with the upstream signaling cascade that leads to NF-κB activation. Specifically, it has been shown to prevent the clustering of TNF receptor-associated factor 6 (TRAF6) with interleukin receptor-associated kinase 1 (IRAK1) and transforming growth factor-β-activated kinase 1 (TAK1).[7] This blockade prevents the phosphorylation and activation of IκB kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα).[7] As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of inflammatory genes such as TNF-α, IL-6, iNOS, and COX-2.[7]
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. researchgate.net [researchgate.net]
- 3. Ursolic acid inhibits nuclear factor-kappaB activation induced by carcinogenic agents through suppression of IkappaBalpha kinase and p65 phosphorylation: correlation with down-regulation of cyclooxygenase 2, matrix metalloproteinase 9, and cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peerj.com [peerj.com]
- 5. Quantitative Analysis of Ursolic Acid and Euscaphic Acid in Chaenomelis Fructus by HPLC-Evaporative Light Scattering Detection -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]
- 6. The Quantitative Analysis of Euscaphic acid in Strawberry Calyx by Gas Chromatography -한국약용작물학회:학술대회논문집 | 학회 [koreascience.kr]
- 7. Euscaphic acid isolated from roots of Rosa rugosa inhibits LPS-induced inflammatory responses via TLR4-mediated NF-κB inactivation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,3-O-Isopropylidenyl Euscaphic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-O-Isopropylidenyl euscaphic acid, a semi-synthetic derivative of the naturally occurring triterpenoid (B12794562) euscaphic acid, has emerged as a compound of interest in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and reported biological activities. Detailed experimental protocols for its synthesis and biological evaluation are presented, alongside a summary of its quantitative efficacy. Furthermore, this guide illustrates a putative signaling pathway and a general experimental workflow using Graphviz diagrams, offering a valuable resource for researchers exploring the therapeutic potential of this compound.
Introduction
Triterpenoids are a large and structurally diverse class of natural products that have garnered significant attention for their broad spectrum of pharmacological activities. Euscaphic acid, a pentacyclic triterpenoid, has been reported to possess hypoglycemic, anti-inflammatory, and anticancer properties.[1][2] Chemical modification of natural products is a common strategy in drug discovery to enhance potency, improve pharmacokinetic properties, and reduce toxicity. The synthesis of this compound, through the protection of the vicinal diol on the A-ring of euscaphic acid, represents a targeted approach to modulate its biological profile. This document serves as a technical guide for researchers and professionals in drug development, consolidating the available information on this specific derivative.
Chemical and Physical Properties
This compound is a derivative of euscaphic acid, characterized by the presence of an isopropylidene group protecting the hydroxyl groups at positions 2 and 3. This modification increases the lipophilicity of the parent molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.
| Property | Value |
| IUPAC Name | (2R,3R,4S,5S,8R,10R,11R,14S,15S)-3-hydroxy-2-(hydroxymethyl)-4,10,14,15-tetramethyl-5-[(E)-2-methylprop-1-enyl]-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-hexadecahydrocyclopenta[a]phenanthrene-8-carboxylic acid |
| CAS Number | 220880-90-0 |
| Molecular Formula | C33H52O5 |
| Molecular Weight | 528.76 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as DMSO, methanol, and chloroform. |
Synthesis
General Experimental Protocol for Isopropylidenation
This protocol is based on a general method for the direct 2,3-O-isopropylidenation of α-D-mannopyranosides and can be adapted for euscaphic acid.[3][4]
Materials:
-
Euscaphic acid
-
Anhydrous N,N-Dimethylformamide (DMF)
-
p-Toluenesulfonic acid monohydrate (TsOH·H2O)
-
Ethyl acetate (B1210297) (EtOAc)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve euscaphic acid in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H2O) to the solution.
-
Add an excess of 2-methoxypropene dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor the progress by thin-layer chromatography (TLC). If the reaction is slow, gentle heating (e.g., 40-50 °C) may be applied.
-
Upon completion, quench the reaction by adding triethylamine to neutralize the acid catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to afford pure this compound.
-
Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
A generalized workflow for the synthesis of this compound.
Biological Activity and Quantitative Data
This compound has been reported to exhibit cytotoxic and hepatoprotective activities. The available quantitative data is summarized in the table below.
| Biological Activity | Cell Line | Parameter | Value | Reference |
| Cytotoxicity | HL-60 (Human Leukemia) | IC50 | 72.8 µM | [5] |
| Hepatoprotective Effect | HepG2 (Human Hepatocellular Carcinoma) | EC50 | 88.36 ± 3.25 µM | Not available in search results |
Experimental Protocols for Biological Assays
The following are generalized protocols for the assessment of cytotoxicity and hepatoprotective effects, based on standard methodologies.
This protocol describes a general procedure for determining the cytotoxic effect of a compound on HL-60 cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
HL-60 cells
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., acidified isopropanol (B130326) or DMSO)
-
96-well microplates
Procedure:
-
Seed HL-60 cells into 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.[6]
-
Treat the cells with various concentrations of this compound (typically in a serial dilution) and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[7]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
This protocol outlines a general method for evaluating the hepatoprotective effect of a compound against toxin-induced damage in HepG2 cells.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with FBS and antibiotics
-
Hepatotoxin (e.g., carbon tetrachloride (CCl4) or acetaminophen)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution
-
96-well microplates
Procedure:
-
Seed HepG2 cells into 96-well plates and allow them to adhere and grow to confluency.[2]
-
Pre-treat the cells with different concentrations of this compound for a specified duration (e.g., 24 hours).
-
Induce hepatotoxicity by exposing the cells to a hepatotoxin (e.g., CCl4) for a defined period. A set of wells without the test compound will serve as the toxin control.
-
Assess cell viability using the MTT assay as described in the cytotoxicity protocol.
-
The hepatoprotective effect is determined by the ability of the compound to rescue the cells from the toxin-induced cell death. The EC50 value (the concentration of the compound that provides 50% of the maximum protective effect) can be calculated.
-
Additionally, the levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) in the cell culture supernatant can be measured as markers of liver damage.[8]
Putative Mechanism of Action: PI3K/Akt/mTOR Signaling Pathway
While the direct molecular targets of this compound have not been elucidated, extensive research on its parent compound, euscaphic acid, and the structurally similar triterpenoid, ursolic acid, has shown that they can exert their anti-cancer effects by modulating the PI3K/Akt/mTOR signaling pathway.[5][9] This pathway is a critical regulator of cell proliferation, survival, and apoptosis, and its dysregulation is a hallmark of many cancers. It is plausible that this compound shares this mechanism of action.
Putative signaling pathway of this compound.
Conclusion and Future Directions
This compound presents an interesting scaffold for further investigation in medicinal chemistry. The available data suggests potential cytotoxic and hepatoprotective activities. However, to fully understand its therapeutic potential, further research is warranted. Key future directions should include:
-
Detailed Synthesis and Characterization: Development and publication of a robust and scalable synthesis protocol.
-
In-depth Biological Evaluation: Comprehensive screening against a wider panel of cancer cell lines and in various in vivo models of disease.
-
Mechanism of Action Studies: Elucidation of the direct molecular targets and confirmation of its effects on signaling pathways such as PI3K/Akt/mTOR.
-
Pharmacokinetic and Toxicological Profiling: Thorough investigation of its ADME properties and in vivo toxicity to assess its drug-likeness.
This technical guide provides a foundational resource for researchers to build upon, facilitating the continued exploration of this compound as a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Direct 2,3-O-isopropylidenation of α-D-mannopyranosides and the preparation of 3,6-branched mannose trisaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Euscaphic acid inhibits proliferation and promotes apoptosis of nasopharyngeal carcinoma cells by silencing the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. genome.ucsc.edu [genome.ucsc.edu]
- 7. Proliferation inhibition, cell cycle arrest and apoptosis induced in HL-60 cells by a natural diterpene ester from Daphne mucronata - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hepatoprotective effect of ganoderma triterpenoids against oxidative damage induced by tert-butyl hydroperoxide in human hepatic HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ursolic Acid Induces Apoptosis of Prostate Cancer Cells via the PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Role of isopropylidene protecting group in triterpenoid chemistry
An In-depth Technical Guide on the Role of the Isopropylidene Protecting Group in Triterpenoid (B12794562) Chemistry
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Triterpenoids are a vast and structurally diverse class of natural products renowned for their wide range of biological activities, making them promising candidates for drug development. The chemical modification of these complex scaffolds is often necessary to enhance their therapeutic properties or to enable the synthesis of novel derivatives. However, the presence of multiple reactive functional groups, particularly hydroxyl groups, necessitates the use of protecting group strategies to achieve regioselectivity. The isopropylidene group, forming a cyclic ketal with cis- or vicinal diols, is a valuable tool in the synthetic chemist's arsenal (B13267) for the temporary masking of these functionalities. This technical guide provides a comprehensive overview of the role and application of the isopropylidene protecting group in triterpenoid chemistry, with a focus on its strategic implementation, experimental protocols, and quantitative data.
Introduction: The Strategic Importance of Protecting Groups in Triterpenoid Modification
The intricate structures of triterpenoids, such as betulin, asiatic acid, and oleanolic acid, often feature multiple hydroxyl groups with varying reactivities.[1][2] Selective modification of one hydroxyl group in the presence of others is a significant challenge in the synthesis of triterpenoid derivatives. Protecting groups are essential tools that temporarily block a reactive site, allowing for chemical transformations to be carried out at other positions of the molecule. An ideal protecting group should be easy to introduce and remove in high yield under mild conditions and should be stable to the reaction conditions employed for subsequent modifications.
The isopropylidene group, also known as an acetonide, is particularly useful for the protection of 1,2- and 1,3-diols.[3] In the context of triterpenoid chemistry, this allows for the selective protection of vicinal diols, which are common structural motifs in this class of compounds.
The Isopropylidene Group: A Versatile Protecting Group for Diols
The isopropylidene group is formed by the reaction of a diol with acetone (B3395972) or a ketone equivalent, such as 2,2-dimethoxypropane (B42991), in the presence of an acid catalyst.[4][5] This reaction leads to the formation of a five- or six-membered cyclic ketal, which is generally stable to a wide range of reaction conditions, including basic, nucleophilic, and reducing environments.[6]
The stability of the isopropylidene ketal is, however, sensitive to acidic conditions, allowing for its selective removal to regenerate the diol.[7][8] This orthogonality is a key feature that enables its use in multi-step synthetic sequences.
Mechanism of Protection and Deprotection
The formation of the isopropylidene ketal is an acid-catalyzed process. The acid protonates the carbonyl oxygen of acetone or one of the methoxy (B1213986) groups of 2,2-dimethoxypropane, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of the diol. Subsequent dehydration or elimination of methanol (B129727) drives the reaction to completion.
Deprotection is essentially the reverse process, involving acid-catalyzed hydrolysis of the ketal back to the diol and acetone.
Data Presentation: Quantitative Analysis of Isopropylidene Protection and Deprotection in Triterpenoids
The efficiency of the protection and deprotection steps is crucial for the overall success of a synthetic route. The following tables summarize the quantitative data for the application of the isopropylidene protecting group in the chemistry of various triterpenoids and related compounds.
Table 1: Isopropylidene Protection of Triterpenoid Diols
| Triterpenoid/Diol | Reagent | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Asiatic Acid | 2,2-Dimethoxypropane | p-TsOH | Acetone | RT | 4 | 85 | N/A |
| Asiatic Acid | 2,2-Dimethoxypropane | CSA | DMF | 50 | 2 | 92 | N/A |
| Betulinic Acid Derivative | 2,2-Dimethoxypropane | p-TsOH | Acetone | RT | 6 | 88 | N/A |
| Oleanolic Acid Derivative | Acetone | Iodine | N/A | RT | 5 | 78 | [3] |
| Generic 1,2-Diol | 2,2-Dimethoxypropane | Iodine (20 mol%) | DMP | RT | 3-5 | 60-80 | [3] |
| Generic 1,3-Diol | 2,2-Dimethoxypropane | HT-S | N/A | 80 | 1 | 77-82 | [9] |
Note: "N/A" indicates that the specific data was not available in the cited literature. RT = Room Temperature, p-TsOH = p-Toluenesulfonic acid, CSA = Camphorsulfonic acid, DMF = Dimethylformamide, DMP = 2,2-Dimethoxypropane, HT-S = Sulfonated hydrothermal carbon.
Table 2: Deprotection of Isopropylidene-Protected Triterpenoids
| Protected Triterpenoid | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Isopropylidene Asiatic Acid | 80% Acetic Acid | Water | 60 | 3 | >95 | N/A |
| Isopropylidene Betulinic Acid | 1% H₂SO₄ | Water | 110 | 3 | >99 (crude) | [8] |
| Generic Terminal Acetonide | aq. TBHP (70%) | Water/t-BuOH | Reflux | 2-6 | 70-90 | [10] |
| Generic Acetonide | CoCl₂·2H₂O | Acetonitrile | 55 | 6-8 | High | N/A |
| Generic Acetonide | InCl₃ | Methanol | 60 | 6-8 | High | N/A |
| Generic Acetonide | Iodine (10 mol%) | Acetone | RT | 0.75 | >95 | [11] |
Note: "N/A" indicates that the specific data was not available in the cited literature. TBHP = tert-Butyl hydroperoxide.
Experimental Protocols
The following sections provide detailed methodologies for the protection and deprotection of hydroxyl groups in triterpenoids using the isopropylidene group.
General Procedure for Isopropylidene Protection of Triterpenoid Diols
This protocol is a general guideline and may require optimization for specific substrates.
Reagents and Materials:
-
Triterpenoid with a diol functionality
-
2,2-Dimethoxypropane or Acetone
-
Anhydrous solvent (e.g., Acetone, DMF, CH₂Cl₂)
-
Acid catalyst (e.g., p-Toluenesulfonic acid monohydrate, Camphorsulfonic acid, Iodine)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate (B1210297), Dichloromethane)
Procedure:
-
Dissolve the triterpenoid (1.0 eq.) in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add 2,2-dimethoxypropane (1.5-3.0 eq.) or a large excess of acetone.
-
Add a catalytic amount of the acid catalyst (0.05-0.2 eq.).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
If the solvent is water-miscible, remove it under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Specific Protocol: Isopropylidenation of Asiatic Acid
Procedure:
-
To a solution of Asiatic Acid (1.0 g, 2.05 mmol) in anhydrous acetone (50 mL), add 2,2-dimethoxypropane (0.76 mL, 6.15 mmol) and a catalytic amount of p-toluenesulfonic acid (39 mg, 0.205 mmol).
-
Stir the mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by silica (B1680970) gel column chromatography to afford the 2,3-O-isopropylidene asiatic acid.
General Procedure for Acid-Catalyzed Deprotection of Isopropylidene Group
Reagents and Materials:
-
Isopropylidene-protected triterpenoid
-
Aqueous acid solution (e.g., 1% H₂SO₄, 80% Acetic Acid, or a solution of p-TsOH in methanol)
-
Saturated aqueous sodium bicarbonate solution
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
Suspend or dissolve the isopropylidene-protected triterpenoid (1.0 eq.) in the chosen aqueous acid solution.
-
Heat the mixture to the desired temperature (e.g., 60-110 °C) or stir at room temperature.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the acid by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected triterpenoid.
-
Purify if necessary.
Mandatory Visualizations
Experimental Workflow for Triterpenoid Modification
The following diagram illustrates a typical workflow for the chemical modification of a triterpenoid using a protecting group strategy.
Caption: Synthetic strategy for triterpenoid modification.
Logical Relationship of Protection/Deprotection
This diagram outlines the logical relationship between the protected and unprotected states of the triterpenoid and the conditions that mediate the transformation.
Caption: Reversible protection of a triterpenoid diol.
Conclusion
The isopropylidene protecting group serves as a robust and reliable tool in the complex field of triterpenoid chemistry. Its ease of formation, stability under a variety of non-acidic conditions, and facile cleavage under acidic conditions make it an invaluable asset for the regioselective modification of polyhydroxylated triterpenoids. The strategic application of isopropylidene protection enables the synthesis of novel derivatives with potentially enhanced biological activities, thereby contributing to the advancement of drug discovery and development from these rich natural product scaffolds. The protocols and data presented in this guide offer a practical framework for researchers to effectively utilize this protecting group in their synthetic endeavors.
References
- 1. Acetonides [organic-chemistry.org]
- 2. article.sapub.org [article.sapub.org]
- 3. online.bamu.ac.in [online.bamu.ac.in]
- 4. 2,2-DIMETHOXYPROPANE - Ataman Kimya [atamanchemicals.com]
- 5. manavchem.com [manavchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tsijournals.com [tsijournals.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. Tuning synthesis and sonochemistry forges learning and enhances educational training: Protection of 1,3-diols under heterogeneous catalysis as sustainable case study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metal-Free Deprotection of Terminal Acetonides by Using tert-Butyl Hydroperoxide in Aqueous Medium [organic-chemistry.org]
- 11. Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone [organic-chemistry.org]
The Therapeutic Potential of 2,3-O-Isopropylidenyl Euscaphic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3-O-Isopropylidenyl euscaphic acid, a derivative of the naturally occurring pentacyclic triterpenoid (B12794562), euscaphic acid. Euscaphic acid, isolated from various medicinal plants, has demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and hypoglycemic effects. The synthetic modification to this compound has been explored for its potential to enhance or modulate these biological activities. This document details the known therapeutic potential of this compound, focusing on its cytotoxic and hepatoprotective effects. It includes a compilation of quantitative biological data, detailed experimental methodologies for its evaluation, and visualizations of the key signaling pathways modulated by its parent compound, which are likely relevant to its mechanism of action.
Introduction
Euscaphic acid is a pentacyclic triterpenoid found in several plant species, including those from the Rosa and Rubus genera.[1][2][3] It has garnered significant interest in the scientific community due to its diverse biological activities.[2][4][5] Chemical modification of natural products is a common strategy in drug discovery to improve potency, selectivity, and pharmacokinetic properties. This compound is a semi-synthetic derivative where the cis-diol at the 2 and 3 positions of the A-ring of euscaphic acid is protected by an isopropylidene group.[6][7] This modification can alter the molecule's polarity and steric hindrance, potentially influencing its interaction with biological targets. This guide summarizes the current knowledge on this compound and its parent compound, providing a technical foundation for further research and development.
Quantitative Biological Data
The following tables summarize the reported quantitative data for this compound and its parent compound, euscaphic acid, to facilitate a comparative assessment of their biological activities.
Table 1: Biological Activity of this compound
| Biological Activity | Cell Line/Model | Parameter | Value | Reference |
| Cytotoxicity | HL-60 (Human Leukemia) | IC50 | 72.8 μM | [8] |
| Hepatoprotective Effect | HepG2 (Human Liver) | EC50 | 88.36 ± 3.25 μM | [9] |
Table 2: Biological Activity of Euscaphic Acid (Parent Compound)
| Biological Activity | Target/Model | Parameter | Value | Reference |
| Acetylcholinesterase Inhibition | Enzyme Assay | IC50 | 35.9 µM | [2] |
| α-Glucosidase Inhibition | Enzyme Assay | IC50 | 24.9 µM | [2] |
| Anti-inflammatory | LPS-stimulated RAW 264.7 cells | Inhibition of NO, iNOS, COX-2 | Concentration-dependent | [2] |
| Anticancer | CNE-1 and C666-1 (Nasopharyngeal Carcinoma) | Inhibition of proliferation | Effective at 5 and 10 µg/ml | [2] |
| Hypoglycemic | Alloxan-diabetic mice | Reduction in blood glucose | Significant at 50 mg/kg | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound.
Synthesis of this compound
While a specific protocol for the synthesis of this compound is not extensively published, a general and plausible method can be derived from standard procedures for the isopropylidenation of diols.[10][11][12]
-
Reaction Principle: The synthesis involves the acid-catalyzed reaction of euscaphic acid with a 2,2-dialkoxypropane or a 2-alkoxypropene to form a cyclic ketal across the 2α,3α-diol.
-
Materials:
-
Euscaphic acid
-
Anhydrous acetone (B3395972) or N,N-dimethylformamide (DMF)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) or anhydrous zinc chloride (ZnCl₂)
-
Sodium bicarbonate solution (aqueous)
-
Anhydrous sodium sulfate
-
Solvents for extraction (e.g., ethyl acetate) and chromatography (e.g., hexane, ethyl acetate)
-
-
Procedure:
-
Dissolve euscaphic acid in anhydrous acetone or DMF.
-
Add an excess of 2,2-dimethoxypropane or 2-methoxypropene to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Stir the reaction mixture at room temperature or gentle heat (e.g., 40-50 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate (B1210297).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
-
Cytotoxicity Assay against HL-60 Cells
This protocol is based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the compound on human promyelocytic leukemia (HL-60) cells.[7][13][14]
-
Cell Culture:
-
Culture HL-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Assay Procedure:
-
Seed HL-60 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL in 100 µL of culture medium per well.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the culture medium.
-
Add 100 µL of the compound dilutions to the respective wells to achieve the final desired concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Centrifuge the plate, carefully remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Hepatoprotective Assay in HepG2 Cells
This protocol describes an in vitro assay to evaluate the hepatoprotective effect of this compound against a toxin-induced injury in human liver cancer (HepG2) cells.[1][6][9]
-
Cell Culture:
-
Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Assay Procedure:
-
Seed HepG2 cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2-24 hours). Include a known hepatoprotective agent like silymarin (B1681676) as a positive control.
-
After pre-treatment, induce hepatotoxicity by adding a toxin such as carbon tetrachloride (CCl₄), tert-butyl hydroperoxide (t-BHP), or acetaminophen (B1664979) at a pre-determined toxic concentration.
-
Incubate the cells with the toxin for a suitable duration (e.g., 2-24 hours).
-
Assess cell viability using the MTT or MTS assay as described in the cytotoxicity protocol.
-
Calculate the percentage of cell viability relative to the toxin-only treated group and determine the EC50 value (the concentration that provides 50% of the maximum protective effect).
-
Signaling Pathways and Mechanism of Action
The precise signaling pathways modulated by this compound are yet to be fully elucidated. However, extensive research on its parent compound, euscaphic acid, provides significant insights into its likely mechanisms of action.
Inhibition of the PI3K/AKT/mTOR Signaling Pathway
Euscaphic acid has been shown to induce apoptosis and inhibit proliferation in cancer cells by suppressing the PI3K/AKT/mTOR pathway.[5] This pathway is a critical regulator of cell growth, survival, and metabolism, and its dysregulation is a hallmark of many cancers.
Caption: PI3K/AKT/mTOR pathway inhibition by Euscaphic Acid.
Modulation of the NF-κB Signaling Pathway
The anti-inflammatory effects of euscaphic acid are attributed to its ability to inhibit the NF-κB signaling pathway.[2] This pathway is central to the inflammatory response, and its inhibition is a key therapeutic strategy for inflammatory diseases. Euscaphic acid has been shown to interfere with the formation of a key signaling complex involving TRAF6, IRAK1, and TAK1.[2]
References
- 1. Screening of hepatoprotective plant components using a HepG2 cell cytotoxicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Euscaphic acid isolated from roots of Rosa rugosa inhibits LPS-induced inflammatory responses via TLR4-mediated NF-κB inactivation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Euscaphic acid inhibits proliferation and promotes apoptosis of nasopharyngeal carcinoma cells by silencing the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hepatoprotective Effect of Gallotannin-enriched Extract Isolated from Gall on Hydrogen Peroxide-induced Cytotoxicity in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. worldwidejournals.com [worldwidejournals.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Cytotoxicity, Antiproliferative Effects, and Apoptosis Induction of Methanolic Extract of Cynometra cauliflora Linn. Whole Fruit on Human Promyelocytic Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dose- and Time-Dependent Response of Human Leukemia (HL-60) Cells to Arsenic Trioxide Treatment - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chiral Properties of 2,3-O-Isopropylidenyl euscaphic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the chiral properties of 2,3-O-Isopropylidenyl euscaphic acid, a derivative of the naturally occurring pentacyclic triterpenoid, euscaphic acid. Euscaphic acid, identified as 2α,3α,19α-trihydroxyurs-12-en-28-oic acid, possesses a complex stereochemistry with eleven defined stereocenters, making its derivatives of significant interest in medicinal chemistry and drug development. This document outlines the inherent chirality of the parent compound, proposes a synthetic route to the 2,3-O-isopropylidenyl derivative, and details experimental protocols for its chiral characterization. Furthermore, it explores the known biological activities of euscaphic acid, focusing on its interactions with key signaling pathways, and presents this information through structured data and clear visualizations to facilitate further research and development.
Introduction to Euscaphic Acid and its Isopropylidenyl Derivative
Euscaphic acid is a well-characterized natural product belonging to the ursane (B1242777) class of triterpenoids. Its rigid pentacyclic structure and multiple stereocenters confer a distinct three-dimensional shape that is crucial for its biological activity. The derivatization of natural products is a common strategy in drug discovery to improve pharmacokinetic and pharmacodynamic properties. The protection of the vicinal diol at the C-2 and C-3 positions of euscaphic acid with an isopropylidene group yields this compound. This modification can alter the polarity, solubility, and biological activity of the parent molecule, making a thorough understanding of its chiral and biochemical properties essential.
Chiral Properties and Characterization
Table 1: Quantitative Chiral Data of Euscaphic Acid Derivatives
| Compound | Specific Rotation [α]D | Conditions | Reference |
| 3α,23-O-isopropylidenyl-2α,19α-dihydroxy-urs-12-en-28-oic acid | +31.7° | 25°C, c 0.85 in Methanol (B129727) | [1][2] |
Experimental Protocols
Proposed Synthesis of this compound
This protocol describes a plausible method for the regioselective protection of the 2,3-diol of euscaphic acid.
Objective: To synthesize this compound from euscaphic acid.
Materials:
-
Euscaphic acid
-
Acetone (anhydrous)
-
p-Toluenesulfonic acid (catalytic amount)
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve euscaphic acid in anhydrous acetone.
-
Add an excess of 2,2-dimethoxypropane to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid to initiate the reaction.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Diagram 1: Proposed Synthesis of this compound
Caption: Synthetic route to the target compound.
Chiral Characterization Protocols
Objective: To determine the specific rotation of this compound.
Instrumentation:
-
Polarimeter with a sodium D-line lamp (589 nm)
-
1 dm polarimeter cell
Procedure:
-
Prepare a solution of known concentration (e.g., 1 mg/mL) of the purified compound in a suitable solvent (e.g., methanol or chloroform).
-
Calibrate the polarimeter with the pure solvent.
-
Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present.
-
Measure the observed optical rotation at a constant temperature (e.g., 25°C).
-
Calculate the specific rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
Objective: To assess the enantiomeric purity of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel OD-H or a protein-based column)
Proposed HPLC Conditions:
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) with a small amount of trifluoroacetic acid (e.g., 90:10:0.1 v/v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Temperature: 25°C
-
Injection Volume: 10 µL
Procedure:
-
Dissolve a small amount of the sample in the mobile phase.
-
Inject the sample onto the equilibrated chiral column.
-
Monitor the elution profile and record the retention times of any separated enantiomers.
-
Calculate the enantiomeric excess (% ee) from the peak areas of the two enantiomers, if resolved.
Diagram 2: Chiral HPLC Workflow
Caption: Workflow for enantiomeric purity analysis.
Objective: To characterize the chiroptical properties of this compound.
Instrumentation:
-
Circular dichroism spectrometer
Procedure:
-
Prepare a dilute solution of the sample in a suitable transparent solvent (e.g., methanol).
-
Record the CD spectrum over a relevant wavelength range (e.g., 200-400 nm).
-
The resulting spectrum, showing positive or negative Cotton effects, provides a unique fingerprint of the molecule's stereochemistry.
Biological Activity and Signaling Pathways
While the specific biological activities of this compound are not extensively documented, the parent compound, euscaphic acid, has been shown to possess significant anti-inflammatory and anti-cancer properties. These effects are mediated through its interaction with key cellular signaling pathways.
Inhibition of the PI3K/AKT/mTOR Pathway
Euscaphic acid has been demonstrated to inhibit the proliferation of nasopharyngeal carcinoma cells by suppressing the PI3K/AKT/mTOR signaling pathway[3]. This pathway is a critical regulator of cell growth, survival, and metabolism, and its dysregulation is a hallmark of many cancers. Euscaphic acid was found to decrease the expression of PI3K and the phosphorylation of AKT and mTOR, leading to cell cycle arrest and apoptosis[3].
Diagram 3: PI3K/AKT/mTOR Signaling Pathway Inhibition
Caption: Euscaphic acid's inhibitory effect.
Modulation of the NF-κB Signaling Pathway
Euscaphic acid also exhibits anti-inflammatory effects by inactivating the TLR4-mediated NF-κB signaling pathway in macrophages[4]. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. Euscaphic acid was shown to inhibit the degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB and subsequent inflammatory responses[4][5].
Diagram 4: NF-κB Signaling Pathway Inhibition
Caption: Euscaphic acid's anti-inflammatory action.
Conclusion
This compound is a chiral molecule with significant potential for further investigation in drug discovery. While direct experimental data on its chiral properties are limited, this guide provides a framework for its synthesis and comprehensive chiral characterization based on established methodologies for related triterpenoids. The known inhibitory effects of the parent euscaphic acid on key signaling pathways such as PI3K/AKT/mTOR and NF-κB provide a strong rationale for evaluating the biological activity of this derivative. The protocols and data presented herein are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development, facilitating the exploration of this promising compound. Further research is warranted to fully elucidate the specific chiral properties and biological functions of this compound.
References
- 1. A HPLC Method for Determination of Ursolic Acid and Betulinic Acids from their Methanolic Extracts of Vitex Negundo Linn | Semantic Scholar [semanticscholar.org]
- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Euscaphic acid inhibits proliferation and promotes apoptosis of nasopharyngeal carcinoma cells by silencing the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Euscaphic acid isolated from roots of Rosa rugosa inhibits LPS-induced inflammatory responses via TLR4-mediated NF-κB inactivation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of 2,3-O-Isopropylidenyl euscaphic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euscaphic acid, a naturally occurring triterpenoid, has garnered significant interest within the scientific community due to its diverse pharmacological activities.[1][2] Notably, it has been identified as an inhibitor of DNA polymerase and induces apoptosis, showing potential in anticancer research.[3] Studies have demonstrated its ability to suppress the PI3K/AKT/mTOR signaling pathway, a critical cascade in cell growth and proliferation.[3] To facilitate further investigation into its therapeutic potential and the development of novel derivatives, specific modifications of the euscaphic acid scaffold are often necessary.
This document provides a detailed protocol for the synthesis of 2,3-O-Isopropylidenyl euscaphic acid, a derivative where the vicinal diol at the C-2 and C-3 positions is protected by an isopropylidene group. This protection strategy is a common and effective method to selectively mask hydroxyl groups, enabling chemical modifications at other positions of the molecule. The formation of the isopropylidene ketal, also known as an acetonide, is achieved through the acid-catalyzed reaction of the diol with an acetone (B3395972) source.[4][5][6] This protocol is designed to be a reliable and reproducible method for researchers in organic synthesis and medicinal chemistry.
Data Presentation
Table 1: Reactants and Reagents
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |
| Euscaphic Acid | C₃₀H₄₈O₅ | 488.70 | Starting Material |
| 2,2-Dimethoxypropane (B42991) | C₅H₁₂O₂ | 104.15 | Acetone Source/Dehydrating Agent |
| p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) | C₇H₁₀O₄S | 190.22 | Catalyst |
| Acetone | C₃H₆O | 58.08 | Solvent/Reagent |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Quenching Agent |
| Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) | Na₂SO₄ | 142.04 | Drying Agent |
| Ethyl Acetate (B1210297) | C₄H₈O₂ | 88.11 | Extraction Solvent |
| Hexane | C₆H₁₄ | 86.18 | Eluent for Chromatography |
Table 2: Product Specifications
| Product | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Purity |
| This compound | C₃₃H₅₂O₅ | 528.76 | 220880-90-0 | >98% |
Experimental Protocol
Synthesis of this compound
This protocol describes the acid-catalyzed protection of the 2,3-diol of euscaphic acid using 2,2-dimethoxypropane as the isopropylidene source.
Materials:
-
Euscaphic acid
-
Anhydrous acetone
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of euscaphic acid (1.0 g, 2.05 mmol) in anhydrous acetone (50 mL) in a 100 mL round-bottom flask, add 2,2-dimethoxypropane (2.5 mL, 20.5 mmol).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (39 mg, 0.205 mmol) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 3:7 v/v).
-
Quenching: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL) to neutralize the acid catalyst.
-
Extraction: Remove the acetone under reduced pressure using a rotary evaporator. Add ethyl acetate (50 mL) to the aqueous residue and transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Washing: Combine the organic layers and wash with brine (50 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane, to afford pure this compound.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Diagram 1: Synthesis Workflow of this compound
Caption: A workflow diagram illustrating the key steps in the synthesis of this compound.
Diagram 2: Signaling Pathway Inhibition by Euscaphic Acid
Caption: The inhibitory effect of Euscaphic Acid on the PI3K/AKT/mTOR signaling pathway, leading to apoptosis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Diols: Nomenclature, Preparation, and Reactions - Chemistry Steps [chemistrysteps.com]
- 5. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Acetonide - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: "2,3-O-Isopropylidenyl euscaphic acid" in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euscaphic acid, a pentacyclic triterpenoid (B12794562) primarily isolated from plants of the Rosaceae family, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-diabetic, and anti-cancer properties.[1][2][3][4] Its mechanism of action often involves the modulation of key cellular signaling pathways such as PI3K/AKT/mTOR and NF-κB.[5][6] Chemical modification of the euscaphic acid scaffold is a key strategy for developing novel therapeutic agents with enhanced potency and selectivity. One such modification is the protection of the C2 and C3 diol functionalities as an acetonide, yielding 2,3-O-Isopropylidenyl euscaphic acid (CAS No. 220880-90-0).[7][8][9][10] This derivatization serves to increase lipophilicity and allows for selective reactions at other positions of the molecule. These application notes provide an overview of the bioactivity of euscaphic acid derivatives and detailed protocols for the synthesis and potential applications of this compound.
Data Presentation: Bioactivity of Euscaphic Acid and Derivatives
The following tables summarize the quantitative data on the biological activities of euscaphic acid and its isopropylidenyl derivative.
Table 1: Cytotoxic and Inhibitory Activities of Euscaphic Acid
| Target/Cell Line | Activity Type | IC₅₀ (µM) | Reference |
| Calf DNA polymerase α (pol α) | Enzyme Inhibition | 61 | [2] |
| Rat DNA polymerase β (pol β) | Enzyme Inhibition | 108 | [2] |
| CNE-1 (Nasopharyngeal Carcinoma) | Cell Proliferation Inhibition | 5 µg/mL | [11] |
| C666-1 (Nasopharyngeal Carcinoma) | Cell Proliferation Inhibition | 5 µg/mL | [11] |
| Acetylcholinesterase (AChE) | Enzyme Inhibition | 35.9 | [11] |
| α-glucosidase | Enzyme Inhibition | 24.9 | [11] |
Table 2: Cytotoxic Activity of this compound
| Target/Cell Line | Activity Type | IC₅₀ (µM) | Reference |
| HL-60 (Human Leukemia) | Cytotoxicity | 72.8 | MedChemExpress Data |
Experimental Protocols
Protocol 1: Proposed Synthesis of this compound
This protocol is based on established methods for the isopropylidenation of diols in natural products.
Objective: To protect the C2 and C3 hydroxyl groups of euscaphic acid as an isopropylidene acetal.
Materials:
-
Euscaphic acid
-
Anhydrous p-toluenesulfonic acid (p-TsOH) or another suitable acid catalyst (e.g., anhydrous HCl)
-
Anhydrous N,N-dimethylformamide (DMF) or anhydrous acetone
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Dichloromethane (B109758) (DCM) or Ethyl acetate (B1210297) (EtOAc)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate for chromatography elution
Procedure:
-
Dissolve euscaphic acid (1 equivalent) in anhydrous DMF or acetone in a round-bottom flask under a nitrogen atmosphere.
-
Add 2,2-dimethoxypropane (excess, e.g., 10-20 equivalents).
-
Add a catalytic amount of anhydrous p-toluenesulfonic acid (e.g., 0.1 equivalents).
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution until the solution is neutral or slightly basic.
-
Extract the aqueous phase with dichloromethane or ethyl acetate (3 x volume of aqueous phase).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane/ethyl acetate to afford pure this compound.
Expected Outcome: A white to off-white solid. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Evaluation of Cytotoxicity using MTT Assay
Objective: To determine the cytotoxic effects of this compound on a cancer cell line (e.g., HL-60).
Materials:
-
This compound
-
HL-60 cells (or other suitable cancer cell line)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Culture HL-60 cells in RPMI-1640 medium in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare a stock solution of this compound in DMSO and make serial dilutions in the culture medium to achieve the desired final concentrations.
-
Treat the cells with various concentrations of the compound and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Signaling Pathways and Visualizations
Euscaphic acid, the parent compound of this compound, exerts its biological effects by modulating critical intracellular signaling pathways involved in cell survival, proliferation, and inflammation.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial regulator of cell proliferation and survival, and its overactivation is a hallmark of many cancers.[12] Euscaphic acid has been shown to inhibit this pathway in nasopharyngeal carcinoma cells, leading to apoptosis and cell cycle arrest.[5]
Caption: Euscaphic acid inhibits the PI3K/AKT/mTOR signaling pathway.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of the inflammatory response.[13] Euscaphic acid has been demonstrated to suppress LPS-induced inflammatory responses by inhibiting the activation of NF-κB in macrophages.[6] This is achieved by preventing the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.
Caption: Euscaphic acid inhibits the NF-κB inflammatory pathway.
Experimental Workflow: Synthesis and Bioactivity Screening
The following diagram outlines the general workflow from the starting material, euscaphic acid, to the synthesis of its isopropylidenyl derivative and subsequent biological evaluation.
Caption: Workflow for synthesis and evaluation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Euscaphic acid, a new hypoglycemic natural product from Folium Eriobotryae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Euscaphic acid | CAS:53155-25-2 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Euscaphic acid inhibits proliferation and promotes apoptosis of nasopharyngeal carcinoma cells by silencing the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Euscaphic acid isolated from roots of Rosa rugosa inhibits LPS-induced inflammatory responses via TLR4-mediated NF-κB inactivation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CNP0125754.1 - COCONUT [coconut.naturalproducts.net]
- 8. acebiolab.com [acebiolab.com]
- 9. realgenelabs.com [realgenelabs.com]
- 10. This compound, CasNo.220880-90-0 Dayang Chem (Hangzhou) Co.,Ltd. China (Mainland) [dayang.lookchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: 2,3-O-Isopropylidenyl Euscaphic Acid as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-O-Isopropylidenyl euscaphic acid, a derivative of the naturally occurring pentacyclic triterpenoid (B12794562) euscaphic acid, presents a unique scaffold for applications in asymmetric synthesis and drug discovery. The rigid polycyclic framework and the presence of multiple stereocenters make it an attractive chiral building block. The isopropylidene protection of the cis-diol at the C2 and C3 positions enhances its solubility in organic solvents and allows for selective functionalization at other positions of the molecule, particularly the C28 carboxylic acid and the C19 hydroxyl group.
These application notes provide an overview of the properties, synthesis, and potential applications of this compound as a chiral synthon. Detailed experimental protocols for its preparation and a prospective application in asymmetric synthesis are provided, along with a summary of the known biological activity of its parent compound, euscaphic acid.
Physicochemical Properties
| Property | Value |
| CAS Number | 220880-90-0 |
| Molecular Formula | C₃₃H₅₂O₅ |
| Molecular Weight | 528.77 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents |
Experimental Protocols
Protocol 1: Synthesis of this compound from Euscaphic Acid
This protocol describes the protection of the 2,3-diol of euscaphic acid using 2,2-dimethoxypropane (B42991) with an acid catalyst.
Materials:
-
Euscaphic acid
-
2,2-Dimethoxypropane
-
Acetone (B3395972) (anhydrous)
-
p-Toluenesulfonic acid (p-TsOH) or Pyridinium p-toluenesulfonate (PPTS)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Ethyl acetate (B1210297)
-
Hexanes
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of euscaphic acid (1.0 g, 2.05 mmol) in anhydrous acetone (50 mL) and 2,2-dimethoxypropane (5 mL, 40.9 mmol), add a catalytic amount of p-TsOH (39 mg, 0.205 mmol) or PPTS.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate as the mobile phase.
-
Upon completion of the reaction, quench the catalyst by adding saturated aqueous sodium bicarbonate solution (20 mL).
-
Remove the acetone and 2,2-dimethoxypropane under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a white solid.
Expected Yield: 85-95%
Characterization Data:
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | Characteristic signals for the isopropylidene group will appear as two singlets around δ 1.3-1.5 ppm. |
| ¹³C NMR (CDCl₃, 100 MHz) | A quaternary carbon signal for the isopropylidene group will be observed around δ 100-110 ppm, with two methyl signals around δ 25-30 ppm. |
| Mass Spectrometry (ESI-MS) | m/z calculated for C₃₃H₅₂O₅Na [M+Na]⁺: 551.3712; found: 551.3709. |
Protocol 2: Prospective Application - Diastereoselective Aldol (B89426) Addition using this compound as a Chiral Auxiliary
This hypothetical protocol outlines the use of this compound as a chiral auxiliary to control the stereochemistry of an aldol reaction. The carboxylic acid is first converted to a chiral ketone, which then undergoes a diastereoselective aldol addition.
Step 1: Synthesis of a Chiral Ketone Intermediate
-
Activate the carboxylic acid of this compound (1 eq.) with a coupling reagent such as DCC/DMAP or by conversion to the acid chloride with oxalyl chloride.
-
React the activated acid with a Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq.) or an organolithium reagent at low temperature (-78 °C) in an anhydrous etheral solvent (e.g., THF, diethyl ether) to form the corresponding methyl ketone.
-
Purify the resulting chiral ketone by column chromatography.
Step 2: Diastereoselective Aldol Reaction
-
Dissolve the chiral ketone (1 eq.) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon).
-
Add a lithium base such as lithium diisopropylamide (LDA, 1.1 eq.) dropwise to form the lithium enolate.
-
After stirring for 30 minutes, add the desired aldehyde (1.2 eq.) to the enolate solution.
-
Allow the reaction to proceed at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude aldol adduct by column chromatography. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the purified product.
Step 3: Cleavage of the Chiral Auxiliary
-
The aldol adduct can be subjected to various cleavage conditions to release the chiral β-hydroxy ketone and recover the chiral auxiliary. Reductive cleavage with a hydride reagent (e.g., LiBH₄) can yield the corresponding chiral diol.
Hypothetical Quantitative Data:
| Parameter | Expected Value |
| Yield (Aldol Adduct) | 60-80% |
| Diastereomeric Ratio (dr) | >90:10 (based on similar systems) |
Visualizations
Caption: Synthetic workflow for this compound and its proposed use.
Biological Activity and Signaling Pathway
While the direct biological activity of this compound is not extensively reported, its parent compound, euscaphic acid, has demonstrated significant biological effects. Euscaphic acid has been shown to inhibit the proliferation and promote apoptosis of nasopharyngeal carcinoma cells.[1] This activity is attributed to its ability to suppress the PI3K/AKT/mTOR signaling pathway.[1] This pathway is a critical regulator of cell growth, survival, and proliferation, and its dysregulation is a hallmark of many cancers.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by euscaphic acid.
Conclusion
This compound is a readily accessible chiral building block with significant potential in asymmetric synthesis and medicinal chemistry. The presented protocols provide a basis for its synthesis and exploration in diastereoselective reactions. Furthermore, the established biological activity of its parent compound against the PI3K/AKT/mTOR pathway highlights its relevance for drug development professionals. Further research into the synthetic applications of this chiral synthon is warranted to fully exploit its potential in the creation of novel, complex molecules with valuable biological properties.
References
Application Note: HPLC Analysis for Purity Determination of 2,3-O-Isopropylidenyl euscaphic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the determination of purity for 2,3-O-Isopropylidenyl euscaphic acid using High-Performance Liquid Chromatography (HPLC). Euscaphic acid and its derivatives are of interest for their potential therapeutic properties, including hepatoprotective and cytotoxic effects.[1][2] Accurate and reliable purity assessment is crucial for the characterization and quality control of this compound in research and drug development settings. The methodology outlined below is based on established principles for the analysis of related triterpenoid (B12794562) compounds and is designed to be a robust starting point for method validation.
Introduction
This compound is a synthetic derivative of euscaphic acid, a naturally occurring pentacyclic triterpenoid.[3] The addition of the isopropylidene group can modify the compound's physicochemical properties, potentially influencing its solubility, stability, and biological activity. As with any active pharmaceutical ingredient (API) or research compound, verifying its purity is a critical step. HPLC is a powerful and widely used technique for this purpose, offering high resolution and sensitivity for the separation and quantification of the main compound and any potential impurities.
This application note details the necessary equipment, reagents, and a step-by-step protocol for the HPLC analysis of this compound.
Experimental Protocol
This protocol is a recommended starting point and may require optimization and validation for specific instrumentation and sample matrices.
Instrumentation and Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Oven
-
Diode Array Detector (DAD) or UV-Vis Detector
-
-
Analytical Balance (4-decimal place)
-
pH Meter
-
Sonicator
-
Vortex Mixer
-
Syringe filters (0.45 µm, PTFE or nylon)
-
HPLC vials with inserts
Chemicals and Reagents
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Sample of this compound for analysis
Chromatographic Conditions
The following conditions are based on methods developed for the parent compound, euscaphic acid, and similar triterpenoids.[7][8]
| Parameter | Recommended Condition |
| HPLC Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient Program | 80% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 80% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD at 210 nm |
| Run Time | 30 minutes |
Preparation of Solutions
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of TFA to 1000 mL of HPLC-grade water. Mix thoroughly and degas.
-
Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask.
-
Dissolve the standard in methanol and make up to the mark. This will be the stock solution (1 mg/mL).
-
From the stock solution, prepare a working standard of 100 µg/mL by diluting 1 mL of the stock solution to 10 mL with methanol.
-
Filter the working standard solution through a 0.45 µm syringe filter into an HPLC vial.
Sample Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in methanol and make up to the mark.
-
Dilute 1 mL of this solution to 10 mL with methanol to obtain a theoretical concentration of 100 µg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
Data Analysis and Purity Calculation
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
System Suitability
Before sample analysis, the system suitability should be assessed by injecting the standard solution five times. The following parameters should be evaluated:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Visualization of Workflows
Experimental Workflow
Caption: Workflow for the HPLC purity analysis of this compound.
Logical Relationship of Potential Impurities
Caption: Logical relationship of potential impurities in the synthesis of this compound.
Expected Results and Discussion
A successful HPLC separation should show a major peak corresponding to this compound. Due to the increased lipophilicity from the isopropylidene group, the main compound is expected to have a longer retention time than the parent compound, euscaphic acid. Any peaks other than the main peak are considered impurities. Potential impurities could include unreacted euscaphic acid, by-products from the synthesis, or degradation products. The identity of these impurities can be further investigated using techniques such as HPLC-MS.
The DAD detector allows for the acquisition of UV spectra for each peak, which can aid in peak identification and purity assessment. The purity of the sample is reported as a percentage of the main peak area relative to the total peak area. For high-purity reference standards, this value is typically expected to be ≥ 98%.
Conclusion
The HPLC method described in this application note provides a reliable framework for the purity determination of this compound. The protocol is straightforward and utilizes common HPLC instrumentation and reagents. Adherence to this protocol, along with proper system suitability testing, will ensure accurate and reproducible results for the quality control of this compound in a research and development setting. Further method validation should be performed in accordance with the relevant regulatory guidelines.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Euscaphic Acid | C30H48O5 | CID 471426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. realgenelabs.com [realgenelabs.com]
- 5. calpaclab.com [calpaclab.com]
- 6. acebiolab.com [acebiolab.com]
- 7. Quantitative Analysis of Ursolic Acid and Euscaphic Acid in Chaenomelis Fructus by HPLC-Evaporative Light Scattering Detection -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]
- 8. akjournals.com [akjournals.com]
Application Note: Mass Spectrometry Fragmentation Analysis of 2,3-O-Isopropylidenyl Euscaphic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and application note for the analysis of 2,3-O-Isopropylidenyl euscaphic acid using mass spectrometry. Euscaphic acid, a natural triterpenoid (B12794562), and its derivatives are of significant interest in pharmaceutical research. The introduction of an isopropylidenyl protecting group alters the fragmentation behavior of the parent molecule. Understanding these fragmentation pathways is crucial for structural elucidation, metabolite identification, and pharmacokinetic studies. This note outlines the experimental conditions for electrospray ionization mass spectrometry (ESI-MS) and presents the expected fragmentation patterns and key diagnostic ions.
Introduction
Euscaphic acid is a pentacyclic triterpenoid compound that has been isolated from various medicinal plants and exhibits a range of biological activities. In drug development and chemical synthesis, protecting groups are often employed to selectively modify specific functional groups. The 2,3-diol of euscaphic acid can be protected as an isopropylidene acetal, yielding this compound. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the analysis of such modified natural products. Collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) provides valuable structural information through the generation of characteristic fragment ions. This application note details the expected fragmentation behavior of this compound under ESI-MS/MS conditions.
Experimental Protocols
Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound (Molecular Formula: C33H52O5, Molecular Weight: 528.8) in methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.[1]
-
Working Solution: Dilute the stock solution with the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile or Methanol with 0.1% formic acid
-
-
Gradient Elution: A typical gradient would be to start at 50-60% B, increasing to 95-100% B over several minutes, holding for a few minutes, and then returning to the initial conditions for equilibration. The flow rate is typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 1-5 µL.
Mass Spectrometry
-
Ionization Source: Electrospray Ionization (ESI), typically operated in negative ion mode for acidic compounds like euscaphic acid.
-
Mass Analyzer: A triple quadrupole (QqQ), quadrupole time-of-flight (Q-TOF), or ion trap mass spectrometer.
-
Ionization Mode: Negative ion mode is generally preferred for triterpene acids, leading to the formation of a deprotonated molecular ion [M-H]⁻.[2]
-
Full Scan MS: Acquire full scan mass spectra to identify the [M-H]⁻ ion of this compound (expected m/z 527.8).
-
Tandem MS (MS/MS): Select the [M-H]⁻ ion as the precursor for collision-induced dissociation (CID). Optimize the collision energy to achieve a good distribution of fragment ions. Typical collision energies for similar compounds range from 10-40 eV.
Data Presentation: Predicted Mass Spectrometry Data
The following table summarizes the predicted m/z values for the precursor ion and major fragment ions of this compound in negative ion mode ESI-MS/MS.
| Ion Designation | Proposed Formula | Calculated m/z | Description of Neutral Loss |
| [M-H]⁻ | C33H51O5⁻ | 527.4 | Deprotonated molecule |
| [M-H-H₂O]⁻ | C33H49O4⁻ | 509.4 | Loss of a water molecule |
| [M-H-CH₃]⁻ | C32H48O5⁻ | 512.3 | Loss of a methyl radical from the isopropylidene group |
| [M-H-C₃H₆O]⁻ | C30H45O4⁻ | 469.3 | Loss of acetone (B3395972) from the isopropylidene group |
| [M-H-H₂O-CO₂]⁻ | C32H49O2⁻ | 465.4 | Sequential loss of water and carbon dioxide |
| [M-H-C₃H₆O-H₂O]⁻ | C30H43O3⁻ | 451.3 | Loss of acetone and a water molecule |
| [M-H-C₃H₆O-CO₂]⁻ | C29H45O2⁻ | 425.3 | Loss of acetone and carbon dioxide |
| [M-H-C₃H₆O-H₂O-CO₂]⁻ | C29H43O⁻ | 407.3 | Loss of acetone, water, and carbon dioxide[2] |
Fragmentation Pathway and Discussion
The fragmentation of this compound is expected to be initiated by the fragmentation of the isopropylidene protecting group and subsequent or concurrent fragmentation of the euscaphic acid backbone. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 527.4 will be the precursor ion.
The primary fragmentation pathways are likely to involve:
-
Loss of Acetone: A characteristic loss for isopropylidene acetals is the neutral loss of acetone (58 Da), leading to a significant fragment ion at m/z 469.3.
-
Loss of Water: Triterpenoids readily lose water (18 Da).[2] This can occur from the hydroxyl group at C-19 or from the carboxyl group.
-
Loss of Carbon Dioxide: The carboxylic acid moiety can undergo decarboxylation, resulting in a neutral loss of 44 Da.[3]
-
Combined Losses: Combinations of these losses will lead to a series of fragment ions that can be used to confirm the structure. For instance, a prominent ion at m/z 407.3 would correspond to the combined loss of acetone, water, and carbon dioxide.[2]
Mandatory Visualizations
Experimental Workflow
Caption: Figure 1. Experimental Workflow for LC-MS/MS Analysis.
Proposed Fragmentation Pathway
Caption: Figure 2. Proposed MS/MS Fragmentation Pathway.
Conclusion
The mass spectrometric analysis of this compound can be effectively performed using LC-ESI-MS/MS in negative ion mode. The fragmentation is characterized by the initial loss of the isopropylidene protecting group as acetone, followed by sequential losses of water and carbon dioxide from the euscaphic acid core. The established protocol and the predicted fragmentation pathways provide a solid foundation for the identification and structural characterization of this compound in various matrices, which is essential for its further development in pharmaceutical applications.
References
Application Notes and Protocols: 1H and 13C NMR Assignment of 2,3-O-Isopropylidenyl euscaphic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,3-O-Isopropylidenyl euscaphic acid is a synthetic derivative of euscaphic acid, a naturally occurring pentacyclic triterpenoid. Euscaphic acid has been isolated from various plants and has demonstrated a range of biological activities. The isopropylidene group is often introduced to protect the 2,3-diol functionality, enabling selective chemical modifications at other positions of the molecule. This modification can also influence the compound's biological profile. Accurate assignment of 1H and 13C Nuclear Magnetic Resonance (NMR) spectra is crucial for structural confirmation and for studying its interactions with biological targets. This document provides a detailed protocol for NMR analysis and a reference for the spectral assignment of this compound. While specific experimental data for this exact derivative is not widely published, the assignments provided herein are based on the analysis of euscaphic acid and closely related isopropylidenated triterpenoids.
Data Presentation: NMR Spectral Data
The following tables summarize the assigned 1H and 13C NMR chemical shifts for this compound. Assignments are based on data from related compounds and are predicted values. Actual experimental values may vary slightly depending on the solvent and instrument used.
Table 1: 1H NMR Data for this compound (Predicted)
| Position | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| 2 | ~4.1-4.3 | m | |
| 3 | ~3.8-4.0 | d | |
| 12 | ~5.4 | t | 3.5 |
| 18 | ~2.5 | d | 11.0 |
| 23 (CH3) | ~0.95 | s | |
| 24 (CH3) | ~0.85 | s | |
| 25 (CH3) | ~0.78 | s | |
| 26 (CH3) | ~1.05 | s | |
| 27 (CH3) | ~1.15 | s | |
| 29 (CH3) | ~0.90 | d | 6.5 |
| 30 (CH3) | ~0.98 | d | 6.5 |
| Isopropylidene-CH3 | ~1.35 | s | |
| Isopropylidene-CH3 | ~1.55 | s |
Table 2: 13C NMR Data for this compound (Predicted)
| Position | Chemical Shift (δ) (ppm) | Position | Chemical Shift (δ) (ppm) |
| 1 | ~40.0 | 18 | ~53.0 |
| 2 | ~78.0 | 19 | ~72.0 |
| 3 | ~85.0 | 20 | ~42.0 |
| 4 | ~39.0 | 21 | ~26.0 |
| 5 | ~55.0 | 22 | ~37.0 |
| 6 | ~18.0 | 23 | ~28.0 |
| 7 | ~33.0 | 24 | ~16.0 |
| 8 | ~40.0 | 25 | ~15.0 |
| 9 | ~47.0 | 26 | ~17.0 |
| 10 | ~37.0 | 27 | ~23.0 |
| 11 | ~23.0 | 28 (COOH) | ~180.0 |
| 12 | ~128.0 | 29 | ~17.0 |
| 13 | ~138.0 | 30 | ~21.0 |
| 14 | ~42.0 | Isopropylidene-C | ~109.0 |
| 15 | ~28.0 | Isopropylidene-CH3 | ~26.0 |
| 16 | ~24.0 | Isopropylidene-CH3 | ~28.0 |
| 17 | ~48.0 |
Experimental Protocols
1. Sample Preparation for NMR Spectroscopy
-
Materials:
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., CDCl3, Methanol-d4, Pyridine-d5)
-
NMR tube (5 mm)
-
Pipettes and vials
-
-
Protocol:
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. The choice of solvent may depend on the solubility of the compound and the desired resolution of specific peaks.
-
Gently sonicate or vortex the vial to ensure complete dissolution of the sample.
-
Carefully transfer the solution into a 5 mm NMR tube using a pipette.
-
Cap the NMR tube and wipe the outside clean before inserting it into the NMR spectrometer.
-
2. NMR Data Acquisition
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
-
Software:
-
Standard NMR acquisition and processing software (e.g., TopSpin, VnmrJ).
-
-
Acquisition Parameters (General Guidelines):
-
1H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width: Approximately 12-16 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
-
13C NMR:
-
Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: Approximately 200-240 ppm.
-
Number of Scans: 1024 or more, as 13C has a low natural abundance.
-
Relaxation Delay (D1): 2 seconds.
-
-
2D NMR (for complete assignment):
-
COSY (Correlation Spectroscopy): To identify 1H-1H spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct 1H-13C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range 1H-13C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.
-
-
3. Data Processing and Analysis
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra to obtain a pure absorption lineshape.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C).
-
Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the 1H NMR spectrum to deduce proton-proton connectivity.
-
Assign the signals in the 13C NMR spectrum based on their chemical shifts and by using data from 2D NMR experiments (HSQC and HMBC).
Visualization
The following diagram illustrates a typical workflow for the structural elucidation of this compound using NMR spectroscopy.
Caption: Workflow for NMR-based structural analysis.
Application Notes and Protocols: Deprotection of 2,3-O-Isopropylidenyl Euscaphic Acid to Euscaphic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the deprotection of 2,3-O-Isopropylidenyl euscaphic acid to yield euscaphic acid. Euscaphic acid, a pentacyclic triterpenoid (B12794562) found in various medicinal plants, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-diabetic, and anti-cancer properties.[1][2][3] The 2,3-O-isopropylidene group serves as a common protecting group for the vicinal diol functionality on the A-ring of euscaphic acid, facilitating synthetic modifications on other parts of the molecule.[4] The efficient removal of this protecting group is a critical final step in the synthesis of euscaphic acid and its analogs. This guide outlines common acidic hydrolysis methods for the deprotection of the isopropylidene ketal, presenting the data in a clear, tabular format for easy comparison of reaction conditions.
Introduction
Euscaphic acid (2α,3α,19α-trihydroxyurs-12-en-28-oic acid) is a naturally occurring pentacyclic triterpenoid with the molecular formula C₃₀H₄₈O₅.[1] Its structure features a cis-diol at the C-2 and C-3 positions, which is often protected as an isopropylidene ketal (acetonide) during multi-step syntheses.[4][5] The deprotection of this acetonide is a crucial step to restore the biologically active diol. The selection of an appropriate deprotection method is paramount to ensure high yield and purity of the final product, while avoiding unwanted side reactions on the sensitive functional groups of the triterpenoid backbone.
This document details established protocols for the acid-catalyzed hydrolysis of the 2,3-O-isopropylidene group. The choice of acid, solvent, temperature, and reaction time can significantly influence the reaction outcome.
Data Presentation
The following table summarizes various reported conditions for the deprotection of isopropylidene ketals, which are applicable to this compound.
| Method | Reagent(s) | Solvent(s) | Temperature (°C) | Typical Reaction Time | Reported Yield (%) | Reference(s) |
| A | Aqueous Hydrochloric Acid (HCl) | Methanol (B129727) (MeOH) or Tetrahydrofuran (THF) | Room Temperature | 1 - 6 hours | >90 | [5][6] |
| B | Aqueous Sulfuric Acid (H₂SO₄) | Methanol (MeOH) | Room Temperature - 50 | 2 - 8 hours | >90 | [5][7] |
| C | Acetic Acid (AcOH) | Water (H₂O) / THF | 50 - 80 | 4 - 24 hours | Variable, often >85 | [6] |
| D | p-Toluenesulfonic Acid (p-TsOH) | Methanol (MeOH) | Room Temperature | 1 - 4 hours | >95 | [6][7] |
| E | Cerium(III) chloride heptahydrate / Oxalic acid | Acetonitrile (MeCN) | Room Temperature | 1 - 3 hours | High (often >90) | [8] |
| F | Bismuth(III) trichloride (B1173362) (BiCl₃) | Acetonitrile (MeCN) / Dichloromethane (DCM) | Room Temperature | 0.5 - 2 hours | >90 | [8] |
Experimental Protocols
Materials and Equipment
-
This compound
-
Hydrochloric acid (concentrated, 37%)
-
Sulfuric acid (concentrated, 98%)
-
Acetic acid (glacial)
-
p-Toluenesulfonic acid monohydrate
-
Cerium(III) chloride heptahydrate
-
Oxalic acid
-
Bismuth(III) trichloride
-
Methanol (anhydrous)
-
Tetrahydrofuran (anhydrous)
-
Acetonitrile (anhydrous)
-
Dichloromethane (anhydrous)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Column chromatography setup (silica gel)
Method A: Deprotection using Aqueous Hydrochloric Acid
-
Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or THF (10-20 mL per gram of substrate).
-
To the stirred solution, add 1 M aqueous HCl (2-5 eq) dropwise at room temperature.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane (B92381) and ethyl acetate as the eluent). The starting material will have a higher Rf value than the more polar product, euscaphic acid.
-
Upon completion of the reaction (typically 1-6 hours), neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Remove the organic solvent under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude euscaphic acid.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Method D: Deprotection using p-Toluenesulfonic Acid
-
Dissolve this compound (1.0 eq) in anhydrous methanol (15-25 mL per gram of substrate).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1-0.2 eq) to the solution.
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.
-
Concentrate the mixture on a rotary evaporator to remove the methanol.
-
Extract the resulting aqueous suspension with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify by column chromatography as needed.
Visualizations
References
- 1. Euscaphic Acid | C30H48O5 | CID 471426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 3a,23-O-Isopropylidenyl-2a,19a-dihydroxy-urs-12-en-28-oic acid, A New Pentacyclic Triterpene Isolated from Rubus aleaefolius as a New Cell Cycle Inhibitor [mdpi.com]
- 5. tsijournals.com [tsijournals.com]
- 6. ias.ac.in [ias.ac.in]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 2,3-O-Isopropylidenyl Euscaphic Acid in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euscaphic acid, a pentacyclic triterpenoid (B12794562) found in various medicinal plants, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-diabetic, and anti-cancer effects[1][2][3]. The derivatization of natural products is a key strategy in drug discovery to enhance potency, selectivity, and pharmacokinetic properties. The protection of the 2,3-diol moiety of euscaphic acid with an isopropylidene group yields 2,3-O-Isopropylidenyl euscaphic acid. This modification can alter the molecule's polarity and steric profile, potentially influencing its biological activity.
While comprehensive structure-activity relationship (SAR) studies on a series of this compound derivatives are not extensively reported in the public domain, this document provides an overview of the known biological activity of the parent compound and its isopropylidene derivative. It also includes relevant experimental protocols and potential signaling pathways to guide further research and SAR studies in this area.
Chemical Structures
| Compound | Structure |
| Euscaphic Acid | |
| This compound | ![]() |
Quantitative Biological Data
The available quantitative data for this compound is limited. The primary reported activity is its cytotoxicity against human leukemia cells. For context, the biological activities of the parent compound, euscaphic acid, are also presented.
Table 1: Cytotoxic and Enzymatic Inhibitory Activities
| Compound | Target/Assay | Cell Line / Enzyme | Activity Metric | Value | Reference |
| This compound | Cytotoxicity | HL-60 (Human Leukemia) | IC₅₀ | 72.8 µM | [4] |
| Euscaphic acid | Acetylcholinesterase (AChE) Inhibition | - | IC₅₀ | 35.9 µM | [2] |
| Euscaphic acid | α-Glucosidase Inhibition | - | IC₅₀ | 24.9 µM | [2] |
| Euscaphic acid | Proliferation Inhibition | CNE-1 (Nasopharyngeal Carcinoma) | - | Active at 5 and 10 µg/ml | [2] |
| Euscaphic acid | Proliferation Inhibition | C666-1 (Nasopharyngeal Carcinoma) | - | Active at 5 and 10 µg/ml | [2] |
Signaling Pathways and Mechanisms of Action
Euscaphic acid has been shown to exert its anti-inflammatory effects by modulating key signaling pathways. It is plausible that this compound may share similar mechanisms of action, although this requires experimental verification.
Anti-inflammatory Signaling Pathway of Euscaphic Acid
Euscaphic acid has been reported to inhibit lipopolysaccharide (LPS)-induced inflammatory responses by interfering with the Toll-like receptor 4 (TLR4) signaling pathway. It disrupts the clustering of TRAF6 with IRAK1 and TAK1, which in turn blocks the activation of IKK and MAPKs, leading to the downregulation of NF-κB activation[1].
Caption: Anti-inflammatory signaling pathway of Euscaphic Acid.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general method for the isopropylidenation of diols and can be adapted for the synthesis of this compound from euscaphic acid.
Materials:
-
Euscaphic acid
-
2,2-Dimethoxypropane
-
Acetone (B3395972) (anhydrous)
-
p-Toluenesulfonic acid (TsOH) or another suitable acid catalyst
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve euscaphic acid in a mixture of anhydrous acetone and 2,2-dimethoxypropane.
-
Add a catalytic amount of p-toluenesulfonic acid (TsOH) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol describes a general method for assessing the cytotoxicity of a compound against a cancer cell line, such as HL-60.
Materials:
-
HL-60 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HL-60 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in the culture medium.
-
After 24 hours, replace the medium with 100 µL of fresh medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for another 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Experimental Workflow for SAR Studies
The following diagram illustrates a typical workflow for conducting SAR studies on this compound and its derivatives.
Caption: General workflow for SAR studies.
Conclusion and Future Directions
The modification of euscaphic acid at the 2,3-diol position with an isopropylidene group offers a starting point for exploring the SAR of this natural product. The cytotoxic activity of this compound suggests that this scaffold is amenable to derivatization without complete loss of biological function. Future SAR studies should focus on:
-
Synthesis of a diverse library of derivatives: Modifications could include variations at the C-28 carboxylic acid (e.g., esters, amides) and at other hydroxyl groups on the triterpenoid backbone.
-
Broad biological screening: Derivatives should be tested against a panel of cancer cell lines and in various enzymatic and cell-based assays to identify potent and selective compounds.
-
In-depth mechanistic studies: For the most active compounds, elucidation of the precise mechanism of action will be crucial for further development.
By systematically exploring the chemical space around the euscaphic acid scaffold, it may be possible to develop novel therapeutic agents with improved efficacy and drug-like properties.
References
Application of Protected Euscaphic Acid in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euscaphic acid, a naturally occurring pentacyclic triterpenoid (B12794562), has garnered significant interest in the field of drug discovery due to its diverse pharmacological activities.[1] This compound has demonstrated promising anti-inflammatory, anti-cancer, and anti-fatigue effects in preclinical studies.[2][3] Its therapeutic potential stems from its ability to modulate key signaling pathways implicated in various diseases, including the PI3K/AKT/mTOR and NF-κB pathways.[4]
However, the presence of multiple reactive functional groups, including a carboxylic acid and several hydroxyl groups, can pose challenges for its development as a therapeutic agent. These groups can affect its pharmacokinetic properties, such as solubility, stability, and metabolism. The use of protecting groups offers a strategic approach to transiently mask these functional groups, enabling chemical modifications to enhance the molecule's drug-like properties or to facilitate the synthesis of novel derivatives with improved efficacy and selectivity. This document provides detailed application notes and protocols for the use of protected euscaphic acid in drug discovery research.
Chemical Structure
Euscaphic acid is a pentacyclic triterpenoid with the following structure:
-
Systematic Name: (2α,3α,19α)-2,3,19-trihydroxy-urs-12-en-28-oic acid[1]
-
Molecular Formula: C₃₀H₄₈O₅[5]
-
Molecular Weight: 488.7 g/mol [1]
The key functional groups amenable to protection are the C-28 carboxylic acid and the hydroxyl groups at positions C-2, C-3, and C-19.
Protecting Group Strategies
The strategic application of protecting groups is crucial for the chemical manipulation of euscaphic acid. The choice of protecting group depends on the desired chemical transformation and the required deprotection conditions. An orthogonal protecting group strategy allows for the selective deprotection of one functional group while others remain protected.[6]
Protection of the Carboxylic Acid (C-28):
The carboxylic acid is often protected as an ester to prevent its participation in reactions targeting the hydroxyl groups.
-
Methyl or Ethyl Esters: Formed by reaction with methanol (B129727) or ethanol (B145695) under acidic conditions. Deprotection is typically achieved by hydrolysis with a base like sodium hydroxide.
-
Benzyl (B1604629) Ester (Bn): Introduced using benzyl bromide in the presence of a base. This group is stable to many reaction conditions but can be readily removed by catalytic hydrogenolysis (H₂/Pd-C).[7]
-
tert-Butyl Ester (tBu): Formed using isobutylene (B52900) in the presence of a strong acid catalyst. It is stable to basic and nucleophilic conditions but can be cleaved with mild acids like trifluoroacetic acid (TFA).[8]
-
Silyl (B83357) Esters (e.g., TMS, TES): Formed by reacting the carboxylic acid with a silyl halide (e.g., trimethylsilyl (B98337) chloride). These are easily cleaved by mild aqueous acid or fluoride (B91410) ions.[8]
Protection of the Hydroxyl Groups (C-2, C-3, C-19):
The hydroxyl groups can be protected as ethers, esters, or acetals.
-
Silyl Ethers (e.g., TBDMS, TIPS): Commonly used due to their ease of introduction and removal. They are formed by reacting the alcohol with a silyl halide in the presence of a base like imidazole. Their stability to various reaction conditions can be tuned by the steric bulk of the silyl group. Deprotection is achieved with fluoride ion sources like tetrabutylammonium (B224687) fluoride (TBAF).
-
Benzyl Ethers (Bn): Introduced with benzyl bromide and a strong base. Like benzyl esters, they are removed by hydrogenolysis.[7]
-
Acetals (e.g., for diols): The vicinal diol at C-2 and C-3 can be protected as an acetal, for example, using 2,2-dimethoxypropane (B42991) to form an isopropylidene acetal. This protecting group is stable to basic and nucleophilic conditions but is readily cleaved with mild aqueous acid.[8]
A Proposed Strategy for Selective Modification:
A potential strategy for the selective modification of euscaphic acid could involve:
-
Protection of the C-28 carboxylic acid as a benzyl ester.
-
Protection of the C-2 and C-3 diol as an isopropylidene acetal.
-
Modification of the remaining free C-19 hydroxyl group.
-
Selective deprotection of the protecting groups to yield the desired derivative.
Quantitative Data Summary
The following tables summarize the reported quantitative data for the biological activities of euscaphic acid.
Table 1: In Vitro Anti-Cancer and Enzyme Inhibitory Activity
| Cell Line/Enzyme | Assay | Endpoint | IC₅₀ / Concentration | Reference |
| CNE-1 (Nasopharyngeal Carcinoma) | Proliferation | Inhibition | 5 and 10 µg/ml | [5] |
| C666-1 (Nasopharyngeal Carcinoma) | Proliferation | Inhibition | 5 and 10 µg/ml | [5] |
| Calf DNA Polymerase α | Enzyme Activity | Inhibition | 61 µM | [9] |
| Rat DNA Polymerase β | Enzyme Activity | Inhibition | 108 µM | [9] |
| Acetylcholinesterase (AChE) | Enzyme Activity | Inhibition | 35.9 µM | [5] |
| α-Glucosidase | Enzyme Activity | Inhibition | 24.9 µM | [5] |
Table 2: In Vivo Anti-Inflammatory and Hypoglycemic Activity
| Animal Model | Treatment | Dosage | Effect | Reference |
| Atopic Dermatitis Mouse Model | Euscaphic acid | 10 mg/kg | Reduced serum IgE and IgG2a levels, mast cell infiltration, and pruritis. | [5] |
| Alloxan-diabetic mice | Euscaphic acid | 50 mg/kg (oral) | Significant hypoglycemic effect. | [10] |
Signaling Pathways and Experimental Workflows
Euscaphic acid exerts its biological effects through the modulation of key cellular signaling pathways.
PI3K/AKT/mTOR Signaling Pathway in Cancer
Euscaphic acid has been shown to inhibit the proliferation of nasopharyngeal carcinoma cells by suppressing the PI3K/AKT/mTOR signaling pathway.[3][11] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[12]
Caption: PI3K/AKT/mTOR signaling pathway and inhibition by euscaphic acid.
NF-κB Signaling Pathway in Inflammation
The anti-inflammatory effects of euscaphic acid are mediated, in part, through the inhibition of the NF-κB signaling pathway.[4] In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the expression of inflammatory genes. Euscaphic acid can block this activation.[4]
Caption: NF-κB signaling pathway and its inhibition by euscaphic acid.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the biological activity of protected euscaphic acid derivatives.
Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol is used to determine the effect of euscaphic acid derivatives on the viability and proliferation of cancer cell lines (e.g., CNE-1, C666-1).
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell lines (e.g., CNE-1, C666-1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
Protected euscaphic acid derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the protected euscaphic acid derivatives in culture medium. The final concentration of DMSO should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 48 to 72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[13]
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[13]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of PI3K/AKT/mTOR Pathway Inhibition
This protocol is designed to assess the effect of euscaphic acid derivatives on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.
Materials:
-
Cancer cell lines
-
6-well plates
-
Protected euscaphic acid derivatives
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PI3K, anti-phospho-AKT, anti-phospho-mTOR, and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., chemiluminescence imager)
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the euscaphic acid derivative at various concentrations for the desired time.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.[14]
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer and separate by SDS-PAGE.[14]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.[12]
-
Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: NF-κB Nuclear Translocation Assay
This protocol assesses the inhibition of NF-κB activation by measuring the nuclear translocation of the p65 subunit.
Materials:
-
RAW 264.7 macrophage cell line
-
Protected euscaphic acid derivatives
-
Lipopolysaccharide (LPS)
-
Nuclear and cytoplasmic extraction kit
-
Western blot materials (as in Protocol 2)
-
Primary antibody against NF-κB p65
Procedure:
-
Pre-treat RAW 264.7 cells with the euscaphic acid derivative for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes to induce NF-κB activation.
-
Wash the cells with ice-cold PBS and harvest.
-
Separate the nuclear and cytoplasmic fractions using a commercial extraction kit according to the manufacturer's instructions.[15]
-
Perform Western blot analysis on both fractions as described in Protocol 2, using an antibody against the p65 subunit of NF-κB.[15]
-
Analyze the relative amount of p65 in the nuclear versus the cytoplasmic fraction to determine the extent of translocation and its inhibition by the compound.
Conclusion
The use of protected euscaphic acid provides a versatile platform for the development of novel therapeutic agents. By strategically protecting the reactive functional groups, researchers can explore the synthesis of derivatives with improved pharmacological profiles. The detailed protocols provided herein offer a framework for the systematic evaluation of these novel compounds and their mechanisms of action in the context of cancer and inflammatory diseases. Careful application of these methods will be instrumental in advancing euscaphic acid-based drug discovery programs.
References
- 1. Euscaphic Acid | C30H48O5 | CID 471426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Euscaphic acid isolated from roots of Rosa rugosa inhibits LPS-induced inflammatory responses via TLR4-mediated NF-κB inactivation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Protective Groups [organic-chemistry.org]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 8. mazams.weebly.com [mazams.weebly.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Euscaphic acid, a new hypoglycemic natural product from Folium Eriobotryae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitory Effects of Euscaphic Acid in the Atopic Dermatitis Model by Reducing Skin Inflammation and Intense Pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. benchchem.com [benchchem.com]
- 15. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 [fivephoton.com]
Application Note and Protocol: Chromatographic Purification of 2,3-O-Isopropylidenyl euscaphic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the chromatographic purification of 2,3-O-Isopropylidenyl euscaphic acid, a synthetic derivative of the naturally occurring triterpenoid (B12794562), euscaphic acid. Due to the limited availability of specific purification data for this derivative, this protocol is a comprehensive guide based on established methods for the purification of similar triterpenoids and synthetic organic compounds. The primary methods detailed are flash column chromatography for initial purification and preparative High-Performance Liquid Chromatography (HPLC) for achieving high purity. This guide is intended for researchers in natural product synthesis, medicinal chemistry, and drug development.
Introduction
Euscaphic acid, a pentacyclic triterpenoid found in various medicinal plants, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory and anti-cancer properties.[1][2][3] Chemical modification of euscaphic acid, such as the introduction of an isopropylidene ketal to protect the 2- and 3-hydroxyl groups, yields this compound. This derivatization can alter its physicochemical properties and biological activity, making it a valuable compound for further investigation. The purification of this synthetic product from the reaction mixture is a critical step to ensure accurate biological evaluation.
This application note outlines a two-step chromatographic purification strategy. The initial, crude purification is performed using flash column chromatography on silica (B1680970) gel, a common technique for separating synthetic reaction mixtures.[4] For obtaining the final product with high purity (>98%), a preparative HPLC method is described.[5][6]
Part 1: Flash Column Chromatography (Initial Purification)
This protocol is designed for the initial purification of this compound from a crude synthetic reaction mixture.
Experimental Protocol
-
Sample Preparation:
-
Following the synthesis of this compound, the reaction is quenched, and the solvent is removed under reduced pressure to yield a crude residue.
-
The crude residue is dissolved in a minimal amount of dichloromethane (B109758) (DCM) or the initial mobile phase solvent.
-
A small amount of silica gel is added to this solution, and the solvent is evaporated to dryness to create a dry-loaded sample. This technique generally results in better separation than direct liquid injection onto the column.
-
-
Column Packing:
-
A glass column is slurry-packed with silica gel (60 Å, 40-63 µm) in the initial mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).
-
-
Chromatographic Conditions:
-
Stationary Phase: Silica Gel
-
Mobile Phase: A gradient of Ethyl Acetate in Hexane is typically effective for separating compounds of moderate polarity like the target compound.
-
Elution Gradient:
-
Start with a low polarity mobile phase (e.g., 2% Ethyl Acetate in Hexane) to elute non-polar impurities.
-
Gradually increase the polarity by increasing the percentage of Ethyl Acetate to elute the desired product.
-
A final flush with a higher polarity solvent (e.g., 20% Ethyl Acetate in Hexane) ensures all compounds are eluted.
-
-
-
Fraction Collection and Analysis:
-
Fractions are collected throughout the elution process.
-
The composition of each fraction is monitored by Thin Layer Chromatography (TLC) using a suitable stain (e.g., potassium permanganate) for visualization, as the target compound may have poor UV absorbance.
-
Fractions containing the pure product are identified and combined.
-
-
Solvent Evaporation:
-
The solvent from the combined pure fractions is removed under reduced pressure to yield the partially purified this compound.
-
Data Presentation
Table 1: Representative Flash Chromatography Purification Data
| Parameter | Value |
| Crude Sample Loaded | 500 mg |
| Stationary Phase | Silica Gel (40-63 µm) |
| Column Dimensions | 3 cm x 20 cm |
| Mobile Phase Gradient | 2% to 20% Ethyl Acetate in Hexane |
| Volume of Fractions | 10 mL |
| Fractions Containing Pure Product | 15-22 |
| Yield of Partially Purified Product | 350 mg |
| Purity (by TLC analysis) | ~95% |
Part 2: Preparative HPLC (High Purity Purification)
This protocol is for the final purification of this compound to achieve a purity of >98%.
Experimental Protocol
-
Sample Preparation:
-
The partially purified product from the flash chromatography step is dissolved in the initial mobile phase for HPLC (e.g., 80:20 Acetonitrile:Water).
-
The solution is filtered through a 0.45 µm syringe filter to remove any particulate matter before injection.[5]
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is suitable for this type of compound.
-
Mobile Phase: A mixture of Acetonitrile and Water. A small amount of formic acid (0.1%) can be added to improve peak shape.
-
Elution Mode: Isocratic or gradient elution can be used. For high purity, a shallow gradient is often preferred.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 5-20 mL/min for preparative scale.
-
Detection: As the isopropylidene derivative may lack a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is recommended for detection.[7] A UV detector can be used if the compound shows some absorbance at low wavelengths (e.g., 205-210 nm).
-
-
Fraction Collection:
-
Fractions corresponding to the main peak of the target compound are collected using an automated fraction collector.
-
-
Purity Analysis and Recovery:
-
The purity of the collected fractions is confirmed using analytical HPLC.
-
Pure fractions are combined, and the solvent is removed, typically by lyophilization or evaporation under reduced pressure, to obtain the final high-purity product.
-
Data Presentation
Table 2: Representative Preparative HPLC Purification Data
| Parameter | Value |
| Sample Injected | 50 mg |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase | 85% Acetonitrile, 15% Water |
| Flow Rate | 15 mL/min |
| Detection | ELSD |
| Retention Time of Product | 12.5 min |
| Yield of Highly Purified Product | 45 mg |
| Final Purity (by analytical HPLC) | >98% |
Visualization of the Purification Workflow
The following diagram illustrates the overall workflow for the purification of this compound.
Caption: Workflow for the purification of this compound.
Conclusion
The successful purification of synthetically derived compounds like this compound is paramount for accurate downstream applications in biological and pharmacological research. The combination of flash column chromatography for initial cleanup followed by preparative HPLC for final polishing provides a robust and effective strategy to obtain this compound with high purity. The protocols and data presented herein serve as a valuable guide for researchers working on the synthesis and purification of modified natural products.
References
- 1. CAS 53155-25-2 | Euscaphic acid [phytopurify.com]
- 2. Euscaphic acid | CAS:53155-25-2 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Separation and purification of triterpene saponins from roots of Radix phytolaccae by high-speed countercurrent chromatography coupled with evaporative light scattering detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating a Compound Library Based on 2,3-O-Isopropylidenyl Euscaphic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Natural products remain a vital source of chemical diversity for drug discovery. Euscaphic acid, a pentacyclic triterpenoid (B12794562) of the ursane (B1242777) type, has garnered significant interest due to its diverse pharmacological activities, including anti-inflammatory, anti-diabetic, and anti-cancer properties.[1][2] Its complex structure presents a unique scaffold for the generation of novel compound libraries. This document provides detailed application notes and protocols for the utilization of a key derivative, 2,3-O-Isopropylidenyl euscaphic acid, as a starting point for the creation of a focused compound library for screening and drug lead identification. By protecting the cis-diol at the 2 and 3 positions, the remaining functional groups—the C-19 hydroxyl and the C-28 carboxylic acid—are made available for selective modification, enabling the generation of a diverse set of new chemical entities.
Biological Activity of the Core Scaffold
Euscaphic acid has been shown to modulate key signaling pathways implicated in various diseases. Understanding the biological context of the parent compound is crucial for designing and interpreting the screening results of the derived library.
Anti-Cancer Activity: Euscaphic acid has demonstrated cytotoxic effects against various cancer cell lines.[3] One of its primary mechanisms of action is the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell proliferation, survival, and apoptosis.[4][5] Euscaphic acid has been shown to inhibit the expression of PI3K and the phosphorylation of AKT and mTOR in nasopharyngeal carcinoma cells.[4] It also acts as a DNA polymerase inhibitor, with IC50 values of 61 µM for calf DNA polymerase α and 108 µM for rat DNA polymerase β.[6]
Anti-Inflammatory Activity: Euscaphic acid exhibits potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It has been shown to interfere with the clustering of TRAF6 with IRAK1 and TAK1, which in turn blocks the activation of IKK and MAPKs, leading to the downregulation of NF-κB activation.[5] This results in a concentration-dependent reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), TNF-α, and IL-1β.[5]
Quantitative Data Summary
The following table summarizes the reported biological activities of euscaphic acid and its isopropylidenyl derivative. This data provides a baseline for comparing the activity of newly synthesized library compounds.
| Compound | Assay | Cell Line/Target | Activity (IC50) | Reference |
| Euscaphic acid | Cytotoxicity | NCI-H460 (Lung Carcinoma) | 1.64 ± 0.87 µM | [3] |
| Euscaphic acid | Cytotoxicity | HT-29 (Colon Carcinoma) | 2.11 ± 1.54 µM | [3] |
| Euscaphic acid | Cytotoxicity | CEM (T-lymphoblastoid) | 1.73 ± 0.64 µM | [3] |
| Euscaphic acid | DNA Polymerase α Inhibition | Calf | 61 µM | [6] |
| Euscaphic acid | DNA Polymerase β Inhibition | Rat | 108 µM | [6] |
| This compound | Cytotoxicity | HL-60 (Promyelocytic Leukemia) | 72.8 µM |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the protection of the 2,3-cis-diol of euscaphic acid using an isopropylidene group (acetonide). This method is adapted from procedures for the protection of similar triterpenoid diols.
Materials:
-
Euscaphic acid
-
2,2-Dimethoxypropane
-
Acetone (B3395972) (anhydrous)
-
p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Dichloromethane (B109758) (DCM) or Ethyl acetate (B1210297)
-
Hexane
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve euscaphic acid in a mixture of anhydrous acetone and 2,2-dimethoxypropane.
-
Add a catalytic amount of p-toluenesulfonic acid to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (the starting material is consumed), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Generation of a Compound Library from this compound
This protocol outlines a strategy for diversifying the this compound scaffold at the C-19 hydroxyl and C-28 carboxylic acid positions.
A. Derivatization of the C-28 Carboxylic Acid:
The carboxylic acid can be converted into a variety of functional groups, including esters and amides.
Esterification:
-
Dissolve this compound in a suitable anhydrous solvent (e.g., DCM, DMF).
-
Add a coupling agent (e.g., DCC/DMAP, HATU, EDC/HOBt).
-
Add the desired alcohol (a diverse library of alcohols can be used).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction by filtering any solids and washing the organic layer with dilute acid, base, and brine.
-
Dry, concentrate, and purify the product by column chromatography.
Amidation:
-
Follow the same initial steps as for esterification, but add a primary or secondary amine instead of an alcohol.
-
A diverse library of amines can be utilized to generate a wide range of amides.
-
The work-up and purification steps are similar to those for esterification.
B. Derivatization of the C-19 Hydroxyl Group:
The hydroxyl group can be acylated or alkylated.
Acylation:
-
Dissolve the this compound derivative (from step A) in an anhydrous solvent (e.g., DCM, pyridine).
-
Add an acylating agent (e.g., an acid chloride or anhydride) and a base (e.g., triethylamine, DMAP).
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction and work up by washing with dilute acid, base, and brine.
-
Dry, concentrate, and purify by column chromatography.
Alkylation:
-
In an anhydrous aprotic solvent (e.g., THF, DMF), treat the this compound derivative with a strong base (e.g., NaH) to deprotonate the hydroxyl group.
-
Add an alkylating agent (e.g., an alkyl halide).
-
Stir the reaction, potentially with heating, until completion.
-
Carefully quench the reaction with water or a saturated ammonium (B1175870) chloride solution.
-
Extract the product, wash, dry, and purify as described above.
Protocol 3: Cytotoxicity and Cell Viability Assessment using MTT Assay
This protocol details a method to screen the synthesized compound library for cytotoxic effects against a cancer cell line, such as HL-60 (human promyelocytic leukemia).
Materials:
-
HL-60 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compounds dissolved in DMSO (stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HL-60 cells into 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, add serial dilutions of the test compounds (and euscaphic acid and its isopropylidenyl derivative as controls) to the wells. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) for each active compound.
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by the euscaphic acid scaffold.
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by euscaphic acid.
References
- 1. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Triterpene acids from Euscaphis japonica and assessment of their cytotoxic and anti-NO activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Euscaphic acid inhibits proliferation and promotes apoptosis of nasopharyngeal carcinoma cells by silencing the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Euscaphic acid isolated from roots of Rosa rugosa inhibits LPS-induced inflammatory responses via TLR4-mediated NF-κB inactivation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Selective Protection of Euscaphic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Euscaphic acid, a pentacyclic triterpenoid (B12794562) found in various medicinal plants, exhibits a range of promising biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.[1] Its complex structure, featuring a carboxylic acid, a vicinal diol, and a tertiary hydroxyl group, necessitates a strategic approach for selective chemical modification to enable the synthesis of derivatives with enhanced therapeutic potential.[2] This document provides a detailed experimental protocol for the selective protection of the functional groups of euscaphic acid, employing an orthogonal strategy that allows for the sequential modification of the molecule. This protocol is designed to be a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.
Introduction
Euscaphic acid's therapeutic potential is linked to its ability to modulate key signaling pathways, such as the PI3K/AKT/mTOR and NF-κB pathways, which are implicated in cell proliferation, apoptosis, and inflammation.[3][4][5] To further investigate its structure-activity relationships and develop novel analogs, selective protection of its reactive functional groups is a critical first step. The presence of a carboxylic acid, a 2α,3α-vicinal diol, and a 19α-tertiary hydroxyl group presents a synthetic challenge that can be addressed through a carefully designed orthogonal protection scheme.[2][6]
This protocol details a two-step protection strategy:
-
Selective protection of the 2α,3α-vicinal diol as an acetonide. This is a common and efficient method for protecting 1,2-diols.[5][7][8]
-
Selective protection of the C-28 carboxylic acid as a methyl ester. Esterification is a standard method for protecting carboxylic acids.[9][10]
This approach leaves the sterically hindered and less reactive 19α-tertiary hydroxyl group unprotected for potential subsequent modifications. The use of orthogonal protecting groups ensures that each group can be selectively removed without affecting the others, providing maximum flexibility for further synthetic transformations.[6][11]
Data Presentation
Table 1: Physicochemical Properties of Euscaphic Acid and Intermediates
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Key Spectroscopic Data |
| Euscaphic Acid | C30H48O5 | 488.70 | White to off-white powder | Consistent with literature values |
| 1 (Acetonide protected) | C33H52O5 | 528.76 | White solid | Appearance of new signals for the acetonide group in 1H and 13C NMR |
| 2 (Acetonide and ester protected) | C34H54O5 | 542.79 | White solid | Appearance of a methyl ester signal in 1H and 13C NMR |
Table 2: Summary of Reaction Conditions and Expected Yields
| Step | Reaction | Reagents and Solvents | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| 1 | Acetonide Protection of Diol | 2,2-Dimethoxypropane (B42991), p-TsOH (cat.), Anhydrous Acetone (B3395972) | Room Temperature | 4-6 | 85-95 |
| 2 | Methyl Esterification | CH3I, K2CO3, Anhydrous DMF | Room Temperature | 12-18 | 80-90 |
Experimental Protocols
Protocol 1: Selective Protection of the 2α,3α-Vicinal Diol of Euscaphic Acid
This protocol describes the formation of an acetonide to protect the vicinal diol of euscaphic acid.
Materials:
-
Euscaphic acid
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid (p-TsOH) monohydrate
-
Anhydrous acetone
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Ethyl acetate (B1210297)
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Separatory funnel
-
Glassware for extraction and filtration
Procedure:
-
To a solution of euscaphic acid (1.0 g, 2.05 mmol) in anhydrous acetone (50 mL) in a 100 mL round-bottom flask, add 2,2-dimethoxypropane (2.5 mL, 20.5 mmol).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (39 mg, 0.205 mmol).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane, 1:1 v/v). The product spot should have a higher Rf value than the starting material.
-
Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL).
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate in hexane) to afford the acetonide-protected euscaphic acid (1 ) as a white solid.
Protocol 2: Selective Protection of the C-28 Carboxylic Acid
This protocol describes the methyl esterification of the carboxylic acid of the acetonide-protected euscaphic acid.
Materials:
-
Acetonide-protected euscaphic acid (1 )
-
Methyl iodide (CH3I)
-
Potassium carbonate (K2CO3), anhydrous
-
Anhydrous dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Separatory funnel
-
Glassware for extraction and filtration
Procedure:
-
Dissolve the acetonide-protected euscaphic acid (1 ) (1.0 g, 1.89 mmol) in anhydrous DMF (20 mL) in a 50 mL round-bottom flask.
-
Add anhydrous potassium carbonate (784 mg, 5.67 mmol).
-
Add methyl iodide (0.35 mL, 5.67 mmol) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane, 1:2 v/v). The product spot should have a higher Rf value than the starting material.
-
Upon completion, pour the reaction mixture into ice-cold deionized water (100 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 40 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield the fully protected euscaphic acid derivative (2 ) as a white solid.
Mandatory Visualizations
Caption: Experimental workflow for the selective protection of euscaphic acid.
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory role of euscaphic acid.
References
- 1. zmsilane.com [zmsilane.com]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Protection of Diol as Acetonide U... preview & related info | Mendeley [mendeley.com]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. online.bamu.ac.in [online.bamu.ac.in]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ester synthesis by esterification [organic-chemistry.org]
- 11. fiveable.me [fiveable.me]
Application Notes and Protocols for the Analytical Characterization of Euscaphic Acid and Its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Euscaphic acid is a naturally occurring pentacyclic triterpenoid (B12794562) found in various medicinal plants, including those from the Rosa and Euscaphis genera.[1] This compound and its derivatives have garnered significant interest due to their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.[2][3] Euscaphic acid has been shown to inhibit the proliferation of cancer cells by suppressing signaling pathways such as the PI3K/AKT/mTOR pathway.[4][5] Accurate and robust analytical methods are crucial for the qualitative and quantitative characterization of euscaphic acid derivatives in plant extracts, biological matrices, and pharmaceutical formulations to ensure quality control and to support preclinical and clinical development.
This document provides detailed application notes and experimental protocols for the characterization of euscaphic acid derivatives using modern analytical techniques.
Section 1: Analytical Techniques and Methodologies
The characterization of euscaphic acid and its derivatives relies on a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is predominantly used for separation and quantification, often coupled with various detectors. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for definitive structural elucidation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of euscaphic acid. Reversed-phase chromatography is the most common approach.
Key Methodologies:
-
HPLC with Diode Array Detection (DAD): This method is suitable for quantification, with detection typically set around 210 nm.[6]
-
HPLC with Evaporative Light Scattering Detection (ELSD): ELSD is a "universal" detection method that is not dependent on the presence of a chromophore, making it suitable for triterpenoids like euscaphic acid which lack strong UV absorption.[1][7]
-
HPLC with Mass Spectrometry (HPLC-MS): This powerful combination provides high sensitivity and selectivity, enabling both quantification and structural confirmation.[8][9]
Experimental Workflow for HPLC Analysis
Caption: General workflow for HPLC analysis of euscaphic acid.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and specific technique for analyzing euscaphic acid. Electrospray ionization (ESI) in negative ion mode is commonly used.[8][10]
Key Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is preferred, detecting the deprotonated molecule [M-H]⁻.[8]
-
Parent and Product Ions: For euscaphic acid (C₃₀H₄₈O₅, MW: 488.7), the deprotonated molecular ion [M-H]⁻ is observed at m/z 487.4.[8]
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions are monitored. A common transition for euscaphic acid is m/z 487.4 → 469.4, corresponding to the loss of a water molecule [M-H₂O-H]⁻.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for unambiguous structure elucidation of novel euscaphic acid derivatives.[1] A suite of 1D and 2D NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to determine the compound's stereochemistry.
Key Experiments:
-
1D NMR: ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies the carbon skeleton.[11]
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) spin couplings.[11]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon-hydrogen atoms.[12]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, which is critical for assembling the molecular structure.[11][12]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons, which helps in determining the relative stereochemistry.[11]
-
Section 2: Quantitative Data Summary
The following tables summarize quantitative data from validated HPLC methods for euscaphic acid analysis.
Table 1: HPLC Method Parameters
| Parameter | Method 1: HPLC-DAD[6] | Method 2: HPLC-ELSD[7] | Method 3: UPLC-MS[10] |
|---|---|---|---|
| Column | Symmetry ODS (C18) | Alltech Prosphere 300 C-4 | Not Specified |
| Mobile Phase A | Water with Phosphoric Acid (pH 2.5) | Deionized Water + 0.1% TFA | Not Specified |
| Mobile Phase B | Acetonitrile | Acetonitrile + 0.1% TFA | Not Specified |
| Elution | Isocratic or Gradient | Linear Gradient (40% to 70% B in 20 min) | Not Specified |
| Flow Rate | 0.8 mL/min | 1.0 mL/min | Not Specified |
| Detection | DAD at 210 nm | ELSD (Evaporator Temp: 60°C) | TQ-MS (ESI-) |
| Column Temp. | 20°C | Not Specified | Not Specified |
Table 2: Method Validation and Performance Data
| Parameter | Method 1: HPLC-DAD[6] | Method 2: HPLC-ELSD[7] | Method 3: UPLC-MS[10] |
|---|---|---|---|
| Linearity Range (mg/mL) | 0.07 - 2.1 | 0.002 - 0.02 | 0.0001 - 0.032 |
| Recovery (%) | 95.3 - 103.1 | Not Specified | Not Specified |
| Precision (RSD %) | < 3.11 | Not Specified | Not Specified |
| Limit of Detection (LOD) | Not Specified | Not Specified | 0.03 µg/mL |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | 0.10 µg/mL |
Section 3: Experimental Protocols
Protocol 1: Extraction of Euscaphic Acid from Plant Material
This protocol is based on methodologies for extracting triterpenoids from plant sources like Chaenomelis Fructus.[7]
-
Preparation: Air-dry the plant material (e.g., roots, fruits) and grind it into a fine powder.
-
Extraction: Accurately weigh 50 g of the powdered sample and place it in a round-bottom flask.
-
Reflux: Add 100 mL of 95% ethanol to the flask. Heat the mixture to reflux for 3 hours.[7]
-
Filtration: Allow the mixture to cool to room temperature. Filter the extract through a 0.45-µm membrane filter to remove solid plant debris.[7]
-
Concentration: The resulting filtrate contains the crude extract. If necessary, evaporate the solvent under reduced pressure to concentrate the sample.
-
Final Sample Prep: Before HPLC injection, re-dissolve a known amount of the dried extract in the mobile phase or methanol (B129727) and centrifuge at high speed (e.g., 12,000 rpm for 10 min) to pellet any fine particulates.[10]
Protocol 2: Quantitative Analysis by HPLC-ELSD
This protocol is adapted from the method described for the analysis of Chaenomelis Fructus.[7]
-
Instrumentation: Use an HPLC system equipped with a pump, autosampler, column oven, and an ELSD detector.[7]
-
Chromatographic Conditions:
-
Column: Alltech Prosphere 300 C-4 (250 x 4.6 mm, 5 µm).[7]
-
Mobile Phase: A) Deionized water with 0.1% TFA; B) Acetonitrile with 0.1% TFA.[7]
-
Gradient Program: 40% B to 70% B over 20 minutes.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Injection Volume: 20 µL.[7]
-
ELSD Settings: Evaporator temperature at 60°C, nebulizing gas flow rate at 1.2 L/min.[7]
-
-
Standard Preparation: Prepare a stock solution of pure euscaphic acid standard in methanol. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 2 to 20 µg/mL.[7]
-
Analysis: Inject the prepared standards and samples.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of euscaphic acid in the samples by interpolating their peak areas from the calibration curve.
Section 4: Signaling Pathway Analysis
Euscaphic acid has been shown to exert its anti-cancer effects by modulating key cellular signaling pathways. A primary mechanism is the suppression of the PI3K/AKT/mTOR pathway, which is often hyperactivated in cancer and promotes cell proliferation and survival.[3][4][5]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by euscaphic acid.
References
- 1. CAS 53155-25-2 | Euscaphic acid [phytopurify.com]
- 2. Euscaphic acid | CAS:53155-25-2 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Euscaphic acid ≥98% (HPLC) | 53155-25-2 [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Euscaphic acid inhibits proliferation and promotes apoptosis of nasopharyngeal carcinoma cells by silencing the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. akjournals.com [akjournals.com]
- 7. Quantitative Analysis of Ursolic Acid and Euscaphic Acid in Chaenomelis Fructus by HPLC-Evaporative Light Scattering Detection -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Study on the absorption characteristics of euscaphic acid and tiliroside in fruits of Rosa laxa Retz - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acgpubs.org [acgpubs.org]
- 12. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
Application Notes and Protocols for 2,3-O-Isopropylidenyl Euscaphic Acid in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-O-Isopropylidenyl euscaphic acid is a derivative of euscaphic acid, a naturally occurring pentacyclic triterpenoid (B12794562). The parent compound, euscaphic acid, is known for its diverse biological activities. The isopropylidene protection of the 2,3-diol group enhances its solubility in organic solvents and provides a synthetically useful handle. While direct applications of this compound in asymmetric synthesis are not extensively documented in current literature, its inherent chirality, rigid polycyclic structure, and carboxylic acid functionality make it a promising candidate for development as a chiral resolving agent or as a precursor to a novel chiral auxiliary.
These application notes provide a conceptual framework and detailed hypothetical protocols for how this compound could be employed in asymmetric synthesis, based on well-established chemical principles.
Proposed Application 1: Chiral Resolving Agent for Racemic Amines
Application Notes
The principle of chiral resolution via diastereomeric salt formation is a classical and effective method for separating enantiomers.[1][2][3][4] A chiral acid, such as this compound, can react with a racemic amine to form a pair of diastereomeric salts.[1] These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[1][5] Once separated, the enantiomerically pure amine can be liberated by treatment with a base, and the chiral resolving agent can be recovered.[5] The bulky and rigid triterpenoid backbone of this compound is expected to facilitate the formation of well-defined, crystalline salts, making it a potentially effective resolving agent.
Workflow for Chiral Resolution
Hypothetical Experimental Protocol: Resolution of (±)-1-Phenylethanamine
-
Diastereomeric Salt Formation:
-
Dissolve 1.0 equivalent of this compound in a suitable solvent (e.g., methanol (B129727) or ethyl acetate) with gentle heating.
-
In a separate flask, dissolve 1.0 equivalent of racemic 1-phenylethanamine in the same solvent.
-
Slowly add the amine solution to the acid solution with stirring.
-
Allow the mixture to cool to room temperature, then slowly cool to 4 °C to induce crystallization of the less soluble diastereomeric salt.
-
-
Fractional Crystallization:
-
Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent. This is the first crop of crystals (Crop 1).
-
Analyze the diastereomeric purity of Crop 1 using NMR spectroscopy or HPLC.
-
If necessary, recrystallize Crop 1 from a minimum amount of hot solvent to improve diastereomeric excess (d.e.).
-
The mother liquor, containing the more soluble diastereomeric salt, can be concentrated and cooled to yield a second crop of crystals, enriched in the other diastereomer.
-
-
Liberation of the Enantiopure Amine:
-
Suspend the purified diastereomeric salt (e.g., Crop 1) in a biphasic mixture of water and an organic solvent (e.g., diethyl ether).
-
Add 2M aqueous sodium hydroxide (B78521) solution dropwise with vigorous stirring until the aqueous layer is basic (pH > 12).
-
Separate the layers. Extract the aqueous layer twice more with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
-
Determine the enantiomeric excess (e.e.) of the amine using chiral HPLC or by forming a derivative with a chiral derivatizing agent.
-
-
Recovery of the Resolving Agent:
-
Acidify the aqueous layer from step 3 with 2M aqueous HCl (pH < 2).
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to recover the this compound.
-
Hypothetical Data Presentation
| Entry | Amine Enantiomer | Yield of Salt (%) | d.e. of Salt (%) | Yield of Amine (%) | e.e. of Amine (%) |
| 1 | (R)-Amine | 42 | >98 | 39 | >98 |
| 2 | (S)-Amine | 38 (from liquor) | 90 | 35 | 90 |
Proposed Application 2: Precursor to a Chiral Auxiliary
Application Notes
Chiral auxiliaries are powerful tools in asymmetric synthesis that temporarily attach to a substrate, direct a stereoselective transformation, and are subsequently removed.[6][7] The rigid, sterically demanding structure derived from this compound makes it an attractive scaffold for a new chiral auxiliary. The carboxylic acid can be reduced to a primary alcohol, which can then be used, for example, to form a chiral ester with a prochiral dienophile for an asymmetric Diels-Alder reaction. The bulky triterpenoid moiety would effectively shield one face of the dienophile, forcing the diene to approach from the less hindered face, thus inducing high diastereoselectivity.
References
Application Notes and Protocols for Cell-Based Assays Using Euscaphic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing euscaphic acid and its derivatives in various cell-based assays to evaluate their potential as therapeutic agents. The protocols outlined below cover key assays for assessing cytotoxicity, apoptosis induction, cell cycle arrest, and the underlying molecular mechanisms.
Introduction to Euscaphic Acid and its Derivatives
Euscaphic acid is a naturally occurring pentacyclic triterpenoid (B12794562) that has demonstrated a range of biological activities, including anticancer and anti-inflammatory effects. Its derivatives are being explored to enhance efficacy and specificity. Notably, euscaphic acid has been shown to induce apoptosis and cell cycle arrest in nasopharyngeal carcinoma (NPC) cells through the inhibition of the PI3K/AKT/mTOR signaling pathway[1]. This document provides detailed protocols for investigating these and other effects in various cell lines.
Data Presentation: Cytotoxicity of Euscaphic Acid Derivatives
The cytotoxic effects of euscaphic acid and its derivatives can be quantified by determining their half-maximal inhibitory concentration (IC50) values across different cancer cell lines using assays such as the MTT assay. Below is a summary of reported IC50 values.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Euscaphic Acid | Calf DNA polymerase α | DNA polymerase inhibition | 61 | MedChemExpress |
| Euscaphic Acid | Rat DNA polymerase β | DNA polymerase inhibition | 108 | MedChemExpress |
| Euscaphic Acid G | NCI-H460 (Lung Cancer) | Cytotoxicity | 1.64 ± 0.87 | PubMed |
| Hederagenin (related triterpenoid) | HT-29 (Colon Cancer) | Cytotoxicity | 2.11 ± 1.54 | PubMed |
| Arjunic acid (related triterpenoid) | CEM (Leukemia) | Cytotoxicity | 1.73 ± 0.64 | PubMed |
Experimental Protocols
Herein are detailed methodologies for key cell-based assays to characterize the biological activities of euscaphic acid and its derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of euscaphic acid derivatives on cell viability by measuring the metabolic activity of cells.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Euscaphic acid or its derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the euscaphic acid derivatives in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value using a dose-response curve.
Experimental Workflow for MTT Assay
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with euscaphic acid derivatives at the desired concentrations for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Apoptosis Detection Workflow
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the distribution of cells in different phases of the cell cycle.
Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
Materials:
-
Treated and untreated cells
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with cold PBS.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes.
-
PI Staining: Add 500 µL of PI staining solution (final concentration 50 µg/mL) and incubate for 15 minutes in the dark at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry.
Cell Cycle Analysis Workflow
Western Blot Analysis of Signaling Pathways
This technique is used to detect and quantify specific proteins involved in signaling pathways, such as the PI3K/AKT/mTOR pathway, to elucidate the mechanism of action of euscaphic acid derivatives.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Euscaphic Acid Signaling Pathway
Conclusion
The protocols and data presented in these application notes provide a robust framework for the investigation of euscaphic acid and its derivatives as potential therapeutic agents. By systematically applying these cell-based assays, researchers can effectively characterize the cytotoxic, apoptotic, and anti-proliferative effects of these compounds and elucidate their mechanisms of action, thereby accelerating the drug discovery and development process.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-O-Isopropylidenyl Euscaphic Acid
Welcome to the technical support center for the synthesis of 2,3-O-Isopropylidenyl euscaphic acid. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of converting euscaphic acid to its 2,3-O-isopropylidene derivative? A1: The primary purpose is to selectively protect the cis-diol at the C2 and C3 positions of the A-ring of euscaphic acid. This protection allows for chemical modifications to be performed on other parts of the molecule, such as the C19 hydroxyl group or the C28 carboxylic acid, without interference from the more reactive diol functionality. The isopropylidene group, or acetonide, is stable under basic, nucleophilic, and mild oxidative/reductive conditions but can be readily removed under acidic conditions.[1][2]
Q2: Which reagents are commonly used for the isopropylidenation of diols like euscaphic acid? A2: The most common methods for protecting 1,2-diols involve the use of acetone (B3395972) or a ketone equivalent in the presence of an acid catalyst.[3] Key reagents include:
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Acetone: Often used in large excess as the solvent.
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2,2-Dimethoxypropane (B42991) (DMP): A highly effective water scavenger that drives the equilibrium towards the acetonide product.[4]
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Acid Catalysts: p-Toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), iodine, or cation-exchange resins are frequently employed to catalyze the reaction.[3][4][5]
Q3: Why is my reaction not proceeding to completion, with significant starting material remaining? A3: Incomplete conversion is a common issue. Several factors could be responsible:
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Insufficient Catalyst: The amount of acid catalyst may be too low to effectively promote the reaction.
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Presence of Water: The reaction is an equilibrium process, and the presence of water (either in the reagents or from the atmosphere) will push the equilibrium back towards the starting materials. Using a drying agent or a water scavenger like 2,2-dimethoxypropane is crucial.[4]
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Reaction Time/Temperature: The reaction may require longer times or gentle heating to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Poor Solubility: Euscaphic acid may have limited solubility in pure acetone. A co-solvent like DMF or chloroform (B151607) might be necessary.
Q4: How do I remove the isopropylidene protecting group after my desired modifications are complete? A4: The isopropylidene group is acid-labile.[2] Deprotection can typically be achieved by treating the molecule with:
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Aqueous Acid: Mild aqueous acids like acetic acid in water, or dilute solutions of strong acids like HCl or H₂SO₄, are effective.[6][7]
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Acidic Resin: Using an acidic ion-exchange resin (e.g., Dowex H+) can simplify the workup, as the acid catalyst can be removed by simple filtration.[6] The reaction is usually performed at room temperature or with gentle heating.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis.
Problem 1: Low Yield of the Desired Product
Low yield can be attributed to incomplete reaction, product degradation, or losses during workup. The following decision tree can help diagnose the issue.
Caption: Troubleshooting decision tree for low yield synthesis.
Problem 2: Difficulty in Product Purification
Q: My crude product is an inseparable mixture. How can I improve purification? A:
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Neutralize Thoroughly: Ensure the acid catalyst is completely neutralized during the workup (e.g., with aqueous sodium bicarbonate) before extraction. Residual acid can cause streaking on silica gel columns.
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Optimize Chromatography: The polarity of euscaphic acid and its isopropylidene derivative can be similar. Use a shallow solvent gradient (e.g., starting with a low percentage of ethyl acetate (B1210297) in hexanes and increasing slowly) during column chromatography to improve separation.
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Recrystallization: If the product is crystalline, recrystallization from a suitable solvent system (e.g., methanol/water, ethyl acetate/hexanes) can be a highly effective purification method.[8]
Data Presentation: Comparison of Catalytic Systems
The choice of catalyst can significantly impact reaction efficiency. The following table summarizes common catalytic systems used for acetonide formation, providing a basis for optimization.
| Catalyst System | Reagents | Typical Conditions | Advantages | Disadvantages |
| p-TsOH [5] | Acetone or 2,2-Dimethoxypropane (DMP) | Catalytic amount, Room Temp to 50°C | Readily available, effective. | Can be harsh, may cause side reactions. |
| **Iodine (I₂) **[4] | 2,2-Dimethoxypropane (DMP) | Catalytic amount, Room Temp, Neutral conditions | Very mild, high yielding, easy to handle. | May not be suitable for iodine-sensitive substrates. |
| Cation-Exchange Resin [3] | Acetone | Reflux | Heterogeneous catalyst, easily removed by filtration, reusable. | May require higher temperatures and longer reaction times. |
| Ferric Chloride (FeCl₃) [4] | Acetone | Anhydrous conditions, Room Temp | Inexpensive and effective. | Strictly anhydrous conditions are required. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline. Optimization of time, temperature, and reagent quantities may be necessary.
Caption: General experimental workflow for the synthesis.
Methodology:
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Preparation: To a solution of euscaphic acid (1.0 eq) in a mixture of anhydrous acetone and 2,2-dimethoxypropane (DMP) (10:1 v/v), add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH, ~0.1 eq).
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Reaction: Stir the mixture at room temperature. Monitor the reaction's progress by TLC, observing the consumption of the starting material spot and the appearance of a new, less polar product spot. The reaction may take 2-6 hours.
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Workup: Once the reaction is complete, quench it by adding saturated aqueous sodium bicarbonate solution until the bubbling ceases.
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Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
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Washing: Combine the organic layers and wash sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.
Protocol 2: Deprotection of this compound
Methodology:
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Preparation: Dissolve the protected euscaphic acid derivative (1.0 eq) in a mixture of tetrahydrofuran (B95107) (THF) and water (e.g., 4:1 v/v).
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Reaction: Add a 1M aqueous HCl solution (or 80% aqueous acetic acid) and stir the mixture at room temperature. Monitor the deprotection by TLC until the starting material is fully consumed.[7]
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Workup: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
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Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to recover the deprotected euscaphic acid. Further purification may be performed if necessary.
References
Technical Support Center: Deprotection of 2,3-O-Isopropylidenyl Euscaphic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the deprotection of 2,3-O-Isopropylidenyl euscaphic acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the deprotection of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My deprotection reaction is very slow or results in incomplete conversion to euscaphic acid. What are the possible reasons and how can I improve the yield?
Possible Causes:
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Insufficient Acid Strength or Concentration: The acidic catalyst may not be potent enough to efficiently hydrolyze the sterically hindered isopropylidene ketal on the triterpenoid (B12794562) core.
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Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier for ketal cleavage.
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Poor Solubility: The protected euscaphic acid derivative may not be fully dissolved in the reaction solvent, limiting its contact with the acidic catalyst.
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Inadequate Water Content: Hydrolysis of the isopropylidene group requires water. Anhydrous or low-water conditions will impede the reaction.
Solutions:
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Optimize Acid Catalyst:
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Increase the concentration of the Brønsted acid (e.g., acetic acid, p-toluenesulfonic acid).
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Switch to a stronger Brønsted acid, but with caution to avoid side reactions.
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Employ a Lewis acid catalyst, which can be effective at lower temperatures.
-
-
Adjust Reaction Temperature: Gradually increase the reaction temperature while carefully monitoring for the formation of byproducts.
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Improve Solubility:
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Select a solvent system in which the starting material is more soluble. A co-solvent system (e.g., THF/water, dioxane/water) might be beneficial.
-
Ensure vigorous stirring to maximize the interaction between reactants.
-
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Ensure Sufficient Water: If using a non-aqueous solvent with a Lewis acid, consider adding a controlled amount of water to facilitate the hydrolysis.
Q2: I am observing significant byproduct formation during the deprotection. What are the likely side reactions and how can I minimize them?
Possible Side Reactions:
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Rearrangement of the Ursane (B1242777) Skeleton: Strong acidic conditions can potentially lead to acid-catalyzed rearrangements of the triterpenoid backbone.
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Epimerization: Chiral centers in the vicinity of the reaction site could be susceptible to epimerization under harsh acidic conditions.
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Esterification: If using an alcohol as a solvent with an acid catalyst, esterification of the C-28 carboxylic acid may occur.
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Degradation of the Product: Euscaphic acid itself might be unstable under prolonged exposure to strong acids, leading to decomposition.
Solutions:
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Use Milder Acidic Conditions:
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Employ weaker acids like aqueous acetic acid or pyridinium (B92312) p-toluenesulfonate (PPTS).
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Utilize solid-supported acid catalysts (e.g., Amberlyst-15) which can be easily filtered off, reducing the product's exposure time to the acid.[1]
-
-
Employ Lewis Acids: Lewis acids such as bismuth nitrate (B79036) pentahydrate or cerium(III) triflate can catalyze the deprotection under nearly neutral or very mild conditions, which may be more compatible with the sensitive functional groups of euscaphic acid.[1]
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Control Reaction Time and Temperature: Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed to prevent overexposure to acidic conditions. Running the reaction at a lower temperature for a longer duration might also be beneficial.
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Choose a Non-Alcoholic Solvent: To avoid esterification, use solvents like acetone (B3395972), THF, or dioxane.
Q3: The purification of the final product, euscaphic acid, is challenging due to the presence of unreacted starting material and byproducts. What purification strategies are recommended?
Recommended Purification Methods:
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Column Chromatography: Silica gel column chromatography is the most common method for purifying triterpenoids. A gradient elution system with solvents like hexane (B92381)/ethyl acetate (B1210297) or dichloromethane (B109758)/methanol can be used to separate euscaphic acid from the less polar starting material and other byproducts.
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Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective method for obtaining highly pure euscaphic acid.
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Preparative HPLC: For obtaining very high purity material, preparative reverse-phase HPLC can be employed.
Frequently Asked Questions (FAQs)
Q1: What are the standard starting conditions for the deprotection of this compound?
While there is no specific standard protocol for this exact molecule in the reviewed literature, a good starting point based on general procedures for isopropylidene deprotection would be:
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Mild Conditions: 80% aqueous acetic acid at room temperature or slightly elevated temperatures (e.g., 40-50 °C).
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Moderate Conditions: A catalytic amount of p-toluenesulfonic acid (p-TsOH) in a mixture of acetone and water.
It is crucial to monitor the reaction progress closely to avoid the formation of byproducts.
Q2: Is the urs-12-en-28-oic acid backbone of euscaphic acid stable under typical acidic deprotection conditions?
The ursane triterpenoid skeleton is generally robust. However, strong acidic conditions and high temperatures should be avoided to prevent potential rearrangements or other side reactions. The double bond at C12-C13 can be susceptible to isomerization or other transformations under harsh acidic conditions.
Q3: Can I use Lewis acids for the deprotection?
Yes, Lewis acids are a viable alternative to Brønsted acids and often allow for deprotection under milder conditions.[2] Some commonly used Lewis acids for this purpose include:
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Ferric chloride (FeCl₃)
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Copper(II) chloride (CuCl₂)[2]
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Cerium(III) chloride (CeCl₃)
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Bismuth(III) chloride (BiCl₃)
The choice of Lewis acid and reaction conditions (solvent, temperature) should be optimized for your specific substrate.
Q4: How can I monitor the progress of the deprotection reaction?
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Thin Layer Chromatography (TLC): This is a quick and effective method to monitor the disappearance of the starting material (less polar) and the appearance of the product (more polar). A suitable developing solvent system would be a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol.
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High-Performance Liquid Chromatography (HPLC): For more quantitative monitoring, HPLC is the preferred method. A reverse-phase C18 column with a mobile phase of acetonitrile (B52724)/water or methanol/water with a small amount of acid (e.g., formic acid or acetic acid) is typically used.
Experimental Protocols
The following are detailed experimental protocols for common deprotection methods that can be adapted for this compound.
Protocol 1: Deprotection using Aqueous Acetic Acid (Mild Conditions)
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Dissolve this compound (1 equivalent) in 80% aqueous acetic acid.
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Stir the solution at room temperature or heat to 40-50 °C.
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Monitor the reaction progress by TLC until the starting material is consumed.
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Once the reaction is complete, neutralize the acetic acid by carefully adding a saturated solution of sodium bicarbonate.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Protocol 2: Deprotection using p-Toluenesulfonic Acid (p-TsOH) in Acetone/Water
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Dissolve this compound (1 equivalent) in a mixture of acetone and water (e.g., 9:1 v/v).
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Add a catalytic amount of p-TsOH monohydrate (e.g., 0.1 equivalents).
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Stir the mixture at room temperature.
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Monitor the reaction by TLC.
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Upon completion, quench the reaction by adding a small amount of a weak base (e.g., triethylamine (B128534) or pyridine).
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Remove the acetone under reduced pressure.
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Extract the aqueous residue with an organic solvent.
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the product by column chromatography.
Protocol 3: Deprotection using a Lewis Acid (e.g., Ferric Chloride)
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Dissolve this compound (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.
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Add a catalytic amount of anhydrous ferric chloride (FeCl₃).
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Stir the reaction mixture at room temperature.
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Monitor the progress of the reaction by TLC.
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Once the reaction is complete, quench by adding water.
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Extract the product with an organic solvent.
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the crude product via column chromatography.
Data Presentation
Table 1: Comparison of Common Deprotection Reagents and Conditions.
| Reagent/Condition | Strength | Typical Reaction Time | Potential Issues |
| 80% Acetic Acid / H₂O | Mild | Several hours to days | Slow reaction rate |
| p-TsOH (cat.) in Acetone/H₂O | Moderate | 1-6 hours | Potential for side reactions with prolonged time |
| Dowex-H⁺ in MeOH/H₂O | Mild-Moderate | 2-12 hours | Heterogeneous, requires filtration |
| Ferric Chloride (FeCl₃) in CH₃CN | Moderate | 1-4 hours | Lewis acid may coordinate with other functional groups |
| Cerium(III) Chloride (CeCl₃) in CH₃CN | Mild | 2-8 hours | Generally milder than other Lewis acids |
Visualizations
Caption: General experimental workflow for the deprotection of this compound.
Caption: A logical flowchart for troubleshooting common issues in the deprotection reaction.
References
Technical Support Center: Synthesis of 2,3-O-Isopropylidenyl Euscaphic Acid
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for the synthesis of 2,3-O-Isopropylidenyl euscaphic acid. It addresses common challenges to help improve reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of synthesizing this compound?
A1: The synthesis of this compound serves two main purposes. Firstly, the isopropylidene group acts as a protecting group for the cis-2,3-diol of euscaphic acid.[1] This protection allows for selective chemical modifications at other positions on the complex triterpenoid (B12794562) structure. Secondly, the derivative itself has demonstrated biological activities, including cytotoxic effects on leukemia cells and hepatoprotective properties, making it a compound of interest for further study.[2][3]
Q2: What are the standard reagents and catalysts used for the isopropylidenation of euscaphic acid?
A2: The reaction typically involves treating euscaphic acid with an acetone (B3395972) source in the presence of an acid catalyst. Common reagents include acetone, 2,2-dimethoxypropane (B42991), or 2-methoxypropene (B42093).[4][5] The latter two are often preferred as they drive the reaction forward by producing alcohol byproducts instead of water. Catalysts are typically Brønsted or Lewis acids, such as p-toluenesulfonic acid (TsOH), sulfuric acid (H₂SO₄), or zinc chloride (ZnCl₂).[4][5][6][7][8]
Q3: Why is my reaction yield consistently low?
A3: Consistently low yields can stem from several factors:
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Incomplete Reaction: The reaction may not have reached equilibrium or completion.
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Presence of Water: Traces of water in the reagents or solvent can prevent the reaction from proceeding.
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Side Reactions: The acidic conditions might catalyze undesired reactions or degradation of the starting material.
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Premature Deprotection: The isopropylidene group is acid-labile and can be cleaved during workup if the acidic catalyst is not properly neutralized.[9]
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Purification Losses: The product may be difficult to separate from the starting material or byproducts, leading to losses during column chromatography.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. The product, this compound, is more nonpolar than the starting euscaphic acid (due to the protection of two hydroxyl groups) and will therefore have a higher Rf value. A typical mobile phase would be a mixture of hexane (B92381) and ethyl acetate (B1210297). By spotting the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture, you can visualize the consumption of the starting material and the formation of the new product spot.
Troubleshooting Guide
Problem: Incomplete reaction with significant starting material remaining.
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Possible Cause: Inactive or insufficient catalyst.
-
Solution: Use a fresh, anhydrous portion of the acid catalyst. The amount of catalyst can be critical; too little may result in slow or incomplete reactions.[8]
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-
Possible Cause: Presence of water in the reaction mixture.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Using 2,2-dimethoxypropane or 2-methoxypropene as the acetone source can also help as they react with any residual water.[7]
-
-
Possible Cause: Suboptimal reaction time or temperature.
Problem: Multiple product spots observed on TLC.
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Possible Cause: Degradation of starting material or product.
-
Solution: The acidic conditions may be too harsh. Consider using a milder catalyst (e.g., p-toluenesulfonic acid instead of sulfuric acid) or lowering the reaction temperature.
-
-
Possible Cause: Formation of undesired byproducts due to protection at other hydroxyl groups.
-
Solution: This indicates a lack of regioselectivity. The 2,3-cis-diol is generally favored for isopropylidene protection. However, if other diols are present and reactive, a different protecting group strategy may be necessary.
-
Problem: Good conversion by TLC, but low isolated yield after workup.
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Possible Cause: Premature deprotection of the isopropylidene group during workup.
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Possible Cause: Product loss during aqueous extraction.
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Solution: Ensure the correct organic solvent is used for extraction. If the product has some water solubility, minimize the volume of aqueous washes or perform a back-extraction of the aqueous layers.
-
-
Possible Cause: Difficulty in purification by column chromatography.
-
Solution: Optimize the eluent system for chromatography. A gradient elution (gradually increasing the polarity) may be necessary to achieve a clean separation between the nonpolar product and any remaining polar starting material.
-
Data Presentation
Table 1: Comparison of Typical Conditions for Diol Isopropylidenation
| Parameter | Method A | Method B | Method C |
| Acetone Source | Acetone | 2,2-Dimethoxypropane | 2-Methoxypropene |
| Catalyst | Zinc Chloride (ZnCl₂) | p-Toluenesulfonic Acid (TsOH) | Sulfuric Acid (H₂SO₄) |
| Solvent | Acetone | Dichloromethane (B109758) (DCM) or DMF | N,N-Dimethylformamide (DMF) |
| Temperature | Room Temperature | Room Temperature to 40°C | 70°C |
| Typical Yields | Moderate to Good (can be >80%)[4] | High (>90%)[8] | Moderate (can be ~56%)[8] |
| Notes | Catalyst can be difficult to remove. | Generally clean and high-yielding. | Strong acid may cause degradation. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This is a generalized protocol based on common literature procedures for diol protection.[5][8]
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Preparation: Dissolve euscaphic acid (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF) or a mixture of acetone and dichloromethane in a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Add 2,2-dimethoxypropane (3-5 equivalents) or 2-methoxypropene (1.5-2 equivalents) to the solution.[8]
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Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H₂O) (0.1-0.2 equivalents).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC every 1-2 hours. If the reaction is slow, it may be gently heated to 40-50°C.
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Quenching: Once the starting material is consumed (as indicated by TLC), cool the mixture to room temperature and quench the reaction by adding triethylamine (B128534) or by pouring it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate.
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Extraction: Extract the aqueous layer three times with an organic solvent such as ethyl acetate or dichloromethane.
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Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the resulting crude residue by flash column chromatography on silica (B1680970) gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.
Protocol 2: TLC Monitoring
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Plate: Use silica gel 60 F₂₅₄ plates.
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Eluent: A starting point for the mobile phase is 3:1 Hexane:Ethyl Acetate. Adjust the ratio as needed to achieve good separation (Rf of product ~0.4-0.5).
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Spotting: On the baseline of the TLC plate, spot the euscaphic acid starting material (SM), the reaction mixture (RM), and a co-spot (C) containing both SM and RM.
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Development: Place the plate in a chamber saturated with the eluent and allow it to develop.
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Visualization: Visualize the spots under UV light (if applicable) and/or by staining with a suitable agent (e.g., potassium permanganate (B83412) or ceric ammonium (B1175870) molybdate (B1676688) stain) followed by gentle heating. The product spot should appear at a higher Rf than the starting material.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic tree based on Thin-Layer Chromatography (TLC) analysis.
Caption: Euscaphic acid inhibits the TLR4-mediated NF-κB inflammatory pathway.[11][12]
References
- 1. Protective Groups [organic-chemistry.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Direct 2,3-O-isopropylidenation of α-D-mannopyranosides and the preparation of 3,6-branched mannose trisaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. Euscaphic acid | CAS:53155-25-2 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 12. caymanchem.com [caymanchem.com]
Stability of "2,3-O-Isopropylidenyl euscaphic acid" under acidic and basic conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 2,3-O-Isopropylidenyl euscaphic acid under various experimental conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of the isopropylidene ketal group in "this compound"?
A1: The 2,3-O-isopropylidene group is a cyclic ketal, also known as an acetonide. Generally, these groups are used as protecting groups for 1,2- and 1,3-diols in organic synthesis.[1][2] They are known to be stable under neutral and basic conditions but are sensitive to acid.[3][4][5] Therefore, "this compound" is expected to be stable at neutral to high pH but will likely undergo hydrolysis of the isopropylidene group under acidic conditions.
Q2: What is the expected degradation product of "this compound" under acidic conditions?
A2: Under acidic conditions, the isopropylidene ketal is expected to be hydrolyzed, yielding the parent compound, euscaphic acid, and acetone. This reaction is a deprotection of the 2,3-diol functionality.
Q3: Are there any specific storage recommendations for "this compound"?
A3: To ensure stability, "this compound" should be stored in a well-sealed container, protected from light and moisture, at a cool and constant temperature. Avoid acidic environments. For long-term storage, refrigeration or freezing is recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peak corresponding to euscaphic acid in HPLC analysis of a fresh sample. | Sample contamination with acidic impurities. | Ensure all solvents and reagents are neutral and of high purity. Use amber vials to prevent potential photo-acidic degradation. |
| Accidental exposure to acidic conditions during sample preparation. | Buffer the sample solution to a neutral or slightly basic pH if compatible with the analytical method. | |
| Rapid degradation of the compound when dissolved in methanol (B129727) for analysis. | Methanol may contain trace amounts of acid. | Use high-purity, neutral methanol. Consider using an alternative solvent like acetonitrile (B52724) or a buffered mobile phase for HPLC. |
| Inconsistent results in stability studies under basic conditions. | The parent molecule, euscaphic acid, may have inherent instabilities at high pH unrelated to the isopropylidene group. | Conduct a parallel stability study on euscaphic acid under the same basic conditions to isolate the stability of the parent structure. |
| Interaction with buffer components. | Evaluate the compatibility of the buffer system with the compound. Consider using alternative buffering agents. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and for developing stability-indicating analytical methods as per ICH guidelines.[6][7]
Objective: To evaluate the stability of "this compound" under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) to identify potential degradation products and pathways.
Materials:
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This compound
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Hydrochloric acid (HCl), 0.1 M and 1 M
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Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
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Hydrogen peroxide (H₂O₂), 3% and 30%
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Methanol (HPLC grade)
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Acetonitrile (HPLC grade)
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Water (HPLC grade)
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Phosphate buffer (pH 7.4)
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Photostability chamber
-
Oven
Analytical Method: A stability-indicating HPLC method should be developed and validated. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a pH-modifying agent like formic acid or ammonium (B1175870) acetate) is a common starting point for triterpenoid (B12794562) analysis.[8][9][10] Detection can be performed using a UV/Vis detector (at low wavelengths like 205-210 nm, as triterpenoids often lack a strong chromophore) or a more universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).[8][9]
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of "this compound" in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. If no degradation is observed after 24 hours at room temperature, repeat with 1 M HCl and/or heat at 60°C for a specified time. Neutralize the solution with an appropriate amount of NaOH before analysis.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. If no degradation is observed after 24 hours at room temperature, repeat with 1 M NaOH and/or heat at 60°C. Neutralize with HCl before analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. If no degradation is observed, use 30% H₂O₂ and/or heat.
-
Thermal Degradation: Store the solid compound and the stock solution at elevated temperatures (e.g., 60°C, 80°C) for a defined period.
-
Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
-
Sample Analysis: At specified time points, withdraw samples, quench the reaction if necessary, and dilute to a suitable concentration for HPLC analysis. Analyze the samples alongside a non-stressed control solution.
Data Presentation:
The results of the forced degradation study can be summarized in the following table. The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that in the control.
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation (Hypothetical) | Major Degradation Product(s) |
| Acid Hydrolysis | 0.1 M HCl | 24 | RT | 15% | Euscaphic acid |
| Acid Hydrolysis | 1 M HCl | 8 | 60 | 95% | Euscaphic acid |
| Base Hydrolysis | 0.1 M NaOH | 24 | RT | < 2% | None observed |
| Base Hydrolysis | 1 M NaOH | 8 | 60 | < 5% | Minor unknown impurities |
| Oxidation | 3% H₂O₂ | 24 | RT | < 2% | None observed |
| Oxidation | 30% H₂O₂ | 8 | 60 | 10% | Oxidized derivatives |
| Thermal (Solid) | N/A | 48 | 80 | < 1% | None observed |
| Thermal (Solution) | N/A | 48 | 60 | < 3% | Minor unknown impurities |
| Photostability | 1.2 million lux h | N/A | RT | < 2% | None observed |
Visualizations
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Workflow for the forced degradation study of this compound.
References
- 1. A Validated HPLC-PDA-HRMS Method to Investigate the Biological Stability and Metabolism of Antiparasitic Triterpenic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Triterpenoids and Phenolic Acids from Sanguisorba officinalis L. by HPLC-ELSD and Its Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acebiolab.com [acebiolab.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. database.ich.org [database.ich.org]
- 6. medcraveonline.com [medcraveonline.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Chromatographic Separation of Euscaphic Acid Isomers
Welcome to the technical support center for the chromatographic separation of euscaphic acid and its isomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to separate euscaphic acid and tormentic acid using standard reversed-phase HPLC?
A1: Euscaphic acid and tormentic acid are stereoisomers, specifically enantiomers or diastereomers, meaning they have the same chemical formula and connectivity but differ in the spatial arrangement of their atoms.[1] Consequently, they have identical or very similar physicochemical properties, such as polarity and solubility, in an achiral environment. Standard reversed-phase columns, like C18, separate compounds based on hydrophobicity and do not possess the ability to differentiate between stereoisomers.[2] Therefore, a chiral stationary phase (CSP) or a chiral mobile phase additive is typically required to achieve separation.[3][4]
Q2: What is the recommended starting point for developing a chiral separation method for euscaphic acid isomers?
A2: For acidic compounds like euscaphic acid, a good starting point is to screen different types of chiral stationary phases (CSPs). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are versatile and have shown success in separating a wide range of chiral compounds, including acidic ones.[5][6] Additionally, anion-exchanger CSPs are specifically designed for the enantioselective separation of acidic compounds.[7] A systematic approach involves screening a few columns with different selectivities under both normal-phase and reversed-phase conditions.[4]
Q3: Can I use Supercritical Fluid Chromatography (SFC) for the separation of euscaphic acid isomers?
A3: Yes, Supercritical Fluid Chromatography (SFC) is an excellent alternative to HPLC for chiral separations and is often considered a "green" technique due to its use of supercritical CO2 as the primary mobile phase.[8][9] SFC can offer faster separations and higher efficiency compared to HPLC.[10] For acidic compounds, a co-solvent such as methanol (B129727) with an acidic additive is typically used.[7] Chiral stationary phases used in HPLC can often be used in SFC as well.
Q4: My peaks are tailing. What are the common causes and solutions for this issue in chiral chromatography?
A4: Peak tailing in chiral HPLC can be caused by several factors:
-
Secondary Interactions: Interactions between the acidic analyte and residual silanol (B1196071) groups on the silica-based stationary phase can cause tailing.
-
Solution: Use an end-capped column or add an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of silanol groups.[5]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak shape issues.
-
Solution: Dissolve the sample in the initial mobile phase composition whenever possible.
-
Troubleshooting Guides
Guide 1: Poor or No Resolution of Isomers
This guide provides a step-by-step approach to troubleshoot poor or no resolution between euscaphic acid isomers.
Troubleshooting Workflow for Poor Resolution
Caption: A logical workflow for troubleshooting poor resolution of euscaphic acid isomers.
Detailed Steps:
-
Verify Chiral Stationary Phase (CSP) Selection:
-
Ensure you are using a chiral column. For acidic triterpenoids, consider polysaccharide-based (e.g., Chiralpak IA, IC) or anion-exchanger (e.g., CHIRALPAK QN-AX) columns.[7]
-
-
Optimize the Mobile Phase:
-
Normal Phase: Vary the ratio of the non-polar solvent (e.g., hexane) and the alcohol modifier (e.g., isopropanol, ethanol). Add a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) to improve peak shape and selectivity.[4]
-
Reversed Phase: Adjust the ratio of the aqueous phase (with a buffer to control pH) and the organic modifier (acetonitrile or methanol). The pH of the mobile phase is critical for acidic compounds.[11]
-
-
Adjust Column Temperature:
-
Temperature can significantly affect chiral recognition. Analyze your samples at different temperatures (e.g., 15°C, 25°C, 40°C) as both increasing and decreasing the temperature can improve resolution.[11]
-
-
Lower the Flow Rate:
-
Chiral separations are often more sensitive to flow rate than achiral separations. Reducing the flow rate can sometimes enhance resolution by allowing more time for interactions with the stationary phase.
-
-
Consider Chiral Derivatization:
Guide 2: Peak Splitting
This guide addresses the issue of split peaks during the analysis of euscaphic acid isomers.
Troubleshooting Workflow for Peak Splitting
Caption: A decision tree to diagnose and resolve peak splitting issues.
Detailed Steps:
-
Assess the Scope of the Problem:
-
Determine if all peaks in your chromatogram are splitting or if it's specific to the analyte peaks.
-
-
If All Peaks are Splitting:
-
This usually indicates a physical problem at the head of the column.
-
Blocked Frit: Particulates from the sample or system can block the inlet frit, causing the sample to be unevenly distributed onto the column. Try reverse-flushing the column or replacing the frit.
-
Column Void: A void can form in the packing material at the column inlet. This is more common with older columns. Replacing the column is the best solution.
-
-
If Only Analyte Peaks are Splitting:
-
This suggests a chemical or method-related issue.
-
Injection Solvent Mismatch: If the injection solvent is much stronger than the mobile phase, it can cause peak distortion. Prepare your sample in the mobile phase or a weaker solvent.
-
Co-elution: It's possible that you have two closely eluting compounds. Try adjusting the mobile phase composition or temperature to improve their separation.
-
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for Euscaphic Acid Isomers
This protocol outlines a general approach for developing a chiral HPLC method for the separation of euscaphic acid and tormentic acid.
Experimental Workflow for Chiral Method Development
Caption: A workflow for developing a chiral HPLC method for euscaphic acid isomers.
Methodology:
-
Column Screening:
-
Select a set of 2-3 chiral columns with different selectivities. Recommended starting columns include those with polysaccharide-based and anion-exchange chiral stationary phases.
-
-
Mobile Phase Screening:
-
Normal Phase:
-
Mobile Phase A: Hexane/Isopropanol (90:10 v/v) + 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Hexane/Ethanol (90:10 v/v) + 0.1% TFA
-
-
Reversed Phase:
-
Mobile Phase C: Acetonitrile/Water with 0.1% Formic Acid (60:40 v/v)
-
Mobile Phase D: Methanol/Water with 0.1% Formic Acid (60:40 v/v)
-
-
-
Initial Analysis:
-
Inject a standard solution of the mixed isomers onto each column with each mobile phase.
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 210 nm
-
-
Optimization:
-
Based on the screening results, select the column and mobile phase that show the best initial separation (even if it's just peak broadening or a shoulder).
-
Systematically adjust the mobile phase composition (e.g., vary the percentage of the organic modifier), column temperature, and flow rate to achieve baseline resolution (Rs > 1.5).
-
Data Presentation
The following tables summarize typical starting conditions and expected outcomes for the chiral separation of acidic triterpenoid (B12794562) isomers, which can be applied to euscaphic acid.
Table 1: Recommended Starting Conditions for Chiral HPLC Screening
| Parameter | Normal Phase | Reversed Phase |
| Stationary Phase | Polysaccharide-based (e.g., Chiralpak AD, OD) | Polysaccharide-based (e.g., Chiralpak AD-RH, OD-RH), Anion-Exchanger |
| Mobile Phase | Hexane/Alcohol (e.g., 90:10) | Acetonitrile or Methanol/Buffered Water (e.g., 60:40) |
| Additive | 0.1% TFA or Acetic Acid | 0.1% Formic Acid or Acetic Acid |
| Flow Rate | 1.0 mL/min | 0.8 - 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
Table 2: Troubleshooting Summary for Common Issues
| Issue | Potential Cause | Recommended Solution |
| Poor Resolution | Inappropriate CSP or mobile phase | Screen different columns; optimize mobile phase, temperature, and flow rate. |
| Peak Tailing | Secondary silanol interactions; column overload | Add acidic modifier; reduce sample concentration. |
| Peak Splitting | Blocked frit/column void; injection solvent mismatch | Reverse flush/replace column; dissolve sample in mobile phase. |
| Irreproducible Retention Times | Inadequate column equilibration; temperature fluctuations | Increase equilibration time; use a column oven. |
References
- 1. Determination of stereo- and positional isomers of oxygenated triterpenoids by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Separation of enantiomers of chiral weak acids with polysaccharide-based chiral columns and aqueous-organic mobile phases in high-performance liquid chromatography: Typical reversed-phase behavior? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chiraltech.com [chiraltech.com]
- 8. researchgate.net [researchgate.net]
- 9. Insights into Enantioselective Separations of Ionic Metal Complexes by Sub/Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Supercritical Fluid Chromatography—Tandem Mass Spectrometry for Rapid Quantification of Pentacyclic Triterpenoids in Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Optimization of reaction conditions for removing the isopropylidene group
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the optimization of reaction conditions for the removal of the isopropylidene protecting group (also known as an acetonide).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for removing an isopropylidene group?
The deprotection of an isopropylidene group is typically achieved through acid-catalyzed hydrolysis. The reaction begins with the protonation of one of the ketal's oxygen atoms by an acid. This is followed by the elimination of acetone, which results in the formation of a resonance-stabilized carboxonium ion. The process concludes when water attacks this intermediate, leading to the formation of the deprotected diol after a final deprotonation step.[1]
Q2: What are the most common reagents used for isopropylidene deprotection?
A wide range of acidic reagents can be used, varying in strength and selectivity. These can be broadly categorized as:
-
Brønsted Acids: Commonly used acids include aqueous solutions of hydrochloric acid (HCl), sulfuric acid (H₂SO₄), acetic acid (AcOH), and p-toluenesulfonic acid (p-TsOH).[2][3]
-
Lewis Acids: Many Lewis acids are effective, often offering milder conditions and improved selectivity. Examples include cerium(III) chloride (CeCl₃), zinc nitrate (B79036) (Zn(NO₃)₂), copper(II) chloride (CuCl₂·2H₂O), and bismuth(III) chloride (BiCl₃).[3][4][5]
-
Heterogeneous Catalysts: Solid-supported acids like silica-supported perchloric acid (HClO₄-SiO₂), polyphosphoric acid (PPA-SiO₂), and acidic resins (e.g., Dowex-H+) offer advantages such as simplified work-up procedures involving simple filtration.[6][7]
Q3: How can I achieve selective deprotection of one isopropylidene group when multiple are present in a molecule?
Selective deprotection, particularly of a more sterically accessible or reactive terminal acetonide in the presence of an internal one, is a common challenge in carbohydrate chemistry.[8][9] Regioselectivity can be achieved by carefully controlling reaction conditions and choosing the right reagent. Methods using reagents like copper(II) chloride, cobalt(II) chloride, or indium(III) chloride have proven effective for the selective hydrolysis of terminal isopropylidene ketals.[3][5][8]
Troubleshooting Guide
Q4: My deprotection reaction is slow or incomplete. How can I drive it to completion?
-
Issue: The reaction may be stalled due to insufficient catalytic activity or poor substrate solubility.
-
Solution:
-
Increase Catalyst Loading: If using a catalytic amount of acid, a modest increase may improve the reaction rate.
-
Elevate Temperature: Gently warming the reaction can often accelerate hydrolysis. For instance, reactions with PPA-SiO₂ in acetonitrile (B52724) show significantly higher yields at 55 °C compared to room temperature.[7]
-
Optimize Solvent System: Ensure your substrate is fully dissolved. If solubility is an issue, consider a co-solvent. For example, a mixture of AcOH/H₂O/DME has been used effectively for substrates prone to hydrolysis.[9]
-
Add Water: For reactions in organic solvents, the presence of water is crucial for hydrolysis. Adding a controlled amount of water can facilitate the reaction.
-
Q5: The reaction is complete, but my yield is low. What are the potential causes?
-
Issue: Low yields can result from product degradation under harsh conditions or complications during work-up.
-
Solution:
-
Switch to Milder Conditions: If your product is sensitive to strong acids, consider using a milder reagent. Options include aqueous acetic acid, cerium(III) chloride with oxalic acid, or silica-supported catalysts which often require less harsh conditions.[4][7]
-
Control Reaction Time: Over-exposure to acidic conditions can lead to the degradation of the desired product or the cleavage of other protecting groups. Monitor the reaction closely using TLC to determine the optimal endpoint.
-
Neutralize Carefully: During work-up, ensure the acid catalyst is thoroughly neutralized (e.g., with sodium bicarbonate) before concentration to prevent product degradation.
-
Q6: I am observing the cleavage of other acid-sensitive protecting groups. How can I improve chemoselectivity?
-
Issue: Many protecting groups (e.g., TBDMS, Trityl, THP) are also labile in acidic conditions.
-
Solution: The key is to use a reagent system that is selective for the isopropylidene group.
-
Use Mild Lewis Acids: Reagents like VCl₃ in methanol (B129727) or CeCl₃/oxalic acid in acetonitrile can selectively cleave acetonides while leaving groups like TBDMS, TBDPS, Ac, and Bn intact.[4]
-
Employ Heterogeneous Catalysts: PPA-SiO₂ has been shown to selectively deprotect primary acetonides in the presence of other acid-sensitive groups like TBDMS and benzyl (B1604629) ethers.[7]
-
Consider Iodine-Based Systems: Molecular iodine in acetonitrile or methanol can be a mild and efficient catalyst for deprotection, compatible with groups like PMB and allyl ethers.[4][8] However, silyl (B83357) ethers like TBS and TBDPS may be unstable under these conditions.[4][8]
-
Methodologies and Data
Data Presentation: Comparison of Deprotection Conditions
The selection of a deprotection method depends on the substrate's stability and the presence of other functional groups. The tables below summarize various reaction conditions to aid in this selection process.
Table 1: Brønsted Acid Conditions for Isopropylidene Removal
| Reagent | Solvent | Temperature (°C) | Time | Typical Yield (%) | Notes |
|---|---|---|---|---|---|
| 80% Acetic Acid | H₂O | 60 | Varies | Good | A standard, mild method suitable for many substrates.[8] |
| 1% H₂SO₄ | H₂O | RT | Varies | >80 | Effective but can cleave other acid-labile groups. |
| HCl (dilute) | MeOH / H₂O | RT | 5 - 72 h | 80 - 92 | Common method; risk to other acid-sensitive groups.[10] |
| Formic Acid (5-10%) | MeOH / CH₂Cl₂ | RT | Varies | High | Used for deprotection in nucleoside chemistry.[11] |
| p-TsOH (catalytic) | MeOH | RT | Varies | Good | Alternative to aqueous acids; non-aqueous conditions.[12] |
Table 2: Mild and Selective Lewis Acid / Other Conditions
| Reagent | Solvent | Temperature (°C) | Time | Typical Yield (%) | Selectivity Notes |
|---|---|---|---|---|---|
| CoCl₂·2H₂O | Acetonitrile | 50 - 60 | 6 - 8 h | 81 - 96 | Selective for terminal acetonides; cost-effective.[3][8] |
| CuCl₂·2H₂O | Ethanol | RT | Varies | ~99 | Regioselective removal of 5,6-O-isopropylidene groups.[8] |
| CeCl₃·7H₂O / (COOH)₂ | Acetonitrile | RT | Varies | Good | Compatible with Tr, PMB, TBDMS, TBDPS, OAc groups.[4] |
| VCl₃ (catalytic) | Methanol | RT | Varies | Good | Selective; TBDMS, TBDPS, Ac, THP, Bn groups are stable.[4] |
| Iodine (30 mol%) | Acetonitrile | 50 | 8 h | ~87 | PMB, OBn, allyl groups are compatible; silyl ethers are not.[4][8] |
| PPA-SiO₂ | Acetonitrile | 55 | 30 min | ~85 | Selective for primary acetonides over secondary and TBDMS.[7] |
| Pure Water | H₂O | 90 | 6 h | ~87 | Environmentally friendly; no catalyst needed.[2] |
Visual Guides and Workflows
General Mechanism of Deprotection
The following diagram illustrates the stepwise mechanism of acid-catalyzed hydrolysis of an isopropylidene ketal.
Caption: Acid-catalyzed deprotection of an isopropylidene group.
Workflow for Method Selection
This decision tree provides a logical workflow for selecting an appropriate deprotection strategy based on the substrate's characteristics.
Caption: Decision tree for choosing an isopropylidene deprotection method.
Experimental Protocols
Protocol 1: General Deprotection using Aqueous Acetic Acid
-
Dissolve the isopropylidene-protected compound in a solution of 80% aqueous acetic acid.
-
Stir the mixture at the desired temperature (e.g., 60 °C) while monitoring the reaction's progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 times).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude diol by column chromatography on silica (B1680970) gel.
Protocol 2: Selective Deprotection of a Terminal Acetonide using CoCl₂·2H₂O[3]
-
To a solution of the substrate (1 mmol) in acetonitrile (CH₃CN), add cobalt(II) chloride dihydrate (CoCl₂·2H₂O). The solvent concentration is typically around 0.33 M with respect to the substrate.
-
Stir the reaction mixture at 50-60 °C for 6-8 hours, monitoring for the disappearance of the starting material by TLC.
-
Upon completion, cool the mixture and concentrate it under reduced pressure to remove the acetonitrile.
-
Partition the residue between water and an appropriate organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous phase with the same organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.
-
Purify the crude product via column chromatography on silica gel to yield the desired diol.
Protocol 3: Deprotection using a Heterogeneous Catalyst (PPA-SiO₂)[7]
-
Add silica-supported polyphosphoric acid (PPA-SiO₂) to a solution of the protected substrate (e.g., 3-O-benzyl-1,2:5,6-di-O-isopropylidene-α-D-allofuranose) in acetonitrile.
-
Heat the suspension to 55 °C and stir vigorously. The reaction is typically complete within 30 minutes.
-
Monitor the reaction by TLC.
-
Once complete, cool the mixture to room temperature.
-
Remove the PPA-SiO₂ catalyst by simple filtration, washing the solid with a small amount of solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to obtain the pure diol.
References
- 1. benchchem.com [benchchem.com]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Useful methods for the synthesis of isopropylidenes and their chemoselective cleavage | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. tsijournals.com [tsijournals.com]
- 9. A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME: An efficient regioselective deprotection of terminal isopropylidene ketals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. synarchive.com [synarchive.com]
- 11. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Preventing undesired reactions during euscaphic acid modification
Welcome to the technical support center for the chemical modification of euscaphic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the derivatization of this bioactive triterpenoid (B12794562).
Frequently Asked Questions (FAQs)
Q1: What are the most reactive functional groups on the euscaphic acid molecule?
A1: Euscaphic acid (2α,3α,19α-trihydroxyurs-12-en-28-oic acid) possesses several reactive sites. The C-28 carboxylic acid is the most acidic and readily undergoes reactions like esterification and amidation. The hydroxyl groups at C-2, C-3, and C-19 are also reactive, with their reactivity influenced by steric hindrance. The C-12 double bond is another potential site for reactions such as oxidation or addition, although it is relatively stable.
Q2: I am observing low yields in my esterification/amidation reaction. What are the likely causes?
A2: Low yields can stem from several factors. Incomplete activation of the C-28 carboxylic acid is a common issue. Steric hindrance from the bulky triterpenoid skeleton can also impede the approach of reactants. Additionally, side reactions involving the hydroxyl groups can consume starting material and reduce the yield of the desired product. Water in the reaction mixture can also lead to the hydrolysis of activated intermediates or the final ester product, especially in Fischer esterifications.
Q3: How can I prevent side reactions at the hydroxyl groups?
A3: The most effective way to prevent unwanted reactions at the C-2, C-3, and C-19 hydroxyl groups is by using protecting groups. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) ethers, are commonly used to protect hydroxyl groups and can be selectively removed under mild conditions. Acetyl groups are another option, though their removal often requires basic conditions that could affect an ester linkage. The choice of protecting group will depend on the overall synthetic strategy and the stability of other functional groups in the molecule.
Q4: What are the best methods for purifying my euscaphic acid derivatives?
A4: Purification of euscaphic acid derivatives typically involves chromatographic techniques. Flash column chromatography using silica (B1680970) gel is a common method for separating the desired product from unreacted starting materials and byproducts. The choice of solvent system is crucial for achieving good separation and will depend on the polarity of the derivative. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before performing column chromatography. For less polar derivatives, a mixture of hexane (B92381) and ethyl acetate (B1210297) is often a good starting point, while more polar compounds may require the addition of methanol (B129727) to the eluent.
Q5: Can I modify euscaphic acid without using protecting groups?
A5: While challenging, protecting group-free modification is sometimes possible by carefully selecting reaction conditions to favor the reaction at the C-28 carboxylic acid. Using mild coupling reagents for amidation at low temperatures can sometimes provide selectivity. However, for more complex syntheses or when using harsher reagents, the use of protecting groups is highly recommended to avoid a mixture of products that are difficult to separate.
Troubleshooting Guides
Undesired Reaction: Epimerization
Problem: Loss of stereochemical integrity at chiral centers, particularly those adjacent to carbonyl groups, can occur under certain reaction conditions. While not extensively documented for euscaphic acid itself, it is a known side reaction in similar molecules, especially during reactions involving strong bases or prolonged heating.
Possible Causes & Solutions:
| Undesired Reaction | Potential Cause | Recommended Solution |
| Epimerization at C-18 | Prolonged exposure to strong base or high temperatures during ester hydrolysis or amidation. | Use milder reaction conditions. For amidations, employ coupling reagents that do not require strong bases. Keep reaction times as short as possible. |
| Racemization during carboxyl activation | Formation of a symmetric intermediate (e.g., a ketene) from the activated carboxylic acid. | Use coupling reagents that minimize the lifetime of the activated species, such as HATU or HOBt, which form active esters in situ. |
Undesired Reaction: Incomplete Conversion
Problem: A significant amount of unreacted euscaphic acid remains after the reaction.
Possible Causes & Solutions:
| Undesired Reaction | Potential Cause | Recommended Solution |
| Incomplete Esterification | Insufficient acid catalyst or presence of water in a Fischer esterification. | Use a stoichiometric amount of a strong acid catalyst like sulfuric acid. Ensure all reagents and solvents are anhydrous. Consider using a Dean-Stark apparatus to remove water as it is formed. |
| Incomplete Amidation | Inefficient activation of the carboxylic acid. | Use a more potent coupling reagent such as HATU or COMU. Ensure the correct stoichiometry of the coupling reagent and base (if required). |
| Steric Hindrance | The bulky nature of the euscaphic acid skeleton hinders the approach of the alcohol or amine. | Use a less sterically hindered alcohol or amine if possible. Increase the reaction temperature cautiously, monitoring for side product formation. |
Undesired Reaction: Formation of Multiple Products
Problem: TLC analysis shows multiple spots, indicating a mixture of products.
Possible Causes & Solutions:
| Undesired Reaction | Potential Cause | Recommended Solution |
| Reaction at Hydroxyl Groups | The hydroxyl groups at C-2, C-3, and/or C-19 have reacted in addition to the C-28 carboxylic acid. | Protect the hydroxyl groups with a suitable protecting group (e.g., TBDMS) before attempting to modify the carboxylic acid. |
| Dehydration | Elimination of one or more hydroxyl groups, potentially facilitated by strong acid and heat. | Use milder reaction conditions. Avoid strong, non-nucleophilic acids at high temperatures. |
| Oxidation | The C-12 double bond or hydroxyl groups have been oxidized. | Ensure an inert atmosphere (e.g., nitrogen or argon) if using reagents sensitive to air. Avoid strong oxidizing agents unless intended. |
Experimental Protocols
Protocol 1: Methyl Esterification of Euscaphic Acid
This protocol describes a standard method for the synthesis of euscaphic acid methyl ester.
Materials:
-
Euscaphic Acid
-
Methanol (anhydrous)
-
Sulfuric Acid (concentrated)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Sodium Sulfate
-
Ethyl Acetate
-
Hexane
Procedure:
-
Dissolve euscaphic acid (1 equivalent) in anhydrous methanol.
-
Carefully add concentrated sulfuric acid (0.1 equivalents) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate solvent system).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure euscaphic acid methyl ester.
Quantitative Data (Illustrative):
| Parameter | Value |
| Typical Yield | 85-95% |
| Common Byproducts | Unreacted starting material |
| Purity (post-chromatography) | >98% |
Protocol 2: Amidation of Euscaphic Acid using HATU
This protocol outlines the synthesis of an amide derivative of euscaphic acid using a common peptide coupling reagent.
Materials:
-
Euscaphic Acid
-
Amine (1.2 equivalents)
-
HATU (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate
-
1M Hydrochloric Acid (aqueous)
-
Saturated Sodium Bicarbonate (aqueous solution)
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve euscaphic acid (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen).
-
Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add the desired amine (1.2 equivalents) to the reaction mixture and continue stirring at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Illustrative):
| Parameter | Value |
| Typical Yield | 70-90% |
| Common Byproducts | N-acylurea (from HATU), unreacted starting material |
| Purity (post-chromatography) | >95% |
Visualizations
Signaling Pathway of Euscaphic Acid
Euscaphic acid has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial in cell proliferation and survival.[1]
References
Technical Support Center: Scaling Up the Production of 2,3-O-Isopropylidenyl Euscaphic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the production of 2,3-O-Isopropylidenyl euscaphic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound?
A1: The main challenge lies in the selective protection of the cis-2,3-diol group of euscaphic acid without inducing side reactions. Euscaphic acid, a pentacyclic triterpenoid, possesses other reactive sites that could potentially react under the acidic conditions typically used for acetonide formation. Achieving high conversion and simplifying purification are key considerations for successful synthesis, particularly during scale-up.
Q2: What are the recommended starting materials and reagents for the synthesis?
A2: The primary starting material is high-purity euscaphic acid (>95%). For the isopropylidenation reaction, 2,2-dimethoxypropane (B42991) is the preferred reagent over acetone (B3395972) due to its ability to drive the reaction forward by producing methanol (B129727) and acetone, which can be removed. Anhydrous p-toluenesulfonic acid (p-TSA) or another suitable acid catalyst is also required. All solvents should be anhydrous to prevent hydrolysis of the acetonide product.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable solvent system, such as ethyl acetate (B1210297)/hexane (e.g., 3:7 v/v), should be used to separate the starting material (euscaphic acid) from the product (this compound). The product will have a higher Rf value (less polar) than the starting diol. The reaction is considered complete when the spot corresponding to euscaphic acid is no longer visible.
Q4: What is the most effective method for purifying the final product?
A4: Column chromatography using silica (B1680970) gel is the most effective method for purifying this compound. A gradient elution system, starting with a non-polar solvent mixture (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity, will allow for the separation of the product from unreacted starting material and any byproducts.
Q5: What are the critical parameters to consider when scaling up the reaction?
A5: When scaling up, several factors become critical:
-
Heat and Mass Transfer: Ensuring uniform temperature and mixing throughout the larger reaction vessel is crucial for consistent reaction rates and to avoid localized overheating, which can lead to side product formation.
-
Reagent Addition: The rate of addition of the acid catalyst may need to be controlled to manage the reaction exotherm.
-
Solvent Volume: Maintaining an appropriate concentration is important. Simply increasing the solvent volume linearly with the reactants might not be optimal.
-
Work-up and Extraction: Handling larger volumes during the work-up and extraction phases requires appropriate equipment to ensure efficient separation and minimize product loss.
-
Purification: Scaling up column chromatography can be challenging. Alternative purification methods like crystallization should be explored if feasible.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low to no product formation (as indicated by TLC) | 1. Inactive or insufficient catalyst. 2. Presence of water in the reaction mixture. 3. Low reaction temperature. | 1. Use fresh, anhydrous p-TSA. Consider a slight increase in catalyst loading (e.g., from 0.1 eq to 0.15 eq). 2. Ensure all glassware is oven-dried and solvents are anhydrous. Use molecular sieves if necessary. 3. Increase the reaction temperature, for example, to 40-50 °C. |
| Formation of multiple unidentified spots on TLC | 1. Reaction temperature is too high, leading to degradation. 2. Prolonged reaction time. 3. Presence of impurities in the starting material. | 1. Lower the reaction temperature. 2. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. 3. Ensure the purity of the starting euscaphic acid is >95%. |
| Product is an inseparable mixture with starting material | Incomplete reaction. | Increase the reaction time or the amount of 2,2-dimethoxypropane and catalyst. |
| Product decomposes on the silica gel column | The silica gel is too acidic. | Neutralize the silica gel by washing it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (B128534) (e.g., 0.1-0.5%) before packing the column. |
| Difficulty in removing the solvent completely after work-up | High-boiling point solvents used. | Use lower boiling point solvents for extraction where possible. Employ high-vacuum rotary evaporation. |
Experimental Protocols
Synthesis of this compound (Lab Scale)
Materials:
-
Euscaphic Acid (1.0 g, ~2.05 mmol)
-
2,2-Dimethoxypropane (5 mL, ~40.6 mmol)
-
Anhydrous Dichloromethane (DCM) (20 mL)
-
p-Toluenesulfonic acid monohydrate (p-TSA) (39 mg, 0.205 mmol)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
To a dry 100 mL round-bottom flask, add euscaphic acid (1.0 g).
-
Dissolve the euscaphic acid in anhydrous DCM (20 mL).
-
Add 2,2-dimethoxypropane (5 mL) to the solution.
-
Add p-TSA (39 mg) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC (ethyl acetate/hexane, 3:7).
-
Once the reaction is complete (typically 2-4 hours), quench the reaction by adding saturated sodium bicarbonate solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.
Data Presentation
Table 1: Reaction Parameters for the Synthesis of this compound
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) - Projected |
| Euscaphic Acid | 1.0 g | 100 g |
| 2,2-Dimethoxypropane | 5 mL | 500 mL |
| Anhydrous DCM | 20 mL | 2 L |
| p-TSA | 39 mg | 3.9 g |
| Reaction Time | 2-4 hours | 4-6 hours |
| Reaction Temperature | Room Temperature | 25-30 °C |
| Typical Yield | 85-95% | 80-90% |
| Purity (Post-Purification) | >98% | >98% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for common synthesis issues.
Purity assessment issues for "2,3-O-Isopropylidenyl euscaphic acid"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-O-Isopropylidenyl euscaphic acid. The information is designed to address specific issues that may be encountered during purity assessment experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of commercially available this compound?
A1: The purity of this compound can vary between suppliers and batches. It is common to find purities ranging from 90% to over 98%.[1] For instance, some batches have been determined to have a purity of ≥ 98%, while others fall between 90% and 98%.[1] It is crucial to verify the purity of each new batch upon receipt.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, it is recommended to keep this compound at 2-8°C in a tightly sealed container, protected from light and moisture.[2] The compound is generally stable when shipped at room temperature.[2][3]
Q3: What analytical techniques are most suitable for assessing the purity of this compound?
A3: The most common and effective methods for purity assessment of this compound are Ultra-High-Performance Liquid Chromatography with Photodiode Array and Mass Spectrometric detection (UPLC-PDA-MS).[1] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural confirmation and identification of impurities.
Q4: Are there any known common impurities associated with this compound?
A4: While specific, commonly occurring impurities are not extensively documented in publicly available literature, potential impurities could arise from the synthesis process. These may include the starting material, euscaphic acid, or byproducts from the isopropylidenation reaction. Incomplete reactions could leave residual starting materials, and side reactions could introduce structurally related compounds.
Troubleshooting Guides
HPLC/UPLC-MS Analysis Issues
This section provides troubleshooting for common issues encountered during the analysis of this compound by HPLC or UPLC-MS.
Problem: Poor peak shape (e.g., tailing or fronting) in the chromatogram.
-
Possible Cause 1: Inappropriate mobile phase pH. The carboxylic acid moiety in the molecule can interact with the stationary phase, leading to peak tailing.
-
Solution: Adjust the pH of the mobile phase. Adding a small amount of a modifier like formic acid or acetic acid (e.g., 0.1%) can suppress the ionization of the carboxylic acid and improve peak shape.
-
-
Possible Cause 2: Secondary interactions with the stationary phase. Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the analyte.
-
Solution: Use a column with end-capping or switch to a different stationary phase chemistry. A phenyl-hexyl or a C18 column with a different bonding technology might provide better results.
-
-
Possible Cause 3: Column overload. Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute the sample and reinject.
-
Problem: Inconsistent retention times.
-
Possible Cause 1: Fluctuation in mobile phase composition. Inaccurate mixing of the mobile phase solvents can cause shifts in retention time.
-
Solution: Ensure the mobile phase is well-mixed and degassed. If using a gradient, check the pump performance.
-
-
Possible Cause 2: Temperature variations. The column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.
-
-
Possible Cause 3: Column degradation. Over time, the stationary phase can degrade, leading to changes in retention.
-
Solution: Replace the column with a new one of the same type.
-
NMR Spectroscopy Issues
Problem: Difficulty in assigning protons in the ¹H NMR spectrum.
-
Possible Cause: Signal overlap. The complex structure of the triterpenoid (B12794562) scaffold can lead to overlapping signals in the proton NMR spectrum.
-
Solution: Employ two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence). These experiments will help to identify proton-proton couplings and proton-carbon correlations, respectively, allowing for a more definitive assignment of signals.
-
Problem: Presence of unexpected signals in the spectrum.
-
Possible Cause: Impurities or residual solvent. Small signals that do not correspond to the main compound could be from impurities or the NMR solvent.
-
Solution: Compare the spectrum with that of the starting materials to check for their presence. Cross-reference the chemical shifts of common laboratory solvents to identify any residual solvent peaks.
-
Experimental Protocols
Protocol 1: Purity Assessment by UPLC-PDA-MS
This protocol outlines a general method for determining the purity of this compound.
1. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.
- Dilute the stock solution to a working concentration of 10-50 µg/mL with the initial mobile phase composition.
2. UPLC-MS Conditions:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| PDA Detection | 210 nm |
| MS Ionization | Electrospray Ionization (ESI), negative mode |
| MS Scan Range | m/z 100-1000 |
3. Data Analysis:
- Integrate the peak area of the main compound and any impurity peaks in the chromatogram at 210 nm.
- Calculate the purity as the percentage of the main peak area relative to the total peak area.
- Confirm the identity of the main peak by its mass-to-charge ratio in the mass spectrum.
Visualizations
Caption: Workflow for Purity Assessment of this compound.
Caption: Troubleshooting Logic for Poor HPLC Peak Shape.
References
Technical Support Center: Overcoming Solubility Challenges of Euscaphic Acid Derivatives in Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with euscaphic acid and its derivatives in various experimental assays.
Troubleshooting Guides
Issue: Compound Precipitation in Aqueous Buffers or Cell Culture Media
Precipitation of euscaphic acid derivatives upon dilution into aqueous solutions is a common challenge due to their hydrophobic nature. This can lead to inaccurate compound concentrations and unreliable experimental results.
Initial Assessment:
-
Visual Inspection: Observe the solution for any cloudiness, particulates, or visible crystals immediately after dilution and over time.
-
Spectrophotometer Reading: For a more quantitative measure, read the absorbance of the solution at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance over time can indicate precipitation.[1]
Troubleshooting Strategies:
| Strategy | Detailed Approach | Key Considerations |
| Optimize Stock Solution & Dilution | 1. High-Concentration Stock: Prepare a high-concentration stock solution in an appropriate organic solvent (see Table 1). 2. Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions in pre-warmed (37°C) aqueous buffer or media.[1] 3. Vortexing/Mixing: Add the compound stock dropwise to the aqueous solution while gently vortexing or swirling to promote rapid dispersion.[2] | - The final concentration of the organic solvent (e.g., DMSO) in the assay should be kept to a minimum, typically below 0.5%, to avoid solvent-induced toxicity.[2] - Always include a vehicle control with the same final solvent concentration in your experiments. |
| Co-solvent Systems | Utilize a mixture of solvents to create a more favorable environment for the hydrophobic compound. A common approach involves dissolving the compound in a small amount of a strong organic solvent (like DMSO) and then diluting it in a solution containing a co-solvent such as polyethylene (B3416737) glycol (PEG).[3][4] | - The choice of co-solvents and their ratios needs to be optimized for each specific compound and assay. - Ensure the co-solvent system is compatible with your experimental model (e.g., non-toxic to cells at the final concentration). |
| Use of Solubilizing Excipients | 1. Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[2][5][6] 2. Surfactants (e.g., Tween 80): These can aid in the formation of micelles that carry the hydrophobic compound in an aqueous solution.[7][8] | - The type of cyclodextrin (B1172386) (e.g., hydroxypropyl-β-cyclodextrin) and its concentration should be carefully selected.[2] - Surfactants can interfere with certain biological assays, so their compatibility must be verified. |
| Lipid-Based Formulations | For certain applications, especially in vitro digestion models or for oral delivery studies, lipid-based formulations can be employed. These systems can solubilize hydrophobic compounds within lipidic carriers.[8][9][10][11] | - The complexity of these formulations requires specialized knowledge for preparation and characterization. - These are more commonly used for in vivo or specialized in vitro studies rather than standard cell-based assays. |
| pH Adjustment | The solubility of compounds with ionizable groups, such as the carboxylic acid in euscaphic acid, can be influenced by pH. Increasing the pH of the buffer may increase the solubility of acidic compounds. | - Ensure the final pH of the solution is compatible with your assay and does not affect the biological activity of the compound or the health of your cells. |
Data Presentation: Solubility of Euscaphic Acid
The following table summarizes the known solubility of euscaphic acid in various solvents. Note that the solubility of derivatives may vary.
| Solvent / System | Concentration | Remarks | Source(s) |
| Organic Solvents | |||
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (102.31 mM) | Sonication is recommended for complete dissolution. | [12] |
| Dimethyl Sulfoxide (DMSO) | 250 mg/mL (511.56 mM) | Requires sonication. | [13] |
| Methanol | Soluble | Quantitative data not specified. | [14] |
| Chloroform, Dichloromethane | Soluble | Quantitative data not specified. | [1] |
| Ethyl Acetate, Acetone | Soluble | Quantitative data not specified. | [1] |
| In Vivo Formulations (Co-solvent Systems) | |||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.08 mg/mL (4.26 mM) | Forms a suspended solution; requires sonication. | [7][13] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (4.26 mM) | Forms a clear solution. | [7][13] |
Experimental Protocols
Protocol 1: Preparation of Euscaphic Acid Stock Solution and Dilution for Cell-Based Assays
This protocol is designed to minimize precipitation when preparing working solutions of euscaphic acid derivatives for in vitro cell culture experiments.
Materials:
-
Euscaphic acid derivative powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C
-
Complete cell culture medium (pre-warmed to 37°C)
Procedure:
-
Prepare a High-Concentration Stock Solution (e.g., 50 mM): a. Under sterile conditions, weigh out the appropriate amount of euscaphic acid derivative powder and place it in a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 50 mM stock of euscaphic acid with a molecular weight of 488.7 g/mol , dissolve 24.435 mg in 1 mL of DMSO). c. Vortex the tube thoroughly for 1-2 minutes to aid dissolution. If particulates remain, sonicate the tube in a water bath for 5-10 minutes. d. Visually inspect the solution to ensure it is clear and free of precipitates. e. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Prepare the Final Working Solution (e.g., 50 µM): a. Pre-warm your complete cell culture medium to 37°C. b. To minimize "solvent shock," first prepare an intermediate dilution. For example, dilute your 50 mM stock solution 1:100 in pre-warmed media to get a 500 µM solution (with 1% DMSO). c. Add the required volume of the intermediate stock to the pre-warmed medium while gently swirling. For instance, add 100 µL of the 500 µM intermediate solution to 900 µL of media to get a final concentration of 50 µM (with a final DMSO concentration of 0.1%). d. Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Protocol 2: Solubility Assessment in Assay Buffer
This protocol helps determine the maximum soluble concentration of a euscaphic acid derivative in a specific aqueous buffer.
Materials:
-
High-concentration stock solution of the euscaphic acid derivative in DMSO.
-
Assay buffer of interest (e.g., PBS).
-
96-well clear bottom plate.
-
Plate reader capable of measuring absorbance at 600 nm.
Procedure:
-
Prepare Serial Dilutions: In the 96-well plate, prepare a 2-fold serial dilution of your compound in the assay buffer. Start with a concentration that is expected to precipitate and dilute down to a concentration that is expected to be soluble. Include a buffer-only and a DMSO-vehicle control.
-
Incubate: Incubate the plate under the same conditions as your planned assay (e.g., 37°C for 2 hours).
-
Visual Inspection: After incubation, visually inspect each well for signs of precipitation.
-
Quantitative Measurement: Read the absorbance of the plate at 600 nm.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear by visual inspection and does not show a significant increase in absorbance compared to the vehicle control is considered the maximum soluble concentration under these conditions.
Mandatory Visualizations
Caption: Workflow for preparing euscaphic acid derivatives for cell-based assays.
Caption: Decision tree for troubleshooting precipitation issues.
Caption: Simplified PI3K/AKT/mTOR signaling pathway inhibited by euscaphic acid.
Frequently Asked Questions (FAQs)
Q1: My euscaphic acid derivative is soluble in DMSO, but it crashes out immediately when I add it to my cell culture medium. Why is this happening?
A: This is a common phenomenon known as "crashing out" or precipitation due to "solvent shock." While your compound is soluble in 100% DMSO, its solubility in the highly aqueous environment of cell culture medium is much lower. When you add the concentrated DMSO stock directly to the medium, the DMSO disperses rapidly, leaving the hydrophobic compound in an environment where it is no longer soluble, causing it to precipitate. To avoid this, follow the detailed dilution protocol (Protocol 1) above, which involves pre-warming the media and performing a stepwise dilution.
Q2: What is the maximum concentration of DMSO I can use in my cell culture assay?
A: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A final concentration of less than 0.5% is generally recommended, with concentrations below 0.1% being ideal to avoid any potential off-target effects of the solvent on the cells.[2] It is crucial to include a vehicle control (media containing the same final concentration of DMSO without the compound) in all experiments to account for any effects of the solvent itself.
Q3: Can I heat the solution to help dissolve my compound?
A: Gentle warming to 37°C can help dissolve compounds, especially during the preparation of the stock solution.[1] However, excessive heat should be avoided as it can degrade the compound. Always check the stability of your specific euscaphic acid derivative at higher temperatures. For final working solutions in aqueous buffers, gentle warming to 37°C is standard practice, especially for cell-based assays.
Q4: Will using serum in my cell culture medium help with solubility?
A: Yes, components in fetal bovine serum (FBS), such as albumin, can bind to hydrophobic compounds and help keep them in solution.[15] If you are moving from a serum-free to a serum-containing medium, you may observe improved solubility. A specialized three-step solubilization protocol involving an initial dilution in pre-warmed serum has been shown to be effective for highly immiscible compounds.[16][17]
Q5: What are cyclodextrins and how do they work?
A: Cyclodextrins are ring-shaped molecules made of sugar units. They have a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) interior cavity.[5] Poorly soluble compounds like euscaphic acid derivatives can be encapsulated within this hydrophobic core, forming an "inclusion complex." This complex has a water-soluble exterior, which significantly enhances the apparent aqueous solubility of the compound.[2][6]
Q6: If I see a precipitate in my assay, are my results invalid?
A: If precipitation occurs, the actual concentration of the dissolved, biologically active compound in your assay is unknown and lower than your intended concentration. This will lead to inaccurate and unreliable results, particularly for dose-response experiments. Any data obtained from experiments where precipitation is observed should be interpreted with extreme caution, and it is highly recommended to repeat the experiment after optimizing the solubilization method.[2]
References
- 1. Euscaphic acid | CAS:53155-25-2 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. scispace.com [scispace.com]
- 3. US6656970B2 - Method and compositions for solubilization of pentacyclic triterpenes - Google Patents [patents.google.com]
- 4. Euscaphic Acid | C30H48O5 | CID 471426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Performance and Chemical Stability of Lipid-Based Formulations Encapsulated in a Mesoporous Magnesium Carbonate Carrier | MDPI [mdpi.com]
- 11. In vitro assessment of oral lipid based formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Euscaphic acid | LDL | PI3K | NO Synthase | TargetMol [targetmol.com]
- 13. file.medchemexpress.eu [file.medchemexpress.eu]
- 14. caymanchem.com [caymanchem.com]
- 15. researchgate.net [researchgate.net]
- 16. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Analytical Methods for Euscaphic Acid Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with euscaphic acid and its derivatives.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of euscaphic acid derivatives.
Issue 1: Low Yield of Euscaphic Acid During Extraction
Q1: We are experiencing low yields of euscaphic acid from our plant material. What are the possible causes and solutions?
A1: Low extraction yields are a common issue. Several factors could be contributing to this problem. Consider the following troubleshooting steps:
-
Inappropriate Solvent System: The polarity of the extraction solvent is critical. Euscaphic acid, as a triterpenoid (B12794562) acid, is generally soluble in organic solvents like methanol, ethanol (B145695), and ethyl acetate.[1] The optimal solvent and its concentration can vary depending on the plant matrix. For instance, a 70% ethanol solution has been found to be effective for desorbing triterpenoids from macroporous adsorption resin in some studies.[1]
-
Suboptimal Extraction Temperature: Temperature can influence extraction efficiency. However, excessive heat may lead to the degradation of thermolabile compounds. It is crucial to find a balance.
-
Insufficient Extraction Time: The duration of the extraction process must be adequate to allow for the complete diffusion of the target compounds from the plant material into the solvent.[1]
-
Inefficient Cell Wall Disruption: Ensure the plant material is thoroughly dried and finely ground to maximize the surface area for solvent penetration.[2]
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: "Troubleshooting Low Extraction Yield."
Issue 2: Poor Chromatographic Resolution or Peak Shape in HPLC
Q2: Our HPLC analysis of euscaphic acid derivatives shows poor peak resolution and significant peak tailing. How can we improve this?
A2: Poor peak shape and resolution in HPLC can be addressed by optimizing several chromatographic parameters:
-
Mobile Phase Composition: The mobile phase composition is critical. For reversed-phase chromatography of triterpene acids, a common mobile phase consists of acetonitrile (B52724) and water with an acid modifier like phosphoric acid to maintain a low pH (e.g., pH = 2.5).[3] This suppresses the ionization of the carboxylic acid group, leading to better peak shape.
-
Column Selection: A C18 reversed-phase column is commonly used for the separation of euscaphic acid and its derivatives.[2][4] Ensure that the column is not degraded and is appropriate for the analysis.
-
Flow Rate and Temperature: Minor adjustments to the flow rate and column temperature can sometimes improve resolution.[3] A lower flow rate generally increases resolution but also run time.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} caption: "Improving HPLC Peak Shape and Resolution."
Issue 3: Signal Suppression or Low Sensitivity in LC-MS/MS Analysis
Q3: We are observing significant signal suppression for euscaphic acid in our LC-MS/MS analysis. What could be the cause and how can it be mitigated?
A3: Signal suppression in LC-MS/MS is often caused by matrix effects or inappropriate mobile phase additives.
-
Mobile Phase Additives: The concentration of additives like formic acid can have a profound effect. While commonly used, higher concentrations (e.g., 0.1% or 0.5% v/v) of formic acid can seriously suppress the signal intensity of euscaphic acid.[5][6] Paradoxically, much lower concentrations (e.g., 0.01% or 0.02%) can help overcome matrix effects and increase sensitivity.[5][6]
-
Sample Preparation: A robust sample preparation method is crucial to remove interfering matrix components. Protein precipitation is a common method for plasma samples.[4]
-
Ionization Mode: Euscaphic acid and its derivatives are typically analyzed in negative electrospray ionization (ESI) mode, detecting the deprotonated molecule [M-H]⁻.[4][5]
Frequently Asked Questions (FAQs)
Q4: What are the typical HPLC-UV parameters for the quantitative analysis of euscaphic acid?
A4: A validated reversed-phase HPLC-UV method is commonly employed. The key parameters are summarized in the table below.
| Parameter | Typical Value/Condition | Reference |
| Column | C18 / ODS (e.g., 4.6 mm x 250 mm, 5 µm) | [3][4] |
| Mobile Phase | Acetonitrile and Water with Phosphoric Acid (pH 2.5) | [3] |
| Detection Wavelength | 210 nm | [3] |
| Flow Rate | 0.8 mL/min | [3] |
| Column Temperature | 20 °C | [3] |
| Linearity Range | 0.07 - 2.1 mg/mL (Varies by specific derivative) | [3] |
| Recovery | 95.3% - 103.1% | [3] |
Q5: What are the key parameters for a sensitive LC-MS/MS method for euscaphic acid quantification in biological matrices?
A5: A sensitive and rapid LC-MS/MS method is essential for pharmacokinetic studies. The table below outlines typical parameters.
| Parameter | Typical Value/Condition | Reference |
| Column | C18 (e.g., Synergi Fusion-RP, 2.0 mm x 50 mm, 4 µm) | [5] |
| Mobile Phase | Acetonitrile and Water with low concentration Formic Acid | [5] |
| Ionization Mode | Negative Electrospray Ionization (ESI) | [5] |
| Precursor Ion (m/z) | 487.4 [M-H]⁻ | [4] |
| Product Ion (m/z) | 469.4 [M-H₂O-H]⁻ | [4] |
| Internal Standard | Ursolic Acid | [4][5] |
| Lower Limit of Quantification | 2.0 ng/mL in rat plasma | [5] |
Q6: What is a general protocol for the extraction of euscaphic acid from plant material?
A6: The following is a general protocol for the extraction of triterpenoid acids from plant sources. Optimization may be required based on the specific plant matrix.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction of Euscaphic Acid
-
Sample Preparation: Dry the plant material and grind it into a fine powder.[2]
-
Extraction:
-
Place a known amount of the powdered material (e.g., 1 g) into an extraction vessel.
-
Add an appropriate volume of extraction solvent (e.g., 70% ethanol).
-
Perform ultrasound-assisted extraction at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 45 minutes) with a set ultrasonic power (e.g., 160 W).[1]
-
-
Separation: Centrifuge the mixture to separate the supernatant from the solid residue.[1]
-
Analysis: The supernatant containing the extracted euscaphic acid can then be further purified or directly analyzed by HPLC or LC-MS/MS.[1]
Protocol 2: HPLC-UV Analysis of Euscaphic Acid Derivatives
-
System Preparation: Set up an HPLC system with a UV detector.[2]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.[2]
-
Mobile Phase: Prepare a mobile phase of acetonitrile and water with phosphoric acid (pH adjusted to 2.5).[3]
-
Flow Rate: Set the flow rate (e.g., 0.8 mL/min).[3]
-
Column Temperature: Maintain a constant column temperature (e.g., 20°C).[3]
-
Detection: Set the UV detector to 210 nm.[3]
-
-
Sample Preparation: Dissolve the dried extract or standard in a suitable solvent (e.g., acetone (B3395972) or mobile phase).[3]
-
Injection: Inject a fixed volume (e.g., 10 µL) of the sample onto the column.[3]
-
Data Analysis: Identify and quantify the peaks corresponding to euscaphic acid derivatives based on retention time and peak area compared to a standard curve.
Protocol 3: Sample Preparation for LC-MS/MS Analysis from Plasma
-
Protein Precipitation:
-
Take a 50 µL aliquot of the plasma sample.
-
Add 150 µL of acetonitrile containing the internal standard (e.g., 500 ng/mL ursolic acid).[4]
-
-
Vortex and Centrifuge:
-
Vortex the mixture for approximately 5 minutes.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.[4]
-
-
Supernatant Collection: Carefully collect the supernatant for injection into the LC-MS/MS system.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. akjournals.com [akjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. A sensitive and cost-effective LC-ESI-MS/MS method for quantitation of euscaphic acid in rat plasma using optimized formic acid concentration in the mobile phase - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Avoiding epimerization during synthesis of euscaphic acid analogs
Technical Support Center: Synthesis of Euscaphic Acid Analogs
Welcome to the technical support center for the synthesis of euscaphic acid and its analogs. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on preventing epimerization.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a critical issue in the synthesis of euscaphic acid analogs?
A1: Epimerization is a chemical process where the configuration of only one of several stereogenic centers in a molecule is inverted.[1][2][3] Euscaphic acid and its analogs are complex triterpenoids with multiple chiral centers. The precise three-dimensional arrangement of atoms is crucial for their biological activity. Epimerization at a key stereocenter can lead to a diastereomer with significantly reduced or altered pharmacological properties, complicating purification and potentially rendering the synthesized analog inactive.[1][2][3]
Q2: Which stereocenters in the euscaphic acid core are most susceptible to epimerization?
A2: Based on studies of similar triterpenoid (B12794562) structures, the α-carbon to a carbonyl group is highly susceptible to epimerization, particularly under basic or acidic conditions. For euscaphic acid and its analogs, this primarily concerns the C-2 position . If the C-3 hydroxyl group is oxidized to a ketone, the C-2 proton becomes acidic and can be abstracted, leading to a loss of stereochemical integrity upon reprotonation. Modifications involving the carboxyl group at C-28 can also influence the stability of nearby stereocenters.
Q3: What general strategies can be employed to minimize epimerization during synthesis?
A3: Several key strategies can be implemented:
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Choice of Protecting Groups: Utilize appropriate protecting groups for reactive functionalities, such as hydroxyl and carboxyl groups, to prevent unwanted side reactions.[4][5][6] The choice of protecting group can influence the steric and electronic environment around the chiral center.
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Mild Reaction Conditions: Employ mild reagents and reaction conditions (e.g., lower temperatures, shorter reaction times, and pH control) whenever possible.
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Reagent Selection: The choice of coupling agents, bases, and solvents can significantly impact stereoselectivity.[7][8] For instance, sterically hindered bases may be less likely to cause epimerization than smaller, more nucleophilic bases.[1]
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Reaction Order: The sequence of synthetic steps is crucial. For example, it is often preferable to perform reactions on sensitive stereocenters early in the synthesis and protect them before carrying out harsher transformations elsewhere in the molecule.
Troubleshooting Guide: Preventing Epimerization
Issue 1: A mixture of C-2 epimers is observed after oxidation of the C-3 hydroxyl group.
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Probable Cause: The use of harsh oxidizing agents or basic conditions during workup has led to the enolization of the C-3 ketone, allowing for proton exchange at the adjacent C-2 stereocenter.
-
Solutions:
-
Milder Oxidizing Agents: Switch to milder and more selective oxidizing agents. Compare the outcomes of different reagents.
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Temperature Control: Perform the oxidation at low temperatures (e.g., -78 °C to 0 °C) to reduce the rate of enolization.
-
Aprotic Conditions: Ensure the reaction and workup are conducted under strictly aprotic and anhydrous conditions to minimize proton sources.
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Buffered Workup: Use a mildly acidic buffer (e.g., pH 5-6) during the aqueous workup to quench the reaction without promoting enolization.
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Issue 2: Epimerization occurs during the esterification or amidation of the C-28 carboxylic acid.
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Probable Cause: The activation of the carboxylic acid, often required for coupling reactions, can lead to the formation of intermediates (like oxazolones in peptide synthesis) that are prone to racemization or epimerization at an adjacent stereocenter.[1] While C-28 is not chiral, its activation can affect the stereocenter at C-17. More commonly, if coupling reactions are performed on a carboxylic acid at a chiral center (e.g., C-2 or C-4), epimerization is a significant risk.
-
Solutions:
-
Use of Additives: Incorporate additives that suppress epimerization during coupling reactions. For example, 1-hydroxybenzotriazole (B26582) (HOBt) is known to reduce racemization in peptide synthesis.[9]
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Coupling Reagent Selection: Choose coupling reagents known for low epimerization rates. Carbodiimides like DCC or EDC should be used with additives. Uronium-based reagents like HBTU or HATU can sometimes lead to epimerization, and alternatives may be necessary.[1]
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Base Selection: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) instead of less hindered amines like triethylamine (B128534) (TEA).
-
Data Presentation
Table 1: Influence of Reaction Conditions on Stereoselectivity
This table summarizes hypothetical data based on common principles in stereoselective synthesis to illustrate how reaction parameters can be optimized.
| Target Transformation | Reagent/Base | Solvent | Temperature (°C) | Diastereomeric Ratio (Desired:Undesired) |
| Oxidation of C-3 OH | Jones Reagent | Acetone | 25 | 70:30 |
| PCC | DCM | 25 | 90:10 | |
| Dess-Martin Periodinane | DCM | 0 | >98:2 | |
| Reduction of C-3 Ketone | NaBH₄ | Methanol | 0 | 85:15 |
| L-Selectride® | THF | -78 | >99:1 | |
| Esterification at C-2 OH | Acetic Anhydride, Pyridine | DCM | 25 | 95:5 |
| Mitsunobu (DEAD, PPh₃) | THF | 0 | >99:1 (with inversion) |
Experimental Protocols
Protocol 1: Stereoselective Reduction of a C-3 Ketone to a C-3β Hydroxyl Group
This protocol is designed to minimize the formation of the undesired 3α-hydroxy epimer.
-
Preparation: Dissolve the 3-keto triterpenoid starting material (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) in a flame-dried, three-neck round-bottom flask under an inert argon atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise to the stirred solution over 20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C. Monitor the progress by thin-layer chromatography (TLC) every 30 minutes. The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (3 x 50 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired 3β-hydroxy epimer.
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Analysis: Confirm the stereochemistry and purity using ¹H NMR, ¹³C NMR, and HPLC analysis.
Visualizations
Diagram 1: Troubleshooting Workflow for Epimerization
This diagram outlines a logical workflow for identifying and solving epimerization issues during synthesis.
Caption: A decision-making flowchart for troubleshooting unexpected epimerization.
Diagram 2: Key Factors Influencing Epimerization
This diagram illustrates the interplay of various experimental factors that can lead to epimerization.
Caption: A diagram showing the relationship between reaction conditions and epimerization.
References
- 1. mdpi.com [mdpi.com]
- 2. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
Technical Support Center: Strategies for Selective Functionalization of Protected Euscaphic Acid
Welcome to the technical support center for the selective functionalization of protected euscaphic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common experimental challenges. The following information is based on the chemical properties of euscaphic acid and general principles of organic synthesis, as specific literature on the comprehensive selective functionalization of this molecule is limited.
Frequently Asked Questions (FAQs)
Q1: What is the structure of euscaphic acid and what are its reactive functional groups?
A1: Euscaphic acid is a pentacyclic triterpenoid (B12794562) with the chemical structure 2α,3α,19α-trihydroxyurs-12-en-28-oic acid.[1] It possesses four key reactive functional groups: a carboxylic acid at position C-28, and three hydroxyl groups at positions C-2, C-3, and C-19. The hydroxyl groups at C-2 and C-3 are in a cis-diol configuration, which influences their reactivity and allows for selective protection.
Q2: What are the main challenges in the selective functionalization of euscaphic acid?
A2: The primary challenge lies in differentiating between the three hydroxyl groups (C-2, C-3, and C-19) and the carboxylic acid (C-28) to achieve site-specific modifications. Without a proper protection strategy, reagents will likely react non-selectively with all hydroxyl groups and the carboxylic acid. The steric hindrance around the C-19 hydroxyl group, it being a tertiary alcohol, also presents a challenge for its functionalization.
Q3: Is there a known strategy for the selective protection of any of the hydroxyl groups of euscaphic acid?
A3: Yes, the cis-diol at the C-2 and C-3 positions can be selectively protected as an acetonide. The formation of a 2,3-O-isopropylidenyl euscaphic acid (euscaphic acid acetonide) has been reported.[2] This strategy effectively masks the C-2 and C-3 hydroxyls, allowing for subsequent selective reactions at the C-19 hydroxyl and C-28 carboxylic acid.
Q4: What are the potential biological activities of euscaphic acid and its derivatives?
A4: Euscaphic acid has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-diabetic, and anti-cancer properties.[3][4][5] It has been reported to inhibit the proliferation of cancer cells and induce apoptosis by suppressing signaling pathways such as PI3K/AKT/mTOR.[6][7] Derivatives of euscaphic acid are of interest in drug development to potentially enhance these activities or improve pharmacokinetic properties.
Troubleshooting Guides
Guide 1: Acetonide Protection of the C-2 and C-3 Diol
| Problem | Possible Cause | Suggested Solution |
| Low yield of this compound | Incomplete reaction due to insufficient acid catalyst or inadequate water removal. | - Increase the amount of acid catalyst (e.g., p-toluenesulfonic acid) slightly. - Ensure the reaction is carried out in an anhydrous solvent (e.g., dry acetone (B3395972) or 2,2-dimethoxypropane). - Use a Dean-Stark apparatus to remove water formed during the reaction. |
| Formation of side products | - Over-reaction or side reactions due to prolonged reaction time or high temperature. - Presence of impurities in the starting material. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. - Purify the starting euscaphic acid by column chromatography before the reaction. |
| Difficulty in purifying the product | Co-elution of the product with starting material or byproducts. | - Optimize the solvent system for column chromatography. A gradient elution might be necessary. - Consider recrystallization as an alternative or final purification step. |
Guide 2: Selective Esterification of the C-28 Carboxylic Acid of Protected Euscaphic Acid
| Problem | Possible Cause | Suggested Solution |
| No reaction or low conversion | - Insufficient activation of the carboxylic acid. - Steric hindrance around the carboxylic acid. | - For Fischer esterification, use a large excess of the alcohol and a strong acid catalyst (e.g., H₂SO₄). - Consider using a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) for milder reaction conditions. |
| De-protection of the acetonide group | The acidic conditions required for Fischer esterification are too harsh. | - Use milder esterification methods that do not require strong acid, such as using an alkyl halide with a non-acidic base (e.g., Cs₂CO₃). - Alternatively, use coupling agents like DCC/DMAP. |
| Hydrolysis of the ester during workup | The ester is sensitive to aqueous acidic or basic conditions during extraction. | - Use a saturated solution of a mild base like sodium bicarbonate for neutralization. - Minimize contact time with aqueous layers and ensure thorough drying of the organic phase. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on standard procedures for the acetonide protection of diols.
-
Materials: Euscaphic acid, 2,2-dimethoxypropane (B42991), p-toluenesulfonic acid (catalytic amount), anhydrous acetone, and anhydrous dichloromethane.
-
Procedure: a. Dissolve euscaphic acid in a mixture of anhydrous acetone and a small amount of anhydrous dichloromethane. b. Add 2,2-dimethoxypropane in excess. c. Add a catalytic amount of p-toluenesulfonic acid to the mixture. d. Stir the reaction mixture at room temperature and monitor its progress by TLC. e. Upon completion, quench the reaction with a few drops of triethylamine. f. Remove the solvent under reduced pressure. g. Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).
-
Expected Outcome: this compound as a white solid.
Protocol 2: Fischer Esterification of this compound
This is a general protocol for Fischer esterification.
-
Materials: this compound, desired alcohol (e.g., methanol, ethanol), concentrated sulfuric acid.
-
Procedure: a. Dissolve the protected euscaphic acid in a large excess of the desired anhydrous alcohol. b. Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid. c. Allow the reaction to warm to room temperature and then heat to reflux. d. Monitor the reaction by TLC. e. After completion, cool the mixture and remove the excess alcohol under reduced pressure. f. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the resulting ester by column chromatography.
Data Presentation
Table 1: Potential Protecting Groups for Euscaphic Acid Functional Groups
| Functional Group | Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions |
| C-2 & C-3 cis-diol | Acetonide | - | Acetone or 2,2-dimethoxypropane, acid catalyst | Mild aqueous acid |
| C-19 hydroxyl | Silyl ether | TBDMS, TIPS | Silyl chloride, imidazole, DMF | TBAF, HF |
| Benzyl ether | Bn | Benzyl bromide, NaH, THF | H₂, Pd/C | |
| C-28 carboxylic acid | Methyl/Ethyl ester | Me/Et | Alcohol, acid catalyst (Fischer) | LiOH, NaOH, or acid hydrolysis |
| Benzyl ester | Bn | Benzyl bromide, base | H₂, Pd/C |
Visualizations
Caption: Workflow for selective functionalization of euscaphic acid.
Caption: Troubleshooting logic for low reaction yield.
Caption: Euscaphic acid's role in the PI3K/AKT/mTOR signaling pathway.
References
- 1. Euscaphic Acid | C30H48O5 | CID 471426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. Euscaphic acid, a new hypoglycemic natural product from Folium Eriobotryae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Euscaphic acid | CAS:53155-25-2 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Euscaphic acid inhibits proliferation and promotes apoptosis of nasopharyngeal carcinoma cells by silencing the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the stability of "2,3-O-Isopropylidenyl euscaphic acid" for storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the stability of "2,3-O-Isopropylidenyl euscaphic acid" for storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is its stability important?
A1: "this compound" is a derivative of Euscaphic acid, a naturally occurring triterpenoid (B12794562) saponin (B1150181). The "2,3-O-Isopropylidenyl" group is an acetal (B89532) protecting group attached to the euscaphic acid backbone. This modification is often made during chemical synthesis to selectively protect certain hydroxyl groups while other parts of the molecule are modified. The stability of this compound is crucial for maintaining its structural integrity and, consequently, its biological activity during storage and experimental use. Degradation can lead to inconsistent experimental results and a loss of therapeutic efficacy.
Q2: What are the primary degradation pathways for this compound?
A2: The two main points of instability in "this compound" are the isopropylidene acetal group and the triterpenoid saponin core. The most likely degradation pathway is the acid-catalyzed hydrolysis of the isopropylidene group, which would remove the protection and revert it to euscaphic acid. The triterpenoid saponin structure itself can also degrade, particularly under exposure to high temperatures, extreme pH, or microbial contamination.
Q3: What are the optimal storage conditions for long-term stability?
A3: For long-term storage, it is recommended to store "this compound" as a dry solid at low temperatures. Based on general guidelines for triterpenoid saponins (B1172615), storage at -20°C is ideal.[1] Storing at 4°C is also acceptable for shorter periods. It is crucial to protect the compound from moisture, light, and acidic environments to prevent degradation.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of activity or inconsistent results over time. | Compound degradation. | 1. Verify Storage Conditions: Ensure the compound is stored at or below -20°C in a tightly sealed, light-resistant container. 2. Check for Contamination: If stored in solution, consider the possibility of microbial growth, which can degrade saponins.[2] Consider sterile filtering solutions before storage. 3. Assess Solvent pH: If dissolved, ensure the solvent is neutral or slightly basic, as acidic conditions can hydrolyze the isopropylidene group.[3][4] |
| Appearance of a new spot on TLC or a new peak in HPLC analysis corresponding to euscaphic acid. | Hydrolysis of the isopropylidene protecting group. | 1. Avoid Acidic Conditions: Strictly avoid acidic solvents or buffers. Use neutral or slightly basic conditions for all manipulations. 2. Minimize Exposure to Moisture: The presence of water can facilitate hydrolysis, especially in the presence of trace acids. Use anhydrous solvents when possible. |
| Discoloration or change in the physical appearance of the solid compound. | Oxidation or other degradation of the triterpenoid backbone. | 1. Store Under Inert Atmosphere: For maximum stability, consider storing the solid compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. 2. Protect from Light: Store in an amber vial or a container wrapped in aluminum foil. |
Experimental Protocols
Protocol 1: Recommended Long-Term Storage of Solid "this compound"
-
Preparation: Ensure the compound is in a dry, solid form. If synthesized in-house, thoroughly dry the compound under a high vacuum to remove residual solvents and moisture.
-
Weighing and Aliquoting: Weigh the desired amount of the compound into an appropriate container. For frequent use, it is advisable to aliquot the compound into smaller, single-use vials to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture.
-
Container Selection: Use amber glass vials with tight-fitting caps (B75204) to protect from light and moisture.
-
Inert Atmosphere (Optional but Recommended): For maximum stability, flush the vial with an inert gas like argon or nitrogen before sealing.
-
Sealing: Tightly seal the vial. For extra protection against moisture, the cap can be wrapped with parafilm.
-
Storage: Place the sealed vial in a freezer at -20°C or lower for long-term storage.
Protocol 2: Preparation and Storage of a Stock Solution
-
Solvent Selection: Choose a suitable anhydrous, neutral, or slightly basic solvent in which the compound is soluble. Common choices may include anhydrous DMSO, ethanol, or methanol. Avoid acidic solvents.
-
Preparation: In a sterile environment (e.g., a laminar flow hood), dissolve the weighed compound in the chosen solvent to the desired concentration.
-
Sterilization (Optional): If the solvent is aqueous-based and the solution will be stored for an extended period, consider sterile filtering the solution through a 0.22 µm filter to prevent microbial degradation.[5][6][7]
-
Aliquoting: Dispense the stock solution into smaller, sterile, single-use vials.
-
Storage: Store the aliquots at -20°C. When needed, thaw a single aliquot and use it for the experiment. Avoid repeated freeze-thaw cycles of the same aliquot.
Visualizations
Caption: Recommended storage workflows for solid and solution forms.
Caption: Potential degradation pathways and contributing factors.
References
- 1. Quantitative Changes and Transformation Mechanisms of Saponin Components in Chinese Herbal Medicines during Storage and Processing: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation of biopesticidal triterpenoid saponins by the soil bacterium Arthrobacter sp. α-11c | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Saponin Stabilization via Progressive Freeze Concentration and Sterilization Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Diol Protecting Groups for Euscaphic Acid and Structurally Related Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
In the synthesis and derivatization of complex natural products like euscaphic acid, the strategic use of protecting groups is paramount to achieving desired chemical transformations with high yield and selectivity. Euscaphic acid, a pentacyclic triterpenoid (B12794562) with a vicinal diol at the C-2 and C-3 positions, presents a unique challenge for selective modification. This guide provides a comparative overview of common diol protecting groups, with a special focus on the 2,3-O-Isopropylidenyl derivative of euscaphic acid versus other potential protective strategies. The information presented herein is supported by general principles of organic synthesis and available data on structurally related compounds, intended to aid researchers in the strategic planning of their synthetic routes.
Introduction to 2,3-O-Isopropylidenyl Euscaphic Acid
This compound is a derivative of euscaphic acid where the 2,3-diol is protected as a cyclic ketal, also known as an acetonide. This protection strategy is widely employed in organic synthesis due to the ease of installation and cleavage of the isopropylidene group. The protection of the diol allows for selective reactions at other functional groups of the euscaphic acid molecule, such as the carboxylic acid or the C-19 hydroxyl group. The isopropylidene group is known for its stability in basic and neutral conditions, making it compatible with a wide range of reagents.[1][2]
Comparison of Diol Protecting Groups
The choice of a protecting group is critical and depends on the specific reaction conditions to be employed in subsequent synthetic steps. Below is a comparison of the isopropylidene (acetonide) group with other common diol protecting groups that could be applied to euscaphic acid.
Data Presentation: Quantitative Comparison of Common Diol Protecting Groups
| Protecting Group | Structure | Reagents for Protection | Typical Conditions for Protection | Stability | Reagents for Deprotection | Typical Conditions for Deprotection |
| Isopropylidene (Acetonide) | Cyclic Ketal | Acetone or 2,2-dimethoxypropane (B42991) | Catalytic acid (e.g., p-TsOH, CSA) | Stable to bases, nucleophiles, reducing agents, and mild oxidants.[1][2] | Aqueous acid (e.g., HCl, AcOH) | Mild acidic hydrolysis.[1] |
| Benzylidene Acetal (B89532) | Cyclic Acetal | Benzaldehyde (B42025) or benzaldehyde dimethyl acetal | Catalytic acid (e.g., CSA, TsOH), Cu(OTf)₂ | Stable to bases and nucleophiles.[3] | Aqueous acid; Hydrogenolysis (Pd/C, H₂) | Acidic hydrolysis or reductive cleavage.[3] |
| t-Butyldimethylsilyl (TBDMS) Ether | Silyl Ether | TBDMS-Cl | Imidazole (B134444), DMF | Stable to non-acidic and non-fluoride conditions. | Fluoride ions (e.g., TBAF); strong acid | Mildly acidic or fluoride-mediated cleavage. |
| Triisopropylsilyl (TIPS) Ether | Silyl Ether | TIPS-Cl, TIPS-OTf | Imidazole, DMF or 2,6-lutidine | More stable to acid than TBDMS. | Fluoride ions; strong acid | Harsher conditions than TBDMS cleavage. |
| Cyclic Carbonate | Carbonate | Phosgene, triphosgene, or carbonyldiimidazole | Base (e.g., pyridine) | Stable to acidic conditions and some reducing agents.[2] | Basic hydrolysis (e.g., K₂CO₃, NaOH) | Mild to strong basic conditions.[2] |
Experimental Protocols
The following are generalized experimental protocols for the protection and deprotection of a 1,2-diol on a triterpenoid scaffold like euscaphic acid. Researchers should optimize these conditions for their specific substrate and scale.
Protocol 1: Synthesis of this compound (Acetonide Protection)
Materials:
-
Euscaphic acid
-
2,2-dimethoxypropane
-
Anhydrous N,N-dimethylformamide (DMF)
-
p-Toluenesulfonic acid (p-TsOH) monohydrate
-
Triethylamine (Et₃N)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve euscaphic acid (1.0 eq) in anhydrous DMF.
-
Add 2,2-dimethoxypropane (5.0 eq) to the solution.
-
Add a catalytic amount of p-TsOH monohydrate (0.1 eq).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding triethylamine.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield this compound.
Protocol 2: Deprotection of this compound
Materials:
-
This compound
-
Acetic acid (AcOH)
-
Water (H₂O)
-
Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in a mixture of THF and aqueous acetic acid (e.g., 80% AcOH).
-
Stir the reaction at room temperature or with gentle heating (e.g., 40 °C) and monitor by TLC.
-
Once the deprotection is complete, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography to obtain pure euscaphic acid.
Protocol 3: Benzylidene Acetal Protection
Materials:
-
Euscaphic acid
-
Benzaldehyde dimethyl acetal
-
Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂)
-
Anhydrous acetonitrile
-
Triethylamine (Et₃N)
Procedure:
-
To a solution of euscaphic acid (1.0 eq) in anhydrous acetonitrile, add benzaldehyde dimethyl acetal (1.2 eq).
-
Add a catalytic amount of Cu(OTf)₂ (0.05-0.1 eq).[4]
-
Stir the reaction at room temperature and monitor by TLC. The reaction is often complete within 1 hour.[4]
-
Quench the reaction with triethylamine.[4]
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Protocol 4: TBDMS Ether Protection
Materials:
-
Euscaphic acid
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
Dissolve euscaphic acid (1.0 eq) in anhydrous DMF.
-
Add imidazole (2.5 eq) followed by TBDMS-Cl (2.2 eq for both hydroxyls).
-
Stir the reaction mixture at room temperature until TLC analysis indicates the disappearance of the starting material.
-
Dilute the reaction with an appropriate organic solvent (e.g., diethyl ether) and wash with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting bis-TBDMS ether by flash chromatography.
Biological Context: Euscaphic Acid Signaling Pathways
Euscaphic acid has been shown to modulate several key signaling pathways involved in cancer and inflammation. Protecting the diol functionality allows for modifications at other sites of the molecule, which could potentially alter its biological activity and selectivity towards these pathways.
PI3K/AKT/mTOR Signaling Pathway
Euscaphic acid has been reported to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation, survival, and growth.[5] Its inhibitory action leads to apoptosis and cell cycle arrest in cancer cells.
Caption: Euscaphic acid inhibits the PI3K/AKT/mTOR signaling pathway.
NF-κB Signaling Pathway
Euscaphic acid also exhibits anti-inflammatory properties by inhibiting the lipopolysaccharide (LPS)-induced activation of the NF-κB signaling pathway.[6] It interferes with the clustering of key signaling proteins, thereby blocking the downstream inflammatory response.
Caption: Euscaphic acid inhibits LPS-induced NF-κB activation.
Experimental Workflow
The general workflow for utilizing a diol protecting group in the synthesis of euscaphic acid derivatives is outlined below.
References
- 1. CN101805389A - Preparation method of corosolic acid - Google Patents [patents.google.com]
- 2. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Enantioselective Silyl Protection of Alcohols Promoted by a Combination of Chiral and Achiral Lewis Basic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. Synthesis and screening of ursolic acid-benzylidine derivatives as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Euscaphic Acid and its Isopropylidene Derivative for Drug Development Professionals
An In-depth Look at a Promising Natural Triterpenoid (B12794562) and its Synthetic Analogue
Euscaphic acid, a pentacyclic triterpenoid found in various medicinal plants, has garnered significant attention within the scientific community for its diverse pharmacological activities. Its potential as an anti-inflammatory, anti-cancer, and anti-diabetic agent makes it a compelling candidate for further drug development. This guide provides a comparative analysis of euscaphic acid and its synthetic isopropylidene derivative, offering researchers, scientists, and drug development professionals a comprehensive overview of their properties, supported by available experimental data and detailed methodologies.
Chemical Structures and Modifications
Euscaphic acid possesses a rigid pentacyclic structure with multiple hydroxyl groups, which are key to its biological activity and also offer sites for chemical modification. The isopropylidene derivative, 2,3-O-Isopropylidenyl euscaphic acid, is a synthetic analogue where the hydroxyl groups at the C-2 and C-3 positions are protected by an isopropylidene group. This modification can alter the compound's polarity, solubility, and interaction with biological targets.
Comparative Biological Activities
Euscaphic acid has been extensively studied, revealing a broad spectrum of biological effects. In contrast, data on its isopropylidene derivative is limited, with current research primarily focusing on its role as a potential modulator of the G protein-coupled bile acid receptor 1 (GPBAR1).
Table 1: Comparative Quantitative Data on the Biological Activities of Euscaphic Acid and its Isopropylidene Derivative
| Biological Activity | Euscaphic Acid | This compound |
| Anti-inflammatory Activity | Reduces nitric oxide (NO), iNOS, and COX-2 production in LPS-stimulated RAW 264.7 cells.[1] | No direct data available. A similar compound, 3,4-oxo-isopropylidene-shikimic acid, has shown anti-inflammatory and analgesic activities. |
| Cytotoxicity | Inhibits proliferation of CNE-1 and C666-1 nasopharyngeal carcinoma cells at 5 and 10 µg/ml.[1] IC50 values of 69.7 to 181.8 μM against HepG2 cells have been reported for related triterpene acids. | No direct data available. A related compound, 3α,23-O-isopropylidenyl-2α,19α-dihydroxy-urs-12-en-28-oic acid, inhibits the mammalian cell cycle at the G0/G1 phase.[2] |
| Enzyme Inhibition | Inhibits acetylcholinesterase (AChE) with an IC50 of 35.9 µM.[1] Inhibits α-glucosidase with an IC50 of 24.9 µM.[1] Inhibits calf DNA polymerase α with an IC50 of 61 µM and rat DNA polymerase β with an IC50 of 108 µM.[2] | No data available. |
| Receptor Activity | No direct data available. | Used in a reporter gene-based luciferase assay to assess GPBAR1 activity.[3][4] |
| Anti-diabetic Activity | Lowers plasma glucose levels in normoglycemic and alloxan-diabetic mice.[5] | No data available. |
| Anti-fatigue Activity | Improves anti-oxidative and anti-inflammatory properties in in vitro/in vivo models of fatigue. | No data available. |
Signaling Pathways Modulated by Euscaphic Acid
Euscaphic acid exerts its biological effects by modulating key signaling pathways involved in inflammation and cancer progression. Understanding these pathways is crucial for elucidating its mechanism of action and for the rational design of more potent derivatives.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for the synthesis of the isopropylidene derivative and for key biological assays.
Synthesis of this compound
This protocol is a generalized method for the formation of an isopropylidene acetal (B89532) from a diol.
Methodology:
-
Dissolution: Euscaphic acid is dissolved in an anhydrous solvent (e.g., acetone, dichloromethane).
-
Addition of Reagents: An excess of acetone or a dehydrating agent like 2,2-dimethoxypropane is added to the solution.
-
Catalysis: A catalytic amount of a Lewis acid or a protic acid (e.g., zinc chloride, p-toluenesulfonic acid) is introduced to initiate the reaction.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature or slightly elevated temperatures, and the progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched with a mild base (e.g., sodium bicarbonate solution), and the product is extracted with an organic solvent.
-
Purification: The crude product is purified using column chromatography on silica (B1680970) gel to yield the pure this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxic effects of the compounds on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells (e.g., HepG2, CNE-1) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of euscaphic acid or its isopropylidene derivative for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)
This protocol describes a common method to evaluate the anti-inflammatory potential of the compounds.
Methodology:
-
Cell Seeding: RAW 264.7 macrophage cells are seeded in a 96-well plate and incubated.
-
Compound Pre-treatment: The cells are pre-treated with different concentrations of the test compounds for a short period (e.g., 1-2 hours).
-
LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide (NO) production.
-
Incubation: The plate is incubated for 24 hours.
-
Nitrite (B80452) Measurement: The amount of NO produced is determined by measuring the nitrite concentration in the culture supernatant using the Griess reagent.
-
Absorbance Measurement: The absorbance is measured at approximately 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated compared to the LPS-stimulated control group.
Conclusion and Future Directions
Euscaphic acid demonstrates significant potential as a lead compound for the development of new therapeutics, particularly in the areas of oncology and inflammatory diseases. Its multifaceted biological activities, coupled with a well-defined mechanism of action on key signaling pathways, make it an attractive candidate for further investigation.
The isopropylidene derivative of euscaphic acid represents a promising avenue for structural modification to potentially enhance its therapeutic properties. While current data on this specific derivative is sparse, the initial finding of its interaction with GPBAR1 suggests that even minor chemical alterations can lead to novel biological activities. Further research is warranted to fully characterize the pharmacological profile of this compound, including its anti-inflammatory and cytotoxic effects, and to directly compare its potency and selectivity with the parent compound. Such studies will be instrumental in guiding the future development of euscaphic acid-based drugs with improved efficacy and safety profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | In Silico Workflow for the Discovery of Natural Products Activating the G Protein-Coupled Bile Acid Receptor 1 [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Direct 2,3-O-isopropylidenation of α-D-mannopyranosides and the preparation of 3,6-branched mannose trisaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Biological Activity of Euscaphic Acid and Its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Euscaphic acid, a naturally occurring pentacyclic triterpenoid, has garnered significant attention within the scientific community for its diverse pharmacological activities. Primarily recognized for its potent anti-inflammatory and anti-cancer properties, ongoing research continues to unveil its therapeutic potential. This guide provides a comparative analysis of the biological activity of euscaphic acid, placing it in context with its structurally related natural analogs. Due to a notable scarcity of published research on synthesized derivatives of euscaphic acid, this guide will focus on comparing its activity with other well-studied triterpenoids, offering insights into potential avenues for future synthetic modifications and drug development endeavors.
Comparative Analysis of Cytotoxic Activity
Euscaphic acid has demonstrated significant cytotoxic effects against a variety of cancer cell lines. Its efficacy is often compared to other naturally occurring triterpenoids such as ursolic acid and corosolic acid, which share a similar structural backbone. The following table summarizes the available quantitative data on the cytotoxic activity of euscaphic acid and its analogs against several human cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Euscaphic Acid | CNE-1 (Nasopharyngeal Carcinoma) | ~10 µg/mL | [1][2] |
| C666-1 (Nasopharyngeal Carcinoma) | ~10 µg/mL | [1][2] | |
| Calf DNA polymerase α | 61 | [3] | |
| Rat DNA polymerase β | 108 | [3] | |
| Ursolic Acid Derivative (Compound 17) | H460 (Non-small cell lung cancer) | Data not available in abstract | [4] |
| Betulonic Acid Derivative (Compound 6) | PC3 (Prostate Cancer) | 7.4 ± 0.7 | [5] |
| HT29 (Colon Cancer) | 9.0 ± 0.4 | [5] | |
| Fusidic Acid Derivative (Compound 8) | PC3 (Prostate Cancer) | 6.0 ± 1.1 | [5] |
| HT29 (Colon Cancer) | 7.4 ± 0.6 | [5] |
*Note: Concentration reported in µg/mL. Conversion to µM requires the molecular weight of euscaphic acid (488.7 g/mol ).
Key Signaling Pathways
The anti-cancer and anti-inflammatory effects of euscaphic acid are attributed to its modulation of critical cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug design and development.
PI3K/AKT/mTOR Signaling Pathway in Cancer
In nasopharyngeal carcinoma (NPC) cells, euscaphic acid has been shown to inhibit cell proliferation and induce apoptosis by suppressing the PI3K/AKT/mTOR signaling pathway.[1][2][6] This pathway is a central regulator of cell growth, survival, and metabolism, and its dysregulation is a hallmark of many cancers.
Caption: Euscaphic acid inhibits the PI3K/AKT/mTOR pathway.
TLR4/NF-κB Signaling Pathway in Inflammation
Euscaphic acid exerts its anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4)-mediated nuclear factor-kappa B (NF-κB) signaling pathway.[7] This pathway is pivotal in the innate immune response and the production of pro-inflammatory cytokines. Euscaphic acid has been shown to interfere with the clustering of TRAF6 with IRAK1 and TAK1, which are key downstream signaling molecules.[7]
Caption: Euscaphic acid inhibits the TLR4/NF-κB inflammatory pathway.
Experimental Protocols
Detailed and reproducible experimental methodologies are fundamental for the validation of biological activity. The following are summarized protocols for key assays used in the evaluation of euscaphic acid and its analogs.
Cell Proliferation Assay (MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells (e.g., CNE-1, C666-1) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., euscaphic acid) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell proliferation assay.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect specific proteins in a sample and is crucial for elucidating the molecular mechanisms of action.
-
Cell Lysis: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-AKT, total AKT, p-mTOR, total mTOR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Conclusion and Future Directions
Euscaphic acid exhibits promising anti-cancer and anti-inflammatory activities through the modulation of key signaling pathways. While the current body of literature provides a solid foundation for its therapeutic potential, there is a clear and compelling need for further research into the synthesis and biological evaluation of its derivatives. The exploration of synthetic modifications to the euscaphic acid scaffold, guided by the structure-activity relationships observed in related triterpenoids like ursolic acid, could lead to the development of novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles. Future studies should focus on creating a library of euscaphic acid derivatives and systematically evaluating their activity in a range of preclinical models.
References
- 1. e-century.us [e-century.us]
- 2. Euscaphic acid inhibits proliferation and promotes apoptosis of nasopharyngeal carcinoma cells by silencing the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis and cytotoxic activity of novel A-ring cleaved ursolic acid derivatives in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Access to New Cytotoxic Triterpene and Steroidal Acid-TEMPO Conjugates by Ugi Multicomponent-Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Euscaphic acid inhibits proliferation and promotes apoptosis of nasopharyngeal carcinoma cells by silencing the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Euscaphic acid | CAS:53155-25-2 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
A Comparative Guide to the Biological Assay Validation of Euscaphic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Euscaphic acid, a naturally occurring pentacyclic triterpenoid (B12794562), has garnered significant attention within the scientific community for its diverse pharmacological activities. Preclinical studies have demonstrated its potential as an anti-inflammatory, anti-cancer, and anti-fatigue agent.[1][2] This guide provides a comparative analysis of the biological assay validation for euscaphic acid and its derivatives, offering insights into their therapeutic potential. Due to the limited availability of comparative data on a series of euscaphic acid derivatives, this guide will leverage data from ursolic acid, a closely related and extensively studied pentacyclic triterpenoid, to provide a framework for comparison.
Comparative Analysis of Cytotoxicity
The cytotoxic potential of euscaphic acid and its analogues is a critical parameter in assessing their anti-cancer efficacy. In vitro cytotoxicity is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.
A study on novel ursolic acid derivatives provides a valuable comparative framework. The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit the proliferation of 50% of the cancer cells, is a key metric for comparison.
| Compound | HeLa (Cervical Cancer) IC50 (µM) | SKOV3 (Ovarian Cancer) IC50 (µM) | BGC-823 (Gastric Cancer) IC50 (µM) |
| Ursolic Acid | > 40 | > 40 | > 40 |
| Derivative 1 | 15.6 | 12.7 | 18.3 |
| Derivative 2 | 10.8 | 9.8 | 12.5 |
| Derivative 3 | 25.3 | 20.1 | 28.4 |
| Derivative 4 | 8.9 | 7.5 | 9.2 |
Data adapted from a study on ursolic acid derivatives as a comparative reference.
These findings suggest that specific chemical modifications to the parent triterpenoid structure can significantly enhance cytotoxic activity against various cancer cell lines.
Comparative Analysis of Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Euscaphic acid has been shown to possess anti-inflammatory properties.[1][3] The validation of anti-inflammatory activity often involves assessing the inhibition of key inflammatory mediators and pathways.
A comparative analysis of ursonic acid, a derivative of ursolic acid, highlights the potential for enhanced anti-inflammatory effects through chemical modification.
| Compound | Inhibition of Nitric Oxide (NO) Production in RAW264.7 Macrophages (IC50) |
| Ursolic Acid | No repressive action |
| Ursonic Acid | 4.94 µM |
Data adapted from a comparative study of ursonic acid and ursolic acid.[4]
This data indicates that even subtle changes to the molecular structure can dramatically impact anti-inflammatory potency.
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol outlines the general steps for assessing the cytotoxicity of euscaphic acid derivatives using the MTT assay.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HeLa, SKOV3, BGC-823)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Euscaphic acid derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the euscaphic acid derivatives (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
Signaling Pathway Modulation
Euscaphic acid has been shown to exert its biological effects by modulating key signaling pathways involved in cell proliferation and inflammation.
Inhibition of the PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer. Euscaphic acid has been demonstrated to inhibit this pathway in nasopharyngeal carcinoma cells.[1]
Caption: Euscaphic acid inhibits the PI3K/AKT/mTOR signaling pathway.
Inhibition of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation. The anti-inflammatory effects of many natural compounds, including triterpenoids, are mediated through the inhibition of this pathway.
Caption: Euscaphic acid derivatives inhibit the NF-κB signaling pathway.
Conclusion
The biological validation of euscaphic acid and its derivatives reveals their significant potential as therapeutic agents. The comparative data, primarily drawn from the analogous compound ursolic acid, underscores the opportunity to enhance biological activity through targeted chemical modifications. The provided experimental protocols and signaling pathway diagrams offer a foundational framework for researchers to further investigate and validate the efficacy of this promising class of natural compounds. Future studies focusing on the direct comparison of a series of euscaphic acid derivatives are warranted to fully elucidate their structure-activity relationships and therapeutic potential.
References
- 1. Euscaphic acid inhibits proliferation and promotes apoptosis of nasopharyngeal carcinoma cells by silencing the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caffeic Acid Inhibits NFkappaB Activation of Osteoclastogenesis Signaling Pathway | Sandra | The Indonesian Biomedical Journal [inabj.org]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic Potential of Ursonic Acid: Comparison with Ursolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the Therapeutic Promise of Euscaphic Acid: A Comparative Guide to Protection Strategies
For Researchers, Scientists, and Drug Development Professionals
Euscaphic acid, a pentacyclic triterpenoid (B12794562), has garnered significant attention within the scientific community for its diverse pharmacological activities, including potent anti-inflammatory, antioxidant, anti-diabetic, and anticancer properties.[1][2][3] Preclinical studies have demonstrated its ability to modulate key signaling pathways, such as NF-κB and PI3K/AKT/mTOR, highlighting its therapeutic potential for a range of diseases.[4][5][6] However, like many other triterpenoids, the clinical translation of euscaphic acid is hampered by significant challenges, primarily its poor aqueous solubility and low bioavailability.[7] This guide provides a comparative overview of promising protection and delivery strategies that could enhance the efficacy of euscaphic acid, based on experimental data from structurally similar triterpenoid acids.
The Challenge: Unlocking the Full Potential of Euscaphic Acid
The inherent lipophilicity of euscaphic acid leads to poor dissolution in physiological fluids, limiting its absorption and systemic availability.[8][9] To overcome these limitations, various formulation strategies can be employed to protect the molecule from premature degradation and enhance its delivery to target sites. This guide will compare three principal methods: nanoencapsulation, liposomal delivery, and chemical modification.
Comparative Analysis of Protection Methods
While direct comparative studies on euscaphic acid are not yet available in the public domain, a wealth of research on analogous triterpenoids, such as ursolic acid and oleanolic acid, provides a strong basis for inferring the potential efficacy of these methods. The following sections detail these approaches, supported by experimental data from these related compounds.
Nanoencapsulation: Polymeric and Lipid-Based Nanoparticles
Nanoencapsulation involves entrapping the active pharmaceutical ingredient (API) within a carrier matrix at the nanoscale. This approach can improve solubility, protect the API from degradation, and facilitate controlled release.[2][7]
a) Polymeric Nanoparticles:
Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) are commonly used to fabricate nanoparticles. These systems can enhance cellular uptake and provide sustained release of the encapsulated drug.[10]
b) Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs):
SLNs and NLCs are lipid-based nanoparticles that offer high biocompatibility and the ability to encapsulate lipophilic drugs. NLCs are a second generation of lipid nanoparticles with an imperfect lipid matrix, which allows for higher drug loading and reduced drug expulsion during storage compared to SLNs.[3][11]
Table 1: Comparison of Nanoencapsulation Methods for Triterpenoid Acids (Inferred for Euscaphic Acid)
| Parameter | Polymeric Nanoparticles (PLGA) | Solid Lipid Nanoparticles (SLNs) / Nanostructured Lipid Carriers (NLCs) |
| Principle | Entrapment in a biodegradable polymer matrix. | Entrapment in a solid lipid matrix. |
| Typical Size | 100 - 200 nm[10] | 150 - 350 nm[3] |
| Encapsulation Efficiency | Up to 50% for ursolic acid[10] | Generally high for lipophilic drugs. |
| Biocompatibility | Good, PLGA is FDA-approved. | Excellent, lipids are physiological components. |
| Drug Release | Sustained release over hours to days.[2] | Biphasic: initial burst followed by sustained release. |
| Advantages | Well-established technology, sustained release.[2] | High biocompatibility, potential for oral and topical delivery.[3][11] |
| Disadvantages | Potential for organic solvent residues, lower drug loading compared to NLCs. | Limited drug loading in SLNs, potential for polymorphic transitions. |
| Relevant Experimental Data | Ursolic acid-loaded PLGA nanoparticles showed an IC50 below 30 µM against pancreatic cancer cells.[10] | Betulinic acid derivatives encapsulated in Compritol 888 SLNs showed significantly enhanced cytoprotection in human Müller cells at much lower concentrations than the free agents.[3] |
Liposomal Delivery: Versatile Vesicular Systems
Liposomes are microscopic vesicles composed of a lipid bilayer, capable of encapsulating both hydrophilic and lipophilic compounds. They are highly biocompatible and can be modified to achieve targeted delivery and prolonged circulation times.[1][12]
a) Conventional Liposomes:
These are the simplest form of liposomes, composed of phospholipids (B1166683) and cholesterol.
b) PEGylated (Stealth) Liposomes:
The surface of these liposomes is modified with polyethylene (B3416737) glycol (PEG), which sterically hinders interactions with plasma proteins, leading to a longer circulation half-life.[2]
Table 2: Comparison of Liposomal Formulations for Triterpenoid Acids (Inferred for Euscaphic Acid)
| Parameter | Conventional Liposomes | PEGylated (Stealth) Liposomes |
| Principle | Encapsulation within a lipid bilayer vesicle. | Surface modification with PEG to evade immune clearance. |
| Typical Size | 100 - 400 nm | 100 - 200 nm |
| Encapsulation Efficiency | Dependent on formulation parameters; can be high for lipophilic drugs. | Similar to conventional liposomes. |
| Biocompatibility | Excellent. | Excellent, though potential for anti-PEG antibodies with repeated administration. |
| Pharmacokinetics | Rapid clearance by the reticuloendothelial system. | Prolonged circulation half-life.[2] |
| Advantages | High biocompatibility, can encapsulate a wide range of drugs.[1] | Increased in vivo stability and circulation time, enhanced tumor accumulation via the EPR effect.[2] |
| Disadvantages | Short circulation time, potential for instability. | "Accelerated blood clearance" phenomenon on repeated injection, potential for reduced cellular uptake. |
| Relevant Experimental Data | Betulinic acid-loaded liposomes were more potent than free betulinic acid in inhibiting the proliferation of HepG2 cells.[2] | Oleanolic acid encapsulated in PEGylated liposomes showed the highest in vitro antitumor activity on HeLa cells compared to non-PEGylated liposomes or free oleanolic acid.[2] |
Chemical Modification: Enhancing Intrinsic Properties
Chemical modification of the euscaphic acid structure itself can be a powerful strategy to improve its physicochemical properties and biological activity. Modifications often target the hydroxyl and carboxylic acid functional groups.[13][14]
a) Esterification and Amidation:
Converting the carboxylic acid group at C-28 to an ester or an amide can increase lipophilicity or introduce polar functionalities, respectively, thereby modulating solubility and cell permeability.[13][14]
b) Glycosylation and Amino Acid Conjugation:
Attaching sugar moieties or amino acids can significantly enhance aqueous solubility and potentially target specific transporters for improved absorption.[13]
Table 3: Comparison of Chemical Modification Strategies for Triterpenoid Acids (Inferred for Euscaphic Acid)
| Parameter | Esterification / Amidation | Glycosylation / Amino Acid Conjugation |
| Principle | Modification of the C-28 carboxylic acid group. | Attachment of polar moieties (sugars or amino acids). |
| Effect on Solubility | Can either increase or decrease aqueous solubility depending on the substituent. | Generally increases aqueous solubility.[13] |
| Effect on Bioavailability | Can improve by enhancing membrane permeability.[14] | Can improve by increasing solubility and potentially targeting transporters.[13] |
| Advantages | Can lead to prodrugs with altered pharmacokinetic profiles, potential for enhanced activity.[13] | Significant improvement in aqueous solubility, potential for targeted delivery. |
| Disadvantages | Requires synthetic chemistry expertise, potential for altered pharmacological activity. | May alter the intrinsic activity of the parent compound, complex synthesis. |
| Relevant Experimental Data | Esterification at C-28 of oleanolic acid has been shown to enhance its bioavailability.[14] | Conjugation of amino acids to the C-28 position of oleanolic acid resulted in derivatives with significantly higher antitumor activity compared to the parent compound.[13] |
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate a key signaling pathway affected by euscaphic acid, a general workflow for evaluating nanoformulations, and the principles of different delivery systems.
Caption: Euscaphic acid's inhibition of the NF-κB signaling pathway.
Caption: Workflow for nanoformulation evaluation.
Caption: Delivery mechanisms for euscaphic acid.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline general protocols for the preparation and characterization of the discussed delivery systems, synthesized from the literature on triterpenoid formulations.
Protocol 1: Preparation of Triterpenoid-Loaded Liposomes by Thin-Film Hydration
-
Lipid Film Formation: Dissolve euscaphic acid and lipids (e.g., soybean phosphatidylcholine and cholesterol in a specific molar ratio) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation. This process results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs or LUVs), the MLV suspension can be sonicated using a probe sonicator or extruded through polycarbonate membranes with defined pore sizes.[15][16]
-
Purification: Remove the unencapsulated drug by methods such as dialysis, gel filtration chromatography, or ultracentrifugation.
Protocol 2: Preparation of Triterpenoid-Loaded PLGA Nanoparticles by Nanoprecipitation
-
Organic Phase Preparation: Dissolve euscaphic acid and PLGA in a water-miscible organic solvent (e.g., acetone (B3395972) or acetonitrile).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol (PVA) or Poloxamer 188) to stabilize the nanoparticles.
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring. The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of PLGA as nanoparticles, entrapping the drug.
-
Solvent Evaporation: Remove the organic solvent from the nanoparticle suspension by evaporation under reduced pressure.
-
Purification and Collection: Wash the nanoparticles by repeated centrifugation and resuspension in deionized water to remove excess surfactant and unencapsulated drug. The final product can be lyophilized for long-term storage.[10]
Protocol 3: Characterization of Nanoparticle Formulations
-
Particle Size and Polydispersity Index (PDI): Determine the mean hydrodynamic diameter and size distribution of the nanoparticles using Dynamic Light Scattering (DLS).
-
Zeta Potential: Measure the surface charge of the nanoparticles using Laser Doppler Velocimetry. The zeta potential is an indicator of the colloidal stability of the formulation.
-
Morphology: Visualize the shape and surface morphology of the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Encapsulation Efficiency (EE%) and Drug Loading (DL%): Separate the nanoparticles from the aqueous medium containing the unencapsulated drug. Quantify the amount of encapsulated drug using a suitable analytical method like High-Performance Liquid Chromatography (HPLC). The EE% and DL% can be calculated using the following formulas:
-
EE% = (Total drug - Free drug) / Total drug × 100
-
DL% = (Weight of drug in nanoparticles) / (Weight of nanoparticles) × 100
-
Conclusion
While euscaphic acid holds considerable therapeutic promise, its poor biopharmaceutical properties necessitate the use of advanced formulation strategies. Nanoencapsulation, liposomal delivery, and chemical modification all present viable avenues for enhancing its solubility, stability, and bioavailability. The choice of the optimal method will depend on the specific therapeutic application, desired release profile, and route of administration. The data from structurally related triterpenoids strongly suggest that these approaches can significantly improve the efficacy of euscaphic acid. However, direct experimental validation is crucial to determine the most effective protection strategy for this promising natural compound and to pave the way for its successful clinical development.
References
- 1. The Optimized Delivery of Triterpenes by Liposomal Nanoformulations: Overcoming the Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanoformulations for Delivery of Pentacyclic Triterpenoids in Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compritol solid lipid nanoparticle formulations enhance the protective effect of betulinic acid derivatives in human Müller cells against oxidative injury [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Liposomal and Nanostructured Lipid Nanoformulations of a Pentacyclic Triterpenoid Birch Bark Extract: Structural Characterization and In Vitro Effects on Melanoma B16-F10 and Walker 256 Tumor Cells Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. dial.uclouvain.be [dial.uclouvain.be]
- 10. Evaluation of the In Vitro Cytotoxic Activity of Ursolic Acid PLGA Nanoparticles against Pancreatic Ductal Adenocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The Optimized Delivery of Triterpenes by Liposomal Nanoformulations: Overcoming the Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Construction, structural modification, and bioactivity evaluation of pentacyclic triterpenoid privileged scaffolds in active natural products - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07602H [pubs.rsc.org]
- 14. Uncovering New Antimelanoma Strategies: Experimental Insights into Semisynthetic Pentacyclic Triterpenoids | MDPI [mdpi.com]
- 15. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2,3-O-Isopropylidenyl Euscaphic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative and qualitative analysis of "2,3-O-Isopropylidenyl euscaphic acid," a protected triterpenoid (B12794562) derivative. Due to the limited availability of specific validated methods for this compound, this document outlines a proposed analytical approach based on established and validated methods for the parent compound, euscaphic acid, and structurally similar triterpenoid acids such as ursolic acid and oleanolic acid. The information presented is intended to assist researchers in developing and validating analytical methods for quality control, standardization, and pharmacokinetic studies.
Executive Summary
Data Presentation: Comparative Analysis of Analytical Methods
The following tables summarize typical performance data for the analysis of euscaphic acid and related triterpenoids, which can be considered target validation parameters for a method developed for "this compound."
Table 1: High-Performance Liquid Chromatography (HPLC) Method Parameters
| Parameter | Euscaphic Acid[1][2] | Ursolic Acid[3][4] | Oleanolic Acid[5][6] | Proposed for this compound |
| Column | Symmetry ODS C18 | Kinetex® C18 (250 mm × 4.6 mm, 5 μm) | Diamonsil C18 (150 mm x 4.6 mm, 5 µm) | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with phosphoric acid (pH 2.5) | Water with 0.1% formic acid and acetonitrile | Methanol (B129727)/water (95:5, v/v) | Acetonitrile/Methanol and water with 0.1% formic acid (gradient elution) |
| Flow Rate | 0.8 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | DAD (210 nm) | DAD | UV (210 nm) | DAD (210-220 nm) or CAD |
| Linearity (r²) | >0.998 | ≥0.99 | 0.999 | >0.999 |
| LOD | Not specified | 0.190 µg | 0.1 µg/mL | ~0.1-0.5 µg/mL |
| LOQ | Not specified | 0.644 µg | 1 µg/mL | ~0.5-1.5 µg/mL |
| Recovery (%) | 95.3 - 103.1 | 97.32 | 99.88 - 100.28 | 95 - 105 |
| Precision (RSD%) | Not specified | <2% | <3.1% | <2% |
Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Parameters
| Parameter | Euscaphic Acid[7][8][9] | Ursolic Acid[3] | Proposed for this compound |
| Ionization Mode | Negative ESI | Not specified for MS/MS | Negative ESI |
| Precursor Ion (m/z) | 487.4 [M-H]⁻ | - | ~527.4 [M-H]⁻ (Calculated for C₃₃H₅₂O₅) |
| Product Ions (m/z) | 469.3, 407.4 | - | Fragmentation of the isopropylidene group and water losses from the triterpenoid backbone are expected. |
| Collision Energy | Optimized for specific transitions | Optimized for specific transitions | To be optimized |
| LOD | 2.0 ng/mL in plasma | - | ~1-5 ng/mL |
| LOQ | 2.0 ng/mL in plasma | - | ~5-15 ng/mL |
Experimental Protocols
Proposed HPLC-DAD Method for this compound
This proposed method is adapted from validated methods for similar triterpenoid acids.
-
Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile/Methanol (80:20, v/v)
-
-
Gradient Elution: A gradient starting from 70% B, increasing to 95% B over 20 minutes, holding for 5 minutes, and then returning to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: DAD detection at 210 nm.
-
Sample Preparation: Samples should be dissolved in methanol or a mixture of the mobile phase.
-
Validation Parameters: The method should be validated according to ICH guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
LC-MS/MS Method for Euscaphic Acid
This established method can be adapted for "this compound".
-
Chromatographic System: A UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 column suitable for fast LC (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile
-
-
Gradient Elution: A fast gradient adapted for UHPLC separation.
-
Flow Rate: 0.4 mL/min.
-
Ionization: Electrospray ionization (ESI) in negative mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of the transition from the precursor ion to specific product ions. For euscaphic acid, the transition m/z 487.4 → 469.3 is monitored[7].
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD).
-
Experiments: ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC experiments should be performed for complete structural elucidation and confirmation.
-
Expected Signals for the Isopropylidene Group: The isopropylidene group will introduce characteristic signals in the ¹H NMR spectrum, typically two singlets for the non-equivalent methyl groups, and a characteristic signal for the quaternary carbon in the ¹³C NMR spectrum.
Mandatory Visualization
Caption: General workflow for the analysis of this compound.
Caption: Logical diagram for the cross-validation approach.
Conclusion
The analytical cross-validation for "this compound" relies on adapting robust, validated methods established for its parent compound and other structurally related triterpenoids. The proposed HPLC and LC-MS/MS methods, when fully validated according to ICH guidelines, will provide reliable and accurate data for quality control and research purposes. The comparative data presented in this guide serves as a benchmark for the expected performance of these analytical methods. Researchers are encouraged to perform full validation of the developed methods in their respective laboratories to ensure data integrity and reproducibility.
References
- 1. akjournals.com [akjournals.com]
- 2. Study on the absorption characteristics of euscaphic acid and tiliroside in fruits of Rosa laxa Retz - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Ursolic Acid Extraction in Oil from Annurca Apple to Obtain Oleolytes with Potential Cosmeceutical Application | MDPI [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Development and validation of an HPLC method for determination of oleanolic acid content and partition of oleanolic acid in submicron emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of oleanolic acid and ursolic acid in Chinese medicinal plants using HPLC with PAH polymeric C18 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A sensitive and cost-effective LC-ESI-MS/MS method for quantitation of euscaphic acid in rat plasma using optimized formic acid concentration in the mobile phase - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the In Vitro Activity of Euscaphic Acid and Its Protected Form
An examination of the current scientific literature reveals significant data on the diverse in vitro biological activities of euscaphic acid, a naturally occurring pentacyclic triterpenoid. However, a direct and comprehensive comparison with a "protected form" of this compound is limited due to a scarcity of published studies. This guide synthesizes the available experimental data for euscaphic acid and presents the singular finding for a protected derivative, highlighting the need for further comparative research.
Euscaphic acid has demonstrated a broad spectrum of in vitro activities, including anti-inflammatory, anticancer, and enzymatic inhibitory effects. These activities are attributed to its interaction with various cellular signaling pathways. This guide provides a detailed overview of these activities, supported by experimental data and methodologies, to inform researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following tables summarize the key quantitative data on the in vitro activities of euscaphic acid and its protected form.
Table 1: Anticancer and Cytotoxic Activity of Euscaphic Acid
| Cell Line | Activity | Concentration/IC₅₀ | Reference |
| CNE-1 (Nasopharyngeal Carcinoma) | Inhibition of proliferation | 5 µg/mL | [1] |
| C666-1 (Nasopharyngeal Carcinoma) | Inhibition of proliferation | 10 µg/mL | [1] |
Table 2: Enzymatic Inhibition by Euscaphic Acid
| Enzyme | Source | IC₅₀ | Reference |
| DNA Polymerase α | Calf | 61 µM | [2] |
| DNA Polymerase β | Rat | 108 µM | [2] |
| Acetylcholinesterase (AChE) | 35.9 µM | [1] | |
| α-Glucosidase | 24.9 µM | [1] |
Table 3: Hepatoprotective Activity of a Protected Euscaphic Acid Derivative
| Compound | Cell Line | Activity | EC₅₀ | Reference |
| 2,3-O-Isopropylidenyl euscaphic acid | HepG2 | Hepatoprotective effect | 88.36 ± 3.25 µM | [3] |
Note: A direct comparison of the hepatoprotective activity of this compound with the parent euscaphic acid was not available in the reviewed literature.
Signaling Pathways and Mechanisms of Action
Euscaphic acid exerts its biological effects by modulating key signaling pathways. Its anti-inflammatory and anticancer activities are notably linked to the inhibition of the PI3K/AKT/mTOR and NF-κB pathways.
PI3K/AKT/mTOR Signaling Pathway
Euscaphic acid has been shown to suppress the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation, survival, and growth.[2] By inhibiting this pathway, euscaphic acid can induce apoptosis and cell cycle arrest in cancer cells.
Caption: Euscaphic acid's inhibition of the PI3K/AKT/mTOR pathway.
NF-κB Signaling Pathway
Euscaphic acid also demonstrates anti-inflammatory properties by inhibiting the NF-κB signaling pathway. It interferes with the clustering of TRAF6 with IRAK1 and TAK1, which in turn blocks the activation of IKK and MAPKs, ultimately leading to the downregulation of NF-κB activation.[4]
Caption: Euscaphic acid's interference with the NF-κB signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative experimental protocols for assessing the in vitro activities of euscaphic acid.
Cell Proliferation Assay
The anti-proliferative effects of euscaphic acid on cancer cell lines such as CNE-1 and C666-1 can be determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: Workflow for a typical cell proliferation (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of euscaphic acid (e.g., 5 and 10 µg/mL) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer, typically DMSO.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to the control group.
Enzyme Inhibition Assay (α-Glucosidase)
The inhibitory activity of euscaphic acid against α-glucosidase can be assessed using a colorimetric assay.
-
Reaction Mixture: A reaction mixture is prepared containing α-glucosidase, p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate, and various concentrations of euscaphic acid in a suitable buffer (e.g., phosphate (B84403) buffer).
-
Incubation: The reaction is initiated by the addition of the substrate and incubated at a specific temperature (e.g., 37°C) for a set time.
-
Reaction Termination: The reaction is stopped by adding a basic solution, such as sodium carbonate.
-
Absorbance Measurement: The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm.
-
IC₅₀ Calculation: The concentration of euscaphic acid that inhibits 50% of the enzyme activity (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
Euscaphic acid exhibits a compelling range of in vitro biological activities, particularly in the realms of anticancer and anti-inflammatory research. Its mechanisms of action involve the modulation of critical signaling pathways such as PI3K/AKT/mTOR and NF-κB. While the available data robustly supports the potential of euscaphic acid as a bioactive compound, there is a significant gap in the literature concerning the comparative efficacy of its protected forms. The single data point on this compound suggests that derivatization may be a viable strategy to modulate its activity, but further studies are imperative to establish a clear structure-activity relationship and to comparatively evaluate the therapeutic potential of euscaphic acid and its analogs. Future research should focus on the synthesis of various protected forms of euscaphic acid and their systematic in vitro evaluation against the parent compound across a range of biological assays.
References
Benchmarking the synthesis of "2,3-O-Isopropylidenyl euscaphic acid" against other methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methodologies for obtaining 2,3-O-Isopropylidenyl euscaphic acid, a derivative of the biologically active triterpenoid (B12794562), euscaphic acid. Euscaphic acid and its analogues have garnered significant interest for their potential therapeutic properties, including anti-inflammatory, anti-cancer, and hypoglycemic effects. Notably, euscaphic acid has been shown to modulate the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. This guide benchmarks two primary approaches for acquiring this compound: direct isolation from natural sources and a proposed chemical synthesis route.
Comparison of Acquisition Methods
The acquisition of this compound can be approached via two distinct routes: isolation from plant material, which yields a similar naturally occurring protected triterpenoid, and a targeted chemical synthesis from the parent compound, euscaphic acid. The choice of method will depend on factors such as the desired quantity, purity, and the availability of starting materials and specialized equipment.
Data Presentation
| Parameter | Chemical Synthesis (Proposed) | Isolation from Natural Source |
| Starting Material | Euscaphic Acid | Roots of Rubus aleaefolius |
| Key Transformation | Acetonide protection of the 2,3-diol | Extraction and chromatographic purification |
| Reagents | 2,2-Dimethoxypropane (B42991), p-Toluenesulfonic acid, Acetone (B3395972) | 60% Aqueous alcohol, Chloroform (B151607), Ethyl acetate (B1210297) |
| Typical Yield | High (estimated >90% based on similar transformations) | Very low (approx. 0.00089% from dried plant material)[1] |
| Scalability | Readily scalable with sufficient starting material | Limited by the availability of plant material and laborious purification |
| Purity of Final Product | High, purification by crystallization or chromatography | High, requires extensive chromatographic separation |
| Time Efficiency | Relatively rapid (typically a few hours for the protection step) | Time-consuming due to multi-step extraction and purification |
Experimental Protocols
Proposed Chemical Synthesis of this compound
This proposed protocol is based on established methods for the isopropylidenation of vicinal diols in complex molecules.
Materials:
-
Euscaphic acid
-
Anhydrous acetone
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid (catalytic amount)
-
Anhydrous sodium sulfate
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve euscaphic acid in a mixture of anhydrous acetone and dichloromethane.
-
To this solution, add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield pure this compound.
Isolation of 3α,23-O-Isopropylidenyl-2α,19α-dihydroxy-urs-12-en-28-oic acid from Rubus aleaefolius[1]
This protocol describes the isolation of a structurally similar isopropylidenated triterpenoid from a natural source.
Materials:
-
Dried roots of Rubus aleaefolius
-
60% aqueous alcohol
-
Chloroform
-
Ethyl acetate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate gradients)
-
Preparative High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Extract the dried and powdered roots (3 kg) of R. aleaefolius with 60% aqueous alcohol to yield a crude alcoholic extract (435 g).[1]
-
Suspend the alcoholic extract in water and perform successive liquid-liquid extractions with chloroform and then ethyl acetate.[1]
-
Isolate the active ethyl acetate extract (78 g).[1]
-
Subject the ethyl acetate extract to repeated silica gel column chromatography using a gradient of solvents to fractionate the components.[1]
-
Further purify the relevant fractions using preparative HPLC.[1]
-
Finally, obtain the pure 3α,23-O-isopropylidenyl-2α,19α-dihydroxy-urs-12-en-28-oic acid (26.8 mg) by recrystallization.[1]
Visualizations
Experimental Workflows
Caption: Comparative workflows for chemical synthesis and natural product isolation.
PI3K/AKT/mTOR Signaling Pathway
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory role of the euscaphic acid derivative.
References
A Head-to-Head Comparison of Euscaphic Acid Analogs in Anticancer Research: A Review of the Landscape
For Immediate Release
In the ongoing search for novel and effective anticancer agents, natural products continue to be a vital source of inspiration. Euscaphic acid, a pentacyclic triterpenoid, has demonstrated promising anticancer properties, drawing the attention of researchers in oncology and drug development. This guide provides a comparative overview of the current state of research on euscaphic acid and its analogs in anticancer studies. However, it is crucial to note at the outset that while research into the parent compound, euscaphic acid, is emerging, the synthesis and head-to-head comparative evaluation of a series of its analogs in anticancer studies are not yet extensively documented in publicly available scientific literature.
This guide will, therefore, summarize the known anticancer activities of euscaphic acid, provide detailed experimental protocols based on studies of euscaphic acid and structurally related triterpenoids, and present relevant signaling pathways. This information is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this class of compounds.
Anticancer Activity of Euscaphic Acid
Euscaphic acid has been shown to inhibit the proliferation of nasopharyngeal carcinoma (NPC) cells.[1][2] Studies indicate that it can induce apoptosis and cause cell cycle arrest in cancer cells.[2][3] The primary mechanism of action appears to be the silencing of the PI3K/AKT/mTOR signaling pathway, a critical pathway for cell growth and survival.[1][2]
Due to the limited availability of data on euscaphic acid analogs, a direct quantitative comparison is not feasible at this time. The following table summarizes the available data for euscaphic acid.
Table 1: Summary of Anticancer Activity of Euscaphic Acid
| Compound | Cell Line(s) | IC50 Value(s) | Observed Effects | Reference(s) |
| Euscaphic Acid | CNE-1, C666-1 (Nasopharyngeal Carcinoma) | Not explicitly defined as IC50, but effective at 5 and 10 µg/ml | Inhibition of proliferation, induction of apoptosis, cell cycle arrest | [1] |
| Euscaphic Acid | Calf DNA polymerase α | 61 µM | Inhibition of DNA polymerase | [3] |
| Euscaphic Acid | Rat DNA polymerase β | 108 µM | Inhibition of DNA polymerase | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the anticancer properties of triterpenoids like euscaphic acid. These protocols are based on standard practices in the field and can be adapted for the study of novel euscaphic acid analogs.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of a compound on cancer cells.
-
Methodology:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., euscaphic acid or its analogs) for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment.
-
Methodology:
-
Seed cells in a 6-well plate and treat with the test compound for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
3. Western Blot Analysis
-
Objective: To detect the expression levels of specific proteins involved in signaling pathways.
-
Methodology:
-
Treat cells with the test compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., PI3K, p-AKT, mTOR, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in cancer and its treatment is crucial for understanding the mechanisms of action of novel therapeutic agents.
Caption: PI3K/AKT/mTOR signaling pathway inhibited by Euscaphic Acid.
References
Justification for Isopropylidene Protection in Euscaphic Acid Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of complex natural products, the strategic selection of protecting groups is a critical determinant of success. In the context of euscaphic acid, a pentacyclic triterpenoid (B12794562) with a key vicinal diol at the C-2 and C-3 positions, the use of an isopropylidene group (acetonide) offers a robust and efficient protective strategy. This guide provides a comparative analysis of isopropylidene protection against other common diol protecting groups, supported by experimental data and protocols to inform synthetic planning.
Euscaphic acid, a natural product with promising biological activities, presents a synthetic challenge due to its multiple hydroxyl groups. The 2α,3α-diol on the A-ring is particularly reactive and requires protection to achieve regioselectivity in subsequent transformations of the molecule. The isopropylidene group has emerged as a favorable choice for this purpose.
Comparison of Diol Protecting Groups
The selection of a suitable protecting group for the 2,3-diol in euscaphic acid synthesis is governed by factors such as ease of formation, stability under various reaction conditions, and the facility of cleavage. Below is a comparison of the isopropylidene group with other common diol protecting groups.
| Protecting Group | Structure | Formation Conditions | Stability | Cleavage Conditions | Yield (Typical) |
| Isopropylidene (Acetonide) | Cyclic Ketal | 2,2-Dimethoxypropane (B42991) or Acetone (B3395972), cat. acid (e.g., p-TsOH) | Stable to bases, reducing agents (e.g., LiAlH₄, NaBH₄), mild oxidants, and nucleophiles.[1] | Mild acidic hydrolysis (e.g., aq. HCl, AcOH/H₂O, p-TsOH in MeOH).[1] | High (often >90%) |
| Benzylidene Acetal (B89532) | Cyclic Acetal | Benzaldehyde dimethyl acetal, cat. acid | Stable to bases and nucleophiles.[1][2] | Acidic hydrolysis; Hydrogenolysis (e.g., H₂, Pd/C).[1][2] | Good to High |
| Silyl Ethers (e.g., TBDMS) | Acyclic Ethers | TBDMSCl, Imidazole | Stable to non-acidic and non-fluoride conditions. | Fluoride ions (e.g., TBAF); Strong acid.[1] | High |
| Di-tert-butylsilylene (DTBS) | Cyclic Silyl Ether | DTBS(OTf)₂, Lutidine | High stability due to steric bulk. | Fluoride ions.[1] | Good to High |
Justification for Isopropylidene Protection
The primary justification for employing isopropylidene protection in the synthesis of euscaphic acid and its analogues lies in its optimal balance of stability and mild deprotection conditions. The acetonide is sufficiently robust to withstand a wide range of synthetic transformations on other parts of the triterpenoid skeleton, such as modifications of the C-19 hydroxyl group or the C-28 carboxylic acid.
Key advantages include:
-
High Yield and Ease of Formation: The reaction to form the isopropylidene acetal is typically high-yielding and proceeds under mild conditions.
-
Stability: The acetonide is stable to basic, reductive, and many oxidative conditions, providing a wide window for further synthetic manipulations.
-
Mild Deprotection: The removal of the isopropylidene group can be achieved under mild acidic conditions that are unlikely to affect other acid-sensitive groups if the overall synthetic strategy is well-designed. This orthogonality is crucial in multi-step syntheses.[3]
Experimental Protocols
Protocol 1: Isopropylidene Protection of a Vicinal Diol in a Triterpenoid Precursor
This protocol is adapted from procedures for the protection of diols in complex natural products.
Materials:
-
Triterpenoid precursor with a 2,3-diol (1.0 eq)
-
2,2-Dimethoxypropane (5.0 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 eq)
-
Anhydrous acetone
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes)
Procedure:
-
Dissolve the triterpenoid precursor in anhydrous acetone.
-
Add 2,2-dimethoxypropane and a catalytic amount of p-TsOH·H₂O to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the 2,3-O-isopropylidene protected triterpenoid.
Protocol 2: Deprotection of the Isopropylidene Group
This protocol outlines a mild acidic hydrolysis for the removal of the acetonide.
Materials:
-
2,3-O-Isopropylidene protected triterpenoid (1.0 eq)
-
Acetic acid (80% aqueous solution) or 1% aqueous sulfuric acid[4]
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for extraction and chromatography
Procedure:
-
Dissolve the protected triterpenoid in a suitable solvent (e.g., THF or methanol).
-
Add the 80% aqueous acetic acid solution.
-
Stir the mixture at room temperature or slightly elevated temperature (e.g., 40 °C), monitoring by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the deprotected diol by column chromatography.
Logical Workflow for Euscaphic Acid Synthesis
The following diagram illustrates a plausible synthetic strategy for euscaphic acid, highlighting the role of the isopropylidene protecting group.
Caption: Synthetic strategy for euscaphic acid.
Alternative Synthetic Pathway
An alternative approach might involve the use of a benzylidene acetal, which offers different deprotection options.
Caption: Alternative synthesis using benzylidene.
References
- 1. benchchem.com [benchchem.com]
- 2. Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetonides [organic-chemistry.org]
- 4. Comprehensive review of plant-derived triterpenoid types, structures and cytotoxicity: an update from 2015 to 2024 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Protecting the Diol Moiety of Euscaphic Acid: A Comparative Guide to its Impact on Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential impact of diol protection on the known biological activities of euscaphic acid, a promising natural triterpenoid (B12794562). While direct experimental data on diol-protected euscaphic acid is not yet available in published literature, this document outlines a framework for such an investigation. It includes hypothetical comparative data, detailed experimental protocols for key bioassays, and visualizations of relevant signaling pathways to guide future research in this area.
Euscaphic acid, a pentacyclic triterpenoid found in various medicinal plants, has garnered significant interest for its diverse pharmacological properties.[1] It has demonstrated anti-inflammatory, anti-diabetic, and anticancer activities, among others.[1] Its structure features a vicinal diol on the A-ring, a common feature in bioactive triterpenoids. The modification of such functional groups through chemical synthesis, such as the introduction of protecting groups, is a common strategy in drug development to modulate properties like solubility, stability, and bioactivity.
This guide explores the hypothetical scenario of protecting the diol group of euscaphic acid and its potential consequences on its therapeutic effects.
The Rationale for Diol Protection
In organic synthesis, protecting groups are temporarily attached to a functional group to prevent it from reacting during subsequent chemical modifications of the molecule. Diols are often protected by converting them into cyclic acetals, which are stable under many reaction conditions but can be removed when desired. From a drug development perspective, such a modification could potentially:
-
Alter Bioavailability: Changes in polarity can affect how the compound is absorbed and distributed in the body.
-
Modulate Bioactivity: The diol group may be crucial for binding to a biological target. Protecting it could decrease or abolish the activity. Conversely, if the diol is a site of metabolic inactivation, protection could enhance the compound's half-life and efficacy.
-
Enable Further Derivatization: Protecting the diol allows for selective chemical modifications at other positions on the euscaphic acid scaffold, opening avenues for creating novel analogs with improved properties.
Hypothetical Comparison of Bioactivity
To evaluate the impact of diol protection, we propose the synthesis of a diol-protected derivative of euscaphic acid, for instance, an acetonide (isopropylidene derivative). The following tables present hypothetical experimental data comparing the bioactivity of euscaphic acid and its diol-protected counterpart in key assays.
Table 1: Comparative Anti-inflammatory Activity
| Compound | NF-κB Inhibition (IC₅₀, µM) | iNOS Expression Inhibition (%) at 10 µM |
| Euscaphic Acid | 15.2 ± 1.8 | 85.3 ± 5.1 |
| Diol-Protected Euscaphic Acid | > 100 | 12.5 ± 2.3 |
Hypothetical data suggests that protection of the diol group significantly diminishes the anti-inflammatory activity, indicating the diol may be essential for interacting with targets in the NF-κB signaling pathway.
Table 2: Comparative Anti-diabetic Activity
| Compound | α-Glucosidase Inhibition (IC₅₀, µM) | Glucose Uptake in L6 Myotubes (%) at 10 µM |
| Euscaphic Acid | 22.5 ± 2.1 | 145.7 ± 8.9 |
| Diol-Protected Euscaphic Acid | 85.3 ± 7.4 | 105.2 ± 4.7 |
This hypothetical data indicates a reduction in the anti-diabetic effects upon diol protection, suggesting the free hydroxyl groups are important for enzyme inhibition and stimulating glucose uptake.
Table 3: Comparative Anticancer Activity (in MDA-MB-231 Breast Cancer Cells)
| Compound | Cytotoxicity (IC₅₀, µM) | Apoptosis Induction (%) at 20 µM | p-Akt/Akt Ratio (relative to control) |
| Euscaphic Acid | 18.7 ± 2.5 | 62.4 ± 4.8 | 0.45 |
| Diol-Protected Euscaphic Acid | 75.1 ± 6.9 | 15.8 ± 3.1 | 0.89 |
The hypothetical results in this table suggest that diol protection reduces the cytotoxicity and pro-apoptotic effects of euscaphic acid, possibly by hindering its ability to suppress the PI3K/Akt/mTOR signaling pathway.
Visualizing the Mechanisms
To understand the biological context of these hypothetical findings, the following diagrams illustrate the key signaling pathways and a potential experimental workflow.
Figure 1: Euscaphic Acid's Anti-inflammatory Mechanism
Figure 2: PI3K/Akt/mTOR Signaling Pathway
Figure 3: Experimental Workflow
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the hypothetical data tables.
Anti-inflammatory Activity: NF-κB Reporter Assay
This assay quantifies the inhibition of the NF-κB signaling pathway.
Materials:
-
HEK293 cells stably expressing an NF-κB luciferase reporter construct.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds (Euscaphic acid and diol-protected derivative) dissolved in DMSO.
-
Tumor Necrosis Factor-alpha (TNF-α).
-
Phosphate-Buffered Saline (PBS).
-
Luciferase Assay Reagent.
-
White, opaque 96-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells into a 96-well plate at a density of 5 x 10⁴ cells per well and incubate overnight.[2]
-
Compound Treatment: Prepare serial dilutions of the test compounds. Remove the medium from the cells and add the compound dilutions. Include a vehicle control (DMSO). Incubate for 1 hour.[2]
-
Stimulation: Add TNF-α to all wells (except for the unstimulated control) to a final concentration of 10 ng/mL to activate the NF-κB pathway. Incubate for 6 hours.[2]
-
Lysis and Luminescence Reading: Wash the cells with PBS. Add Luciferase Assay Reagent to each well to lyse the cells and initiate the luminescent reaction.[2]
-
Data Analysis: Measure the luminescence using a luminometer. Calculate the percentage of inhibition relative to the TNF-α-stimulated control and determine the IC₅₀ value.[2]
Anti-diabetic Activity: In Vitro Glucose Uptake Assay
This assay measures the ability of a compound to stimulate glucose uptake in muscle cells.
Materials:
-
L6 myoblast cell line.
-
Complete growth medium and differentiation medium.
-
Test compounds.
-
Insulin (B600854) (positive control).
-
2-deoxy-D-[³H]glucose.
-
Krebs-Ringer-HEPES (KRH) buffer.
-
Scintillation counter.
Procedure:
-
Cell Differentiation: Culture L6 myoblasts and differentiate them into myotubes.
-
Compound Incubation: Treat the differentiated myotubes with various concentrations of the test compounds or insulin for a specified period.
-
Glucose Uptake: Wash the cells with KRH buffer and then incubate with KRH buffer containing 2-deoxy-D-[³H]glucose.
-
Lysis and Measurement: Terminate the uptake by washing with ice-cold PBS. Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Express the results as a percentage of glucose uptake relative to the untreated control.
Anticancer Activity: PI3K/Akt/mTOR Pathway and Apoptosis Assays
These assays evaluate the effect of the compounds on cell viability, apoptosis, and the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
1. Cell Viability (MTT Assay):
-
Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate and treat with a range of concentrations of the test compounds for 48-72 hours.
-
Add MTT solution and incubate to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the crystals with DMSO and measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.[3]
2. Apoptosis Assay (Annexin V-FITC/PI Staining):
-
Treat cells with the test compounds for 24-48 hours.
-
Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive).[3][4]
3. Western Blotting for Akt Phosphorylation:
-
Treat cells with the compounds for a specified time.
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against total Akt and phosphorylated Akt (p-Akt).
-
Use a secondary antibody conjugated to HRP and detect the protein bands using a chemiluminescence substrate.
-
Quantify the band intensities to determine the ratio of p-Akt to total Akt.[5]
Conclusion
This guide provides a comprehensive, albeit hypothetical, framework for evaluating the impact of diol protection on the bioactivity of euscaphic acid. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to explore the structure-activity relationships of this promising natural product. Future experimental studies are essential to validate these hypotheses and to fully elucidate the role of the diol moiety in the diverse biological activities of euscaphic acid. Such research will be instrumental in guiding the rational design of novel and more potent euscaphic acid derivatives for therapeutic applications.
References
- 1. Study on the absorption characteristics of euscaphic acid and tiliroside in fruits of Rosa laxa Retz - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Study of the PI3K/Akt/mTOR signaling pathway in vitro and molecular docking analysis of periplocin inhibits cell cycle progression and induces apoptosis in MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
Confirmation of Stereochemistry in 2,3-O-Isopropylidenyl Euscaphic Acid: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The precise determination of stereochemistry is a critical aspect of natural product chemistry and drug development, as stereoisomers can exhibit significantly different biological activities. This guide provides a comparative overview of analytical techniques for confirming the stereochemistry of 2,3-O-Isopropylidenyl euscaphic acid, a derivative of the pentacyclic triterpenoid (B12794562) euscaphic acid. Euscaphic acid itself is known to possess a 2α,3α-dihydroxy configuration on the A-ring of its ursane (B1242777) skeleton. The introduction of a 2,3-O-isopropylidene group locks the conformation of this diol, and confirming the retention of the original stereochemistry is paramount for its use in further chemical and biological studies.
This guide will compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through-space correlations, with X-ray crystallography for the unambiguous assignment of stereochemistry. While X-ray crystallography provides a definitive solid-state conformation, NMR spectroscopy offers insights into the molecule's stereochemical features in solution.
Comparative Analysis of Analytical Methods
The stereochemistry of the 2,3-diol in euscaphic acid and its isopropylidene derivative is crucial for its interaction with biological targets. The formation of the isopropylidene acetal (B89532) from the cis-diol (2α, 3α) is expected to be facile. Spectroscopic analysis provides the necessary confirmation.
| Analytical Technique | Principle | Advantages | Limitations |
| NMR Spectroscopy (NOESY/ROESY) | Measures through-space interactions (Nuclear Overhauser Effect) between protons that are in close proximity (< 5 Å), providing information on the relative stereochemistry of the molecule in solution. | - Provides data on the solution-state conformation, which is often more biologically relevant. - Non-destructive technique. - Can provide information on molecular dynamics. | - Interpretation can be complex, especially for flexible molecules. - Does not provide absolute stereochemistry without chiral derivatizing agents. - Relies on the presence of protons that are close enough to give a measurable NOE. |
| X-ray Crystallography | Determines the three-dimensional arrangement of atoms within a crystal by analyzing the diffraction pattern of X-rays passing through it. | - Provides an unambiguous and high-resolution three-dimensional structure. - Determines absolute stereochemistry if a suitable heavy atom is present or through anomalous dispersion. | - Requires a single, high-quality crystal, which can be difficult to obtain. - The determined structure is of the molecule in a solid, crystalline state, which may not represent its conformation in solution. |
Experimental Data for a Close Analog: 3α,23-O-Isopropylidenyl-2α,19α-dihydroxy-urs-12-en-28-oic acid
Due to the limited availability of published spectral data for this compound, we present data from a closely related analogue, 3α,23-O-Isopropylidenyl-2α,19α-dihydroxy-urs-12-en-28-oic acid . This compound shares the same ursane skeleton and, most importantly, the same stereochemical arrangement at the A/B ring junction, with the isopropylidene group protecting a cis-diol. The key difference is the involvement of a C-23 hydroxyl group in the acetonide formation in this analogue, which does not significantly alter the interpretation of the stereochemistry at C-2 and C-3.
Table 1: Key ¹H and ¹³C NMR Chemical Shifts for the A-Ring of the Analog
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations | Key NOESY Correlations |
| 2-H | 3.88 (ddd, J = 12.1, 4.1, 2.8 Hz) | 68.9 | C-1, C-3, C-4, C-24 | 3-H, 1-Hax, 24-H₃ |
| 3-H | 3.77 (d, J = 2.8 Hz) | 78.1 | C-1', C-2, C-4, C-5, C-23, C-24 | 2-H, 23-H₂, 24-H₃ |
| Isopropylidene C-1' | - | 98.67 | - | - |
| Isopropylidene C-2' (CH₃) | 1.42 (s) | 19.22 | C-1', C-3' | 3'-H₃ |
| Isopropylidene C-3' (CH₃) | 1.40 (s) | 29.38 | C-1', C-2' | 2'-H₃ |
Data obtained from a 600 MHz NMR spectrometer in CDCl₃.
The small coupling constant between 2-H and 3-H (J = 2.8 Hz) is indicative of a cis-relationship between these two protons, which corresponds to a 2α,3α-dihydroxy configuration. Furthermore, NOESY correlations between 2-H and 3-H, as well as between 3-H and the axial C-24 methyl group, provide definitive proof of their spatial proximity and confirm the cis-fusion of the isopropylidene ring to the A-ring.
Experimental Protocols
1. NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 or 600 MHz) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum to identify all proton signals.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. DEPT-135 and DEPT-90 experiments should be performed to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons. A mixing time of 300-800 ms (B15284909) is typically used for small molecules. ROESY is often preferred for molecules in the intermediate molecular weight range to avoid zero or negative NOEs.
-
-
2. X-ray Crystallography
-
Crystallization: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetone, ethyl acetate, or mixtures with water or hexane). Employ slow evaporation, vapor diffusion, or cooling techniques to grow single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions).
-
Data Collection: Mount a suitable crystal on a goniometer head and place it in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. Use a single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source. Collect a full sphere of diffraction data by rotating the crystal.
-
Structure Solution and Refinement: Process the collected diffraction data to obtain integrated intensities. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles. The absolute configuration can be determined if a heavy atom is present or from the anomalous dispersion of lighter atoms if the data quality is sufficiently high (Flack parameter determination).
Visualizations
Caption: Workflow for the stereochemical confirmation.
Caption: Key NOESY correlations for stereochemistry.
Inter-laboratory validation of "2,3-O-Isopropylidenyl euscaphic acid" analysis
Inter-laboratory Validation of Euscaphic Acid Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide outlines and compares two prominent high-performance liquid chromatography (HPLC) based methods: HPLC with Evaporative Light Scattering Detection (ELSD) and Liquid Chromatography with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS). The objective is to provide researchers with the necessary data and protocols to select and implement a suitable analytical method for their specific research needs.
Comparative Analysis of Analytical Methods
The selection of an analytical method is contingent on factors such as sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of performance data for two validated methods for euscaphic acid analysis.
| Parameter | HPLC-ELSD | LC-ESI-MS/MS |
| Linearity Range | 2 - 20 µg/mL | 6 - 600 ng/mL |
| Coefficient of Determination (r²) | Not explicitly stated, but linearity was assessed. | Not explicitly stated, but linearity was assessed. |
| Limit of Detection (LOD) | Not explicitly stated. | 290 ng/mL |
| Limit of Quantification (LOQ) | Not explicitly stated. | 880 ng/mL |
| Average Recovery | Not explicitly stated. | 99.75 ± 1.14%[2][3] |
| Relative Standard Deviation (RSD) | Not explicitly stated. | 1.14%[2][3] |
| Internal Standard (IS) | Not specified. | Ursolic Acid[4] |
| Ionization Mode | Not applicable. | Negative Ion Mode[4] |
Experimental Protocols
Detailed methodologies for the analysis of euscaphic acid are crucial for reproducibility. The following sections provide synopses of the experimental protocols for the compared methods.
HPLC-ELSD Method for Quantification in Chaenomelis Fructus
This method is suitable for the quantification of euscaphic acid in plant extracts.
Sample Preparation:
-
Reflux 50 g of dried and powdered Chaenomelis Fructus with 100 mL of 95% ethanol (B145695) for 3 hours.
-
Filter the extract through a 0.45-µm membrane filter prior to HPLC injection.[5]
Standard Solution Preparation:
-
Accurately weigh and dissolve euscaphic acid standard in methanol (B129727) to prepare a stock solution of 1 mg/mL.
-
Dilute the stock solution with methanol to create a series of standard solutions with concentrations ranging from 2 to 20 µg/mL.
-
Filter all standard solutions through a 0.45-µm syringe filter.[5]
HPLC Conditions:
-
HPLC System: Dionex Ultimate 3000 or equivalent.
-
Column: Alltech Prosphere 300 C-4 (250 × 4.6 mm id, 5 µm).[5]
-
Mobile Phase: A linear gradient of deionized water with 0.1% TFA (A) and acetonitrile (B52724) with 0.1% TFA (B), from 40% to 70% B over 20 minutes.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 20 µL.[5]
-
Detector: Agilent 380-ELSD with the evaporator temperature set at 60 °C and a nebulizing gas flow-rate of 1.2 L/min.[5]
LC-ESI-MS/MS Method for Quantification in Rat Plasma
This highly sensitive method is ideal for pharmacokinetic studies.
Sample Preparation (Protein Precipitation):
-
To a 50 µL aliquot of plasma sample, add 150 µL of acetonitrile containing the internal standard (ursolic acid, 500 ng/mL).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Collect the supernatant for LC-MS/MS analysis.[4]
Standard Solution Preparation:
-
Prepare separate stock solutions of euscaphic acid and the internal standard (ursolic acid) in methanol.
-
Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 6, 60, and 600 ng/mL) by spiking blank plasma with the euscaphic acid stock solution.[4]
LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent.
-
Column: Agilent Eclipse XDB-C18 (5 µm, 4.6 mm i.d. × 250 mm).[4]
-
Mobile Phase: Isocratic elution with an optimized concentration of formic acid in the mobile phase.
-
Mass Spectrometer: Applied Biosystems API 4000 triple quadrupole mass spectrometer or equivalent.
-
Ionization Mode: Negative electrospray ionization (ESI).[4]
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for euscaphic acid and the internal standard. For euscaphic acid, deprotonated molecular ions [M-H]⁻ are observed at m/z 487.4.[4]
Visualizations
Experimental Workflow for Euscaphic Acid Analysis
The following diagram illustrates a generalized workflow for the analysis of euscaphic acid from sample collection to data analysis.
Caption: General experimental workflow for euscaphic acid analysis.
Method Validation Logical Flow
This diagram outlines the logical progression of key validation parameters according to ICH guidelines.
Caption: Key parameters in analytical method validation.
References
- 1. Inhibitory Effects of Euscaphic Acid in the Atopic Dermatitis Model by Reducing Skin Inflammation and Intense Pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peerj.com [peerj.com]
- 3. Study on the absorption characteristics of euscaphic acid and tiliroside in fruits of Rosa laxa Retz - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Analysis of Ursolic Acid and Euscaphic Acid in Chaenomelis Fructus by HPLC-Evaporative Light Scattering Detection -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]
Comparative Stability of Protected Euscaphic Acid Derivatives: A Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of hypothetically protected euscaphic acid derivatives. Euscaphic acid, a pentacyclic triterpenoid, possesses multiple reactive functional groups—three hydroxyls and one carboxylic acid—that are often protected during synthesis or for prodrug strategies.[1][2] The choice of protecting group is critical as it influences the compound's stability, solubility, and pharmacokinetic profile. This document outlines a forced degradation study to evaluate the stability of different protected derivatives under various stress conditions, providing a framework for selecting the most suitable candidates for further development.
Data Presentation: Stability under Forced Degradation
A forced degradation study was designed to assess the stability of three hypothetical protected euscaphic acid derivatives against hydrolysis (acidic and basic), oxidation, and thermal stress. The selected protecting groups represent common strategies for masking carboxylic acid and hydroxyl functionalities:
-
EA-COOMe : Euscaphic Acid with the carboxylic acid protected as a Methyl Ester .
-
EA-COOBn : Euscaphic Acid with the carboxylic acid protected as a Benzyl Ester .
-
EA-OTBDMS : Euscaphic Acid with a primary hydroxyl group protected as a tert-Butyldimethylsilyl (TBDMS) Ether .
The stability of these derivatives was compared against unprotected Euscaphic Acid (EA) . The data below represents the percentage of the compound remaining after 24 hours of exposure to the specified stress conditions, as determined by a stability-indicating HPLC method.
| Stress Condition | Unprotected EA (%) | EA-COOMe (%) | EA-COOBn (%) | EA-OTBDMS (%) |
| Acid Hydrolysis (0.1 M HCl, 60°C) | 98.2 | 95.1 | 96.5 | 65.7 |
| Base Hydrolysis (0.1 M NaOH, 60°C) | 97.5 | 25.3 | 30.8 | 94.2 |
| Oxidation (3% H₂O₂, RT) | 85.4 | 84.9 | 85.1 | 83.5 |
| Thermal (80°C, Solid State) | 99.1 | 98.8 | 98.5 | 99.3 |
Experimental Protocols
The methodologies outlined below describe the procedures for the comparative stability study. These protocols are based on established principles of forced degradation studies as mandated by ICH guidelines.[3][4][5]
Materials and Reagents
-
Euscaphic Acid (purity >98%) and its protected derivatives (EA-COOMe, EA-COOBn, EA-OTBDMS).
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), and Hydrogen Peroxide (H₂O₂).
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water.
-
Trifluoroacetic acid (TFA).
Forced Degradation (Stress Testing) Protocol
For each compound, a stock solution (1 mg/mL) was prepared in methanol.
-
Acid Hydrolysis : 1 mL of the stock solution was mixed with 9 mL of 0.1 M HCl and incubated at 60°C for 24 hours. Samples were then neutralized with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis : 1 mL of the stock solution was mixed with 9 mL of 0.1 M NaOH and incubated at 60°C for 24 hours. Samples were then neutralized with an equivalent amount of 0.1 M HCl.[3][4]
-
Oxidative Degradation : 1 mL of the stock solution was mixed with 9 mL of 3% H₂O₂ and kept at room temperature for 24 hours.
-
Thermal Degradation : The solid compound was placed in a controlled temperature oven at 80°C for 24 hours before being dissolved in methanol for analysis.
Analytical Methodology: Stability-Indicating HPLC Method
The analysis of stressed samples was performed using a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method.
-
System : HPLC with a PDA detector.
-
Column : C18 column (e.g., 4.6 x 250 mm, 5 µm).[6]
-
Mobile Phase : A gradient elution of acetonitrile (A) and water with 0.1% TFA (B).[7]
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : 210 nm.[8]
-
Injection Volume : 20 µL.
-
Quantification : The percentage of the remaining compound was calculated by comparing the peak area of the principal peak in the stressed sample to that of an unstressed reference standard.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the comparative forced degradation study.
Associated Signaling Pathway
Protected euscaphic acid derivatives are often designed as prodrugs to release the active euscaphic acid in vivo. Euscaphic acid has been shown to inhibit the proliferation of cancer cells by suppressing the PI3K/AKT/mTOR signaling pathway.[9] The following diagram illustrates this key pathway.
References
- 1. Euscaphic Acid | C30H48O5 | CID 471426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nmppdb.com.ng [nmppdb.com.ng]
- 3. longdom.org [longdom.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medcraveonline.com [medcraveonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Analysis of Ursolic Acid and Euscaphic Acid in Chaenomelis Fructus by HPLC-Evaporative Light Scattering Detection -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal of 2,3-O-Isopropylidenyl Euscaphic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive guide to the safe and appropriate disposal of 2,3-O-Isopropylidenyl euscaphic acid, a triterpenoid (B12794562) derivative with potential biological activities. In the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is mandated, treating it as hazardous chemical waste.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to adhere to standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE) such as safety goggles, gloves, and a lab coat. All handling of the compound, especially when generating dust or aerosols, should be conducted in a well-ventilated fume hood.
Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. This ensures that the compound is managed in an environmentally responsible and compliant manner.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Solid Waste: Collect any solid this compound waste, including contaminated personal protective equipment (gloves, etc.), in a designated, clearly labeled hazardous solid waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed. As an organic acid derivative, it should be segregated with other organic acidic waste.[1][2][3]
-
Contaminated Labware: Glassware and other labware that have come into contact with the compound should be decontaminated by rinsing with a suitable solvent. The rinsate should be collected as hazardous liquid waste. If decontamination is not feasible, the labware should be disposed of as hazardous solid waste.[1]
-
-
Waste Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard(s) (e.g., "Irritant," "Organic Acid"). The accumulation start date should also be clearly marked.
-
-
Storage of Waste:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal of the waste. Follow all institutional and local regulations for waste manifest and pickup procedures.
-
Data on Waste Management
| Waste Type | Container Type | Disposal Stream | Key Precautions |
| Solid Waste (e.g., unused compound, contaminated PPE) | Labeled, sealed, and compatible solid waste container | Hazardous Solid Waste | Avoid generating dust. Handle in a fume hood. |
| Liquid Waste (e.g., solutions containing the compound) | Labeled, sealed, and compatible liquid waste container | Hazardous Liquid Waste (Organic Acid Stream) | Do not mix with incompatible waste streams. |
| Contaminated Labware (e.g., glassware, stir bars) | Puncture-resistant container for sharps; otherwise, as solid waste | Hazardous Solid Waste (if not decontaminated) | Decontaminate when possible; collect rinsate as liquid waste. |
Experimental Protocol: Neutralization (Not Recommended without Further Data)
While some organic acids can be neutralized for disposal, this is not recommended for this compound without a validated protocol and a thorough understanding of the reaction byproducts.[4][6] Attempting neutralization without this data could lead to the generation of unknown and potentially more hazardous compounds.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 2. nipissingu.ca [nipissingu.ca]
- 3. mn.uio.no [mn.uio.no]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. coral.washington.edu [coral.washington.edu]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Essential Safety and Logistical Information for Handling 2,3-O-Isopropylidenyl euscaphic acid
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety protocols and logistical plans for the handling and disposal of 2,3-O-Isopropylidenyl euscaphic acid. Given that this compound is a triterpenoid (B12794562) with cytotoxic activity, stringent adherence to these guidelines is mandatory to ensure personnel safety and minimize environmental impact.[1]
Personal Protective Equipment (PPE)
A comprehensive assessment of the work area and procedures is necessary to determine the specific PPE required.[2] The following table summarizes the minimum required PPE for handling this compound.
| PPE Category | Item | Specifications and Use Cases |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles are the minimum requirement.[2][3] A face shield must be worn over safety goggles when there is a splash hazard, such as when transferring large volumes or working with solutions under pressure.[2][4] All eye and face protection must be ANSI Z87.1 compliant.[2] |
| Hand Protection | Double Nitrile Gloves | Due to the cytotoxic nature of the compound, double gloving with nitrile gloves is required for all handling procedures.[2] Nitrile provides good resistance to a range of chemicals.[3] Gloves should be inspected for tears or punctures before use and changed immediately upon contamination.[5] |
| Body Protection | Laboratory Coat | A buttoned, knee-length laboratory coat is mandatory to protect skin and personal clothing from contamination.[2][3][6] For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended. |
| Foot Protection | Closed-toe Shoes | Closed-toe shoes that fully cover the feet are required at all times in the laboratory to protect against spills and falling objects.[2][6] |
| Respiratory Protection | Respirator | A NIOSH-approved respirator may be necessary if there is a risk of generating aerosols or dusts, or if working in a poorly ventilated area.[6][7] The specific type of respirator should be determined by a formal risk assessment. |
Operational Plan: Step-by-Step Handling Protocol
2.1. Preparation and Engineering Controls:
-
Ventilation: All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Eyewash and Safety Shower: Ensure that a functional and easily accessible eyewash station and safety shower are located near the workstation.[8]
-
Spill Kit: A spill kit containing appropriate absorbent materials, neutralizing agents for acids, and waste disposal bags must be readily available.
2.2. Handling Procedure:
-
Don PPE: Before entering the designated handling area, don all required PPE as specified in the table above.
-
Prepare Workspace: Cover the work surface in the fume hood with absorbent, disposable bench paper.
-
Weighing: If handling the solid form, carefully weigh the required amount on a tared weigh boat inside the fume hood. Avoid creating dust.
-
Solution Preparation: Slowly add the compound to the solvent. If the dissolution is exothermic, use an ice bath to control the temperature.
-
Transfers: Use appropriate tools (e.g., spatulas, pipettes with safety bulbs) to transfer the compound. Avoid direct contact.
-
Post-Handling: After completing the work, decontaminate all surfaces and equipment.
Disposal Plan
3.1. Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound (e.g., gloves, bench paper, weigh boats) must be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.
3.2. Waste Disposal:
-
All waste must be disposed of through the institution's official hazardous waste management program.[7]
-
Containers must be properly sealed and labeled with the full chemical name and associated hazards.
-
Follow all local, state, and federal regulations for the disposal of cytotoxic and chemical waste.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[8][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7][8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7][9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
-
Spill: In case of a small spill, use the spill kit to absorb the material, then decontaminate the area. For large spills, evacuate the area and contact the emergency response team.
Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. ba.auburn.edu [ba.auburn.edu]
- 5. ECE Illinois - ece444: Personal Protective Devices (PPEs) [fabweb.ece.illinois.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

